Ganciclovir Mono-O-propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAJZGPKYMTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194159-18-7 | |
| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194159187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-3-HYDROXYPROPYL PROPIONATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D0H2WAXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ganciclovir Mono-O-propionate
Introduction: The Rationale for Ganciclovir Prodrugs
Ganciclovir (GCV), an acyclic guanosine analogue, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as transplant recipients and those with HIV/AIDS.[1][2][3] Its therapeutic efficacy is rooted in its ability to inhibit viral DNA replication.[3][4] However, the clinical utility of Ganciclovir is hampered by its poor oral bioavailability, which is estimated to be around 5%.[5] This limitation necessitates intravenous administration to achieve therapeutic concentrations, a method associated with systemic toxicity and the need for chronic infusions.[5]
To surmount this challenge, the development of prodrugs—bioreversible derivatives that convert to the active parent drug in vivo—has been a key strategy. The esterification of Ganciclovir's hydroxyl groups to form prodrugs like Ganciclovir Mono-O-propionate is designed to enhance its lipophilicity. This increased lipophilicity is intended to improve absorption from the gastrointestinal tract. Once absorbed, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing the active Ganciclovir into circulation.[5] This guide provides a detailed technical overview of the synthesis, purification, and comprehensive characterization of this compound, offering a foundational methodology for researchers in antiviral drug development.
Part 1: Synthesis of this compound
The synthesis of this compound is achieved through a selective esterification of one of the primary hydroxyl groups of Ganciclovir. The key to this process is controlling the reaction conditions to favor mono-acylation over di-acylation.
Principle and Strategy
The core of the synthesis is a nucleophilic acyl substitution reaction. A primary hydroxyl group on the acyclic side chain of Ganciclovir acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, propionic anhydride. To achieve regioselectivity for the mono-ester, the stoichiometry of the reactants is carefully controlled. Using a slight excess of the acylating agent can drive the reaction, while a large excess would likely lead to the formation of the di-ester. The use of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial for accelerating the reaction.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Ganciclovir | ≥98% Purity | Standard Supplier | Starting Material |
| Propionic Anhydride | Reagent Grade | Standard Supplier | Acylating Agent |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard Supplier | Catalyst |
| Anhydrous Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Solvent and Base |
| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction Solvent |
| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier | Aqueous Wash |
| Brine (Saturated NaCl) | ACS Grade | Standard Supplier | Aqueous Wash |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | Stationary Phase |
Detailed Experimental Protocol
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ganciclovir (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Addition of Catalyst : Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Acylation : Cool the reaction mixture to 0°C using an ice bath. Slowly add propionic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Ganciclovir spot and the appearance of a new, less polar spot indicates product formation.
-
Work-up : Once the reaction is complete, quench the reaction by the slow addition of water. Remove the pyridine under reduced pressure.
-
Extraction : To the resulting residue, add ethyl acetate and saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal : Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Purification and Isolation
Purification of the crude product is essential to remove unreacted starting materials, the di-ester by-product, and other impurities. Flash column chromatography is the preferred method for this separation.
Flash Column Chromatography Protocol
-
Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column with the starting eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution : Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure mono-propionate product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.
Part 3: Comprehensive Characterization
Unequivocal characterization is necessary to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the addition of the propionyl group and its location.[7]
-
¹H NMR (Proton NMR) : The ¹H NMR spectrum will show characteristic signals for both the Ganciclovir backbone and the newly introduced propionyl group. Key indicators of successful synthesis include:
-
A downfield shift of the protons on the carbon bearing the new ester group.
-
The appearance of a triplet and a quartet corresponding to the ethyl group of the propionate moiety.
-
-
¹³C NMR (Carbon NMR) : The ¹³C NMR spectrum provides confirmation of the carbon framework.[8] Key signals to observe are:
-
The appearance of a new carbonyl carbon signal in the ester region (~170-175 ppm).
-
Signals corresponding to the two carbons of the ethyl group.
-
| Expected ¹H NMR Chemical Shifts (δ, ppm) | Assignment |
| ~10.6 | -NH (Guanine) |
| ~7.8 | H-8 (Guanine) |
| ~6.5 | -NH₂ (Guanine) |
| ~5.4 | N-CH₂-O |
| ~4.1 | -CH₂-O-C=O (shifted from ~3.5 ppm) |
| ~2.3 (quartet) | -C(=O)-CH₂-CH₃ |
| ~1.1 (triplet) | -C(=O)-CH₂-CH₃ |
| Expected ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| ~174 | -C=O (Ester) |
| ~157 | C-6 (Guanine) |
| ~154 | C-2 (Guanine) |
| ~151 | C-4 (Guanine) |
| ~138 | C-8 (Guanine) |
| ~116 | C-5 (Guanine) |
| ~71 | N-CH₂-O |
| ~68 | -CH- |
| ~64 | -CH₂-O-C=O |
| ~27 | -C(=O)-CH₂-CH₃ |
| ~9 | -C(=O)-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this analysis.[9]
-
Expected Result : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₇N₅O₅), the expected monoisotopic mass is 311.12 g/mol . The observed [M+H]⁺ ion should be at m/z 312.13.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the final compound. A reverse-phase HPLC method is typically used.[11][12]
-
Methodology :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase : A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[11][13]
-
Flow Rate : Typically 1.0 mL/min.[11]
-
Detection : UV detector set at a wavelength where the guanine chromophore absorbs, typically around 254 nm.[11][12]
-
-
Expected Result : A pure sample should yield a single, sharp peak at a specific retention time, which will be longer than that of the more polar Ganciclovir starting material. Purity is determined by the peak area percentage, with a target of >98%.
Characterization Workflow Diagram
Sources
- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganciclovir - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients | MDPI [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Ganciclovir Mono-O-propionate
Executive Summary
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, is hampered by poor oral bioavailability, necessitating intravenous administration or the use of prodrugs.[1][2] This guide provides a comprehensive technical framework for understanding and characterizing the physicochemical properties of Ganciclovir Mono-O-propionate, a putative ester prodrug designed to enhance oral absorption. Due to the limited publicly available data on this specific propionate ester, this document establishes a predictive and methodological analysis. We will leverage well-documented data from the parent drug, Ganciclovir, and its widely-used L-valyl ester prodrug, Valganciclovir, to forecast the properties of the mono-O-propionate derivative. Furthermore, this guide details the requisite experimental protocols for the empirical determination of these properties, empowering researchers and drug development professionals with the foundational knowledge and practical workflows necessary for its preclinical evaluation.
Introduction: The Rationale for Ganciclovir Prodrugs
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that potently inhibits the replication of herpes viruses, particularly human CMV.[3][4] Its clinical utility, however, is constrained by a low oral bioavailability of approximately 5-9%.[1][5] This limitation is primarily attributed to its hydrophilic nature and consequently poor permeability across the gastrointestinal tract.[1]
The prodrug strategy is a well-established approach in medicinal chemistry to overcome such pharmacokinetic barriers. By transiently modifying the parent drug's structure, typically through esterification, a prodrug can be designed to have improved physicochemical properties, such as increased lipophilicity, to facilitate absorption. Once absorbed, the prodrug is rapidly converted back to the active parent drug by endogenous enzymes like esterases.[6]
Valganciclovir, the L-valyl ester of Ganciclovir, is a highly successful example of this approach, achieving an oral bioavailability of about 60%.[5][6] The propionate ester, this compound, represents another logical step in prodrug design. The addition of a propionate group is intended to increase lipophilicity, thereby enhancing membrane permeability and oral absorption, without introducing the complexities of an amino acid moiety. This guide will systematically explore the anticipated impact of this modification on the core physicochemical properties of the molecule.
Comparative Physicochemical Properties
To build a predictive profile for this compound, we must first understand the properties of Ganciclovir and Valganciclovir. The following table summarizes key data, which will serve as a basis for our analysis.
| Property | Ganciclovir | Valganciclovir HCl | Predicted this compound |
| Molecular Weight ( g/mol ) | 255.2 | 390.83[6] | ~311.3 |
| Aqueous Solubility | Low (2.6-6.0 mg/mL)[7][8] | High (70 mg/mL at pH 7.0)[6][9][10] | Moderate |
| pKa | 2.2, 9.4[7] | 7.6[6][9][10][11] | ~9.4 (Purine), No acidic pKa |
| LogP (n-octanol/water) | -1.7 to 0.022[1][7] | -2.02 (Calculated as 0.0095 partition coefficient)[6][9][10] | > 0 |
Aqueous Solubility
Scientific Importance
Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal fluid, which is often the rate-limiting step for the absorption of poorly soluble compounds. For an oral prodrug, sufficient solubility is required to ensure that it can dissolve and be available for absorption before it is degraded or passes through the GI tract.
Comparative Analysis and Prediction
-
Ganciclovir: Exhibits low aqueous solubility, reported in the range of 2.6 to 6.0 mg/mL.[7][8] This contributes to its poor oral absorption.
-
Valganciclovir HCl: As a hydrochloride salt, it is highly soluble in water (70 mg/mL at pH 7.0).[6][9][10] The presence of the ionizable L-valine moiety significantly enhances its aqueous solubility compared to the parent drug.
-
This compound (Prediction): The addition of the relatively non-polar propionate group will likely decrease the intrinsic aqueous solubility compared to Ganciclovir. However, it will not benefit from the salt-forming capability of Valganciclovir's amino group. Therefore, its solubility is predicted to be moderate, likely lower than Ganciclovir, but this needs to be balanced against the potential for improved permeability.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol describes the shake-flask method, the gold standard for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of this compound powder to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter. Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.[12][13]
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Lipophilicity (LogP and LogD)
Scientific Importance
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a drug's ability to permeate biological membranes, such as the intestinal epithelium. For a prodrug of a hydrophilic parent molecule like Ganciclovir, increasing lipophilicity is a primary design objective.
Comparative Analysis and Prediction
-
Ganciclovir: Is hydrophilic, with a reported LogP of -1.7 to 0.022.[1][7]
-
Valganciclovir: The n-octanol/water partition coefficient is reported as 0.0095 at pH 7.0, which corresponds to a LogP of approximately -2.02.[6][9][10] While the valine ester adds lipophilic character, the presence of the charged amino and carboxyl groups at physiological pH makes the overall molecule highly polar.
-
This compound (Prediction): The propionate ester group is significantly more lipophilic than the hydroxyl group it replaces and lacks the ionizable groups of valine. Therefore, it is predicted that the LogP of this compound will be significantly higher than that of both Ganciclovir and Valganciclovir, likely falling into a positive value range, which would be favorable for passive diffusion across the gut wall.
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the traditional and most reliable technique for LogP/LogD measurement.[14][15]
Step-by-Step Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.
-
Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.
Chemical Stability
Scientific Importance
The chemical stability of a prodrug is a double-edged sword. It must be stable enough in the gastrointestinal tract to be absorbed intact, but labile enough to be readily cleaved by esterases in the intestinal wall or liver to release the active drug.[6] Understanding the pH-rate profile of hydrolysis is crucial for predicting its fate in the stomach (acidic) and intestine (neutral).
Comparative Analysis and Prediction
-
Ganciclovir: Generally stable, though degradation can occur under harsh acidic or basic conditions.[16]
-
Valganciclovir: The ester linkage is subject to hydrolysis. It exhibits maximum stability in acidic conditions (pH 3.8-4.2) and the rate of hydrolysis increases significantly at neutral and basic pH.[17][18] At pH 7.08 and 37°C, the hydrolysis half-life is approximately 11 hours.[17]
-
This compound (Prediction): As an ester, it will be susceptible to pH-dependent hydrolysis. It is expected to show a similar stability profile to other ganciclovir esters, with maximum stability at an acidic pH (around pH 4-5) and increased hydrolysis rates at neutral and alkaline pH due to hydroxide ion-catalyzed mechanisms.[17][19] The rate of hydrolysis will be influenced by the steric and electronic properties of the propionate group.
Experimental Protocol: pH-Rate Profile Determination
This protocol outlines the procedure for assessing the hydrolytic stability of the prodrug across a range of pH values.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2 to 9.0).
-
Reaction Initiation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike a small volume of the stock solution into each pre-warmed buffer solution (at 37°C) to a final concentration suitable for HPLC analysis.
-
Incubation and Sampling: Maintain the reaction mixtures at a constant temperature (37°C). At predetermined time intervals, withdraw aliquots from each solution.
-
Reaction Quenching: Immediately quench the hydrolysis reaction in the collected samples by adding an equal volume of a mobile phase or a suitable acidic/basic solution to shift the pH to a more stable range.
-
Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the prodrug from the parent Ganciclovir and any other degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k). The pH-rate profile is then generated by plotting log(k) against pH.
Ionization Constant (pKa)
Scientific Importance
The pKa value determines the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects solubility, permeability, and interaction with biological targets. The charge of a molecule significantly influences its ability to cross lipid membranes, with the neutral form generally being more permeable.
Comparative Analysis and Prediction
-
Ganciclovir: Is amphoteric, with two pKa values: a basic pKa of 2.2 (associated with the guanine moiety) and an acidic pKa of 9.4 (associated with the guanine N1-H proton).[7]
-
Valganciclovir: The primary pKa is 7.6, corresponding to the amino group of the valine ester.[6][9][10][11]
-
This compound (Prediction): The esterification of one of the hydroxyl groups will not introduce any new ionizable centers. Therefore, the pKa profile is expected to be very similar to that of the parent Ganciclovir, dominated by the ionization of the guanine ring (pKa ~2.2 and ~9.4).
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and standard method for pKa determination.[20][21][22]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Accurately weigh and dissolve the this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[20] Purge the solution with nitrogen to remove dissolved carbon dioxide.[20]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode.[20] Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant, adding small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by analyzing the first and second derivatives of the titration curve to precisely identify the inflection points.[23]
Visualization of Experimental Workflows
Workflow for LogD Determination
Caption: Workflow for LogD determination by the shake-flask method.
Workflow for pH-Rate Stability Profile
Caption: Workflow for determining the pH-rate stability profile.
Conclusion
The development of this compound as a potential oral prodrug requires a thorough understanding of its physicochemical properties. This guide has established a predictive framework based on the known characteristics of Ganciclovir and Valganciclovir, suggesting that the propionate ester will likely exhibit increased lipophilicity at the cost of aqueous solubility, with a stability and ionization profile similar to other ganciclovir esters. The detailed, field-proven experimental protocols provided herein offer a clear and robust pathway for the empirical validation of these predictions. By systematically characterizing these fundamental properties, drug development professionals can effectively assess the viability of this compound as a therapeutic candidate and make informed decisions in the progression towards preclinical and clinical studies.
References
-
Therapeutic Goods Administration (TGA). (2016, January 5). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]
-
PubMed. Reactivity of valganciclovir in aqueous solution. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PubMed. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. [Link]
-
PubMed. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
Drugs.com. Valganciclovir: Package Insert / Prescribing Info / MOA. [Link]
-
PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
DailyMed. VALGANCICLOVIR HYDROCHLORIDE FOR ORAL SOLUTION. [Link]
-
Drugs.com. (2024, June 3). Valganciclovir Solution: Package Insert / Prescribing Info / MOA. [Link]
-
ResearchGate. Solubility and Micronization of Ganciclovir. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
PMC - NIH. Development of Methods for the Determination of pKa Values. [Link]
- Google Patents. US8889109B2 - Pharmaceutical dosage forms comprising valganciclovir hydrochloride.
-
accessdata.fda.gov. GANCICLOVIR INJECTION Label. [Link]
-
IOVS. Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. [Link]
-
accessdata.fda.gov. (2001, March 29). VALCYTE (valganciclovir hydrochloride tablets) WARNING. [Link]
-
Drugs.com. (2025, February 11). Ganciclovir: Package Insert / Prescribing Information / MOA. [Link]
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
-
Komarov, P. A. Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method. [Link]
-
PubMed. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography. [Link]
- Google Patents.
-
MDPI. (2024, February 26). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. [Link]
-
ijstr. Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In nciclovir Drug Substance. [Link]
-
Taylor & Francis Online. Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment. [Link]
-
ResearchGate. (2022, December 16). Preparation and Characterization of Ganciclovir as Nanostructured Lipid Carrier for Ophthalmic Dosage Form. [Link]
-
Geneesmiddeleninformatiebank. (2015, March 18). Public Assessment Report Scientific discussion Valganciclovir Sandoz 450 mg, film-coated tablets (valganciclovir hydrochloride). [Link]
-
PMC - PubMed Central. Therapeutic Drug Monitoring of Ganciclovir: Where Are We?. [Link]
-
ResearchGate. (2025, August 10). Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir | Request PDF. [Link]
-
Chemsrc. (2025, August 27). Valganciclovir | CAS#:88110-89-8. [Link]
-
PubChem. Valganciclovir Hydrochloride | C14H23ClN6O5 | CID 135413534. [Link]
-
Cell Chemical Biology. (2025, November 7). NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. [Link]
-
Semantic Scholar. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir. [Link]
-
PubChem - NIH. Ganciclovir | C9H13N5O4 | CID 135398740. [Link]
-
ResearchGate. (2025, October 13). (PDF) Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. [Link]
-
ResearchGate. Prodrugs of acyclovir, ganciclovir and penciclovir. | Download Scientific Diagram. [Link]
-
ResearchGate. -Structures of bioprecursor-type antiviral prodrugs (ganciclovir and... | Download Scientific Diagram. [Link]
-
Wikipedia. Valganciclovir. [Link]
-
Fresenius Kabi. (2018, April 30). Ganciclovir for Injection. [Link]
-
FDA. (2010, June 30). 22257 Valganciclovir Clinical PREA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. fda.gov [fda.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. scispace.com [scispace.com]
Ganciclovir Mono-O-propionate mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ganciclovir Mono-O-propionate
Abstract
Ganciclovir (GCV) is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised populations.[1][2] However, its clinical utility is hampered by poor oral bioavailability. This compound (GMP), an ester prodrug of GCV, represents a strategic approach to enhance its pharmacokinetic profile.[][4] Understanding the multi-step in vitro mechanism of action of this prodrug is critical for researchers, scientists, and drug development professionals engaged in antiviral research. This guide provides a detailed examination of the sequential bioactivation of GMP, from its initial hydrolysis to the ultimate inhibition of viral DNA synthesis, supported by field-proven experimental protocols and mechanistic insights.
The Prodrug Advantage: Initial Activation via Ester Hydrolysis
The fundamental premise of the GMP prodrug strategy is to mask a polar hydroxyl group on the parent ganciclovir molecule with a more lipophilic propionate ester group.[4][5] This modification is designed to improve passive diffusion across biological membranes. However, for the compound to exert its antiviral effect, this ester bond must be cleaved to release the active GCV.
This initial activation step is catalyzed by a ubiquitous class of enzymes known as carboxylesterases (CES), which are abundant in various tissues, including the liver, and in plasma.[6][][8] The in vitro conversion is a simple hydrolysis reaction where the ester linkage is cleaved, yielding ganciclovir and propionic acid.
Caption: Hydrolysis of the GMP prodrug by cellular esterases.
Experimental Protocol: In Vitro Hydrolysis Assay
This protocol provides a framework for quantifying the conversion of GMP to GCV in a controlled environment, simulating physiological conditions.
Objective: To determine the rate and extent of GMP hydrolysis to GCV by liver microsomes.
Materials:
-
This compound (GMP)
-
Ganciclovir (GCV) analytical standard
-
Pooled human liver microsomes (or other esterase source)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system
Methodology:
-
Preparation: Prepare a stock solution of GMP in a suitable solvent like DMSO. Prepare working solutions by diluting the stock in the phosphate buffer.
-
Reaction Incubation:
-
Pre-warm the liver microsome suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the buffer and microsomes.
-
Initiate the reaction by adding the GMP working solution to a final concentration (e.g., 10 µM).
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with formic acid (e.g., at a 3:1 ACN:aliquot ratio). This stops the enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Quantification:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the concentrations of both GMP (disappearance) and GCV (appearance) over time.
-
Construct a standard curve using the GCV analytical standard to ensure accurate quantification.
-
Causality and Validation: The choice of liver microsomes is based on their high concentration of metabolic enzymes, including carboxylesterases, providing a physiologically relevant model.[8] The protocol's self-validating nature comes from the stoichiometric relationship expected: the rate of GMP disappearance should correlate directly with the rate of GCV appearance.
Bioactivation: The Virus-Specific Phosphorylation Cascade
Once released, ganciclovir is not yet active. It must be converted into its triphosphate form to interfere with viral replication. This three-step phosphorylation process is the cornerstone of its selective antiviral activity.[9]
Step 1: Monophosphorylation - The Selectivity Gate Ganciclovir is a guanosine analogue. In a cell infected with human cytomegalovirus (HCMV), the viral protein kinase UL97 preferentially recognizes and phosphorylates ganciclovir to ganciclovir monophosphate (GCV-MP).[10][11][12] This step is crucial because cellular kinases perform this initial phosphorylation very inefficiently.[10] This ensures that the drug is primarily activated within infected cells, minimizing toxicity to uninfected host cells.
Step 2 & 3: Di- and Tri-phosphorylation Following the initial virus-specific step, host cell enzymes take over. Cellular kinases, such as guanylate kinase and phosphoglycerate kinase, sequentially add two more phosphate groups, converting GCV-MP into ganciclovir diphosphate (GCV-DP) and finally into the active form, ganciclovir triphosphate (GCV-TP).[10][13][14] The accumulation of GCV-TP to high levels in CMV-infected cells further amplifies the drug's selectivity and potency.[13][14]
Caption: The sequential phosphorylation of ganciclovir.
Molecular Siege: Inhibition of Viral DNA Polymerase
The active GCV-TP molecule is the warhead that halts viral replication. Its mechanism of action is twofold, targeting the viral DNA polymerase, an enzyme essential for replicating the viral genome.[13][14][15] In HCMV, this polymerase is encoded by the UL54 gene.[16]
-
Competitive Inhibition: GCV-TP is structurally similar to the natural nucleotide deoxyguanosine triphosphate (dGTP). It directly competes with dGTP for the active site of the viral DNA polymerase.[10][15] This competitive binding reduces the rate at which the polymerase can incorporate the correct nucleotides, thereby slowing down DNA synthesis.
-
DNA Chain Termination: When GCV-TP is incorporated into the growing viral DNA strand in place of dGTP, it drastically suppresses further elongation.[15] Although ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation into the DNA chain results in a "faulty" DNA strand that effectively prevents or significantly slows the addition of subsequent nucleotides, leading to premature chain termination and halting viral replication.[9][17] The selectivity of GCV-TP is significantly higher for viral DNA polymerase compared to host cellular DNA polymerases, which is a key factor in its therapeutic window.[13][14]
Sources
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. youtube.com [youtube.com]
Ganciclovir Mono-O-propionate: A Technical Guide to a Prodrug Strategy for Enhanced Antiviral Therapy
Abstract
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, is hampered by poor oral bioavailability, necessitating intravenous administration for effective systemic therapy. This technical guide delves into the rationale, synthesis, and evaluation of Ganciclovir Mono-O-propionate, a prodrug designed to overcome this limitation. By masking one of the hydroxyl groups of the parent molecule with a propionate ester, this prodrug strategy aims to enhance lipophilicity and, consequently, improve intestinal absorption. This document provides a comprehensive overview for researchers, chemists, and drug development professionals on the core principles of this prodrug, from its chemical synthesis and mechanism of bioconversion to detailed protocols for its preclinical evaluation.
Introduction: The Rationale for a Ganciclovir Prodrug
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine that potently inhibits the replication of herpesviruses, particularly human cytomegalovirus (HCMV).[1][2] Its clinical utility, especially in immunocompromised patient populations such as transplant recipients and individuals with AIDS, is well-established. However, the therapeutic potential of oral ganciclovir is severely restricted by its low bioavailability, which is estimated to be around 5-9%.[3][4] This poor absorption profile necessitates frequent high-dose oral administration or, more commonly, intravenous infusions to achieve therapeutic plasma concentrations, leading to challenges with patient compliance, increased healthcare costs, and risks associated with long-term intravenous access.[3]
The primary reason for ganciclovir's poor oral absorption is its hydrophilic nature, which limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells. The prodrug approach is a well-established strategy in medicinal chemistry to overcome such pharmacokinetic barriers. By chemically modifying a drug molecule to form a more lipophilic, but biologically inactive, derivative, its transport across biological membranes can be significantly improved. This prodrug is then converted in vivo, through enzymatic or chemical hydrolysis, to release the active parent drug.
Valganciclovir, the L-valyl ester prodrug of ganciclovir, is a highly successful example of this strategy, achieving a 10-fold increase in bioavailability over oral ganciclovir.[5] This success has paved the way for the exploration of other ester-based prodrugs. This compound emerges from this rationale as a potential alternative. The addition of a short-chain propionate ester is intended to increase the lipophilicity of ganciclovir, thereby enhancing its passive permeability across the gut wall.
Chemical Synthesis and Physicochemical Properties
The synthesis of this compound involves the selective esterification of one of the hydroxyl groups of ganciclovir. A general, one-step esterification reaction can be employed.[3]
General Synthesis Protocol
A plausible synthesis route for this compound is outlined below, based on conventional esterification methods for nucleoside analogues:[6]
-
Dissolution: Dissolve Ganciclovir in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Activation: Activate the hydroxyl group of Ganciclovir using a catalytic amount of a coupling agent like 4-dimethylaminopyridine (DMAP).
-
Esterification: In a separate flask, activate propionic acid with a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Reaction: Add the activated propionic acid dropwise to the ganciclovir solution under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred at room temperature for several hours.
-
Purification: The resulting product mixture, containing mono- and di-esterified ganciclovir, is then purified using column chromatography to isolate the desired this compound.
-
Characterization: The final product's structure and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]
Physicochemical Properties
The primary goal of converting ganciclovir to its mono-propionate prodrug is to alter its physicochemical properties to favor oral absorption. The key parameters that are expected to change are summarized in the table below. The values for this compound are predicted based on the properties of similar short-chain acyl ester prodrugs of ganciclovir.
| Property | Ganciclovir | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 255.23 g/mol | 311.30 g/mol | Addition of a propionate group (C₃H₅O₂). |
| Lipophilicity (LogP) | Low | Moderately Increased | The alkyl chain of the propionate ester increases the molecule's non-polar character. |
| Aqueous Solubility | Moderate | Potentially Decreased | Increased lipophilicity can lead to reduced solubility in aqueous media. |
| Chemical Stability | Stable | pH-dependent | The ester bond is susceptible to hydrolysis, especially at acidic and basic pH.[7] |
Mechanism of Action and Bioconversion
The therapeutic action of this compound is entirely dependent on its conversion to the active parent drug, ganciclovir. The proposed mechanism is a two-stage process: absorption of the prodrug followed by its enzymatic hydrolysis.
Absorption and Enzymatic Hydrolysis
-
Oral Administration & Absorption: this compound is administered orally. Due to its increased lipophilicity compared to ganciclovir, it is expected to be more readily absorbed from the gastrointestinal tract via passive diffusion.
-
Bioconversion to Ganciclovir: Following absorption into the bloodstream, the propionate ester bond is cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[8][9] This hydrolysis reaction releases the active ganciclovir molecule and propionic acid, a naturally occurring fatty acid.
The bioconversion pathway is illustrated in the diagram below:
Caption: Bioconversion of this compound to active Ganciclovir.
Intracellular Activation of Ganciclovir
Once ganciclovir is released from the prodrug, its mechanism of antiviral action is identical to that of intravenously administered ganciclovir.[2] It is a prodrug in its own right, requiring intracellular phosphorylation to become active.
-
Initial Phosphorylation: In CMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by a virus-encoded protein kinase, UL97.[2] This step is the primary basis for the drug's selectivity, as the viral kinase is much more efficient at phosphorylating ganciclovir than host cell kinases.
-
Further Phosphorylation: Cellular kinases then convert the monophosphate form to ganciclovir diphosphate and finally to ganciclovir triphosphate.[2]
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. Once incorporated, it terminates DNA chain elongation, thus halting viral replication.
The intracellular activation pathway is depicted below:
Caption: Intracellular activation pathway of Ganciclovir.
Experimental Evaluation Protocols
A thorough preclinical evaluation is essential to validate the efficacy and safety of this compound as a prodrug. The following protocols outline key in vitro experiments.
Protocol: In Vitro Chemical Stability Assay
Objective: To determine the stability of the prodrug's ester linkage across a range of pH values mimicking the gastrointestinal tract and physiological conditions.
Methodology:
-
Prepare a series of buffers at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological blood pH).[7]
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or DMSO).
-
Spike the prodrug stock solution into each buffer to a final concentration of 10-20 µM.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC method to quantify the remaining concentration of the prodrug and the appearance of ganciclovir.[10][11]
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Protocol: In Vitro Enzymatic Hydrolysis in Plasma
Objective: To evaluate the rate and extent of the prodrug's conversion to ganciclovir in the presence of plasma esterases.
Methodology:
-
Obtain fresh human or rat plasma.
-
Spike this compound into the plasma to a final concentration of 10-20 µM.
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots.
-
Stop the enzymatic reaction by precipitating plasma proteins with an excess of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to measure the concentrations of the prodrug and the liberated ganciclovir.[12][13]
-
Determine the rate of hydrolysis and the half-life of the prodrug in plasma.
Protocol: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[14]
Methodology:
-
Culture Caco-2 cells on semipermeable Transwell™ inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) transport (absorptive direction), add the prodrug (typically at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) transport (efflux direction), add the prodrug to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the samples by LC-MS/MS to determine the concentration of the prodrug.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then calculated to assess the potential for active efflux.
Protocol: Antiviral Activity Assay
Objective: To confirm that the prodrug, after conversion, retains the antiviral activity of ganciclovir against relevant viruses like HCMV and Herpes Simplex Virus (HSV).
Methodology:
-
Culture a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in microtiter plates.
-
Infect the cell monolayers with a known titer of the virus (HCMV or HSV).
-
Add serial dilutions of this compound and ganciclovir (as a positive control) to the infected cells.
-
Incubate the plates until viral cytopathic effect (CPE) is observed in the untreated virus control wells.
-
Quantify the viral replication, for example, by a plaque reduction assay or by measuring the expression of a viral antigen.
-
Calculate the 50% effective concentration (EC₅₀) for both the prodrug and the parent drug. The EC₅₀ values should be comparable, indicating efficient conversion of the prodrug to its active form.[15][16]
Expected Outcomes and Data Summary
The successful development of this compound would be demonstrated by a specific set of experimental outcomes. The table below summarizes the expected results from the evaluation protocols, with illustrative data based on analogous ester prodrugs.
| Parameter | Expected Outcome | Significance |
| Chemical Stability | Stable at acidic pH (e.g., pH 1.2-4.0), with increased hydrolysis at neutral to basic pH. | Stability in the stomach is crucial for an oral drug, while lability at physiological pH (7.4) is needed for conversion. |
| Plasma Hydrolysis | Rapid hydrolysis with a short half-life (e.g., < 30 minutes). | Demonstrates efficient enzymatic conversion to the active drug in systemic circulation. |
| Caco-2 Permeability (Papp A→B) | High permeability (e.g., >10 x 10⁻⁶ cm/s). | Indicates good potential for passive absorption across the intestinal epithelium. |
| Efflux Ratio (Papp B→A / Papp A→B) | Low (e.g., < 2). | Suggests that the prodrug is not a significant substrate for efflux pumps like P-glycoprotein, which would otherwise limit its net absorption. |
| Antiviral Activity (EC₅₀) | Similar to ganciclovir. | Confirms that the prodrug is effectively converted to the active form and does not lose its intrinsic antiviral potency. |
Conclusion
This compound represents a rational and chemically straightforward approach to enhancing the oral bioavailability of ganciclovir. By increasing the lipophilicity of the parent drug, this prodrug is designed to improve intestinal permeability. The success of this strategy hinges on a delicate balance: the propionate ester must be stable enough to survive the acidic environment of the stomach, yet labile enough to be rapidly cleaved by esterases in the body to release active ganciclovir. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound, paving the way for further preclinical and clinical development. The insights gained from such studies are critical for validating this compound as a viable candidate for improving the management of CMV infections.
References
-
Majumdar, S., Nashed, Y. E., Patel, K., & Mitra, A. K. (2004). Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. Investigative Ophthalmology & Visual Science, 45(13), 348. Available at: [Link]
-
Cholkar, K., Gilger, B. C., & Mitra, A. K. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Advanced Ophthalmology & Visual System, 1(1), 00007. Available at: [Link]
-
van der Heiden, M., van der Beek, M. T., & van de Velde, R. L. (2023). Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients. Pharmaceuticals, 16(1), 89. Available at: [Link]
-
Kravtsov, A. V., et al. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS. Drug development & registration, (3), 122-129. Available at: [Link]
-
Raju, B., Ramesh, M., & Borkar, R. M. (2015). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]
-
Hostetler, K. Y., et al. (2001). In vitro and in vivo activity of 1-O-hexadecylpropanediol-3-phospho-ganciclovir and 1-O-hexadecylpropanediol-3-phospho-penciclovir in cytomegalovirus and herpes simplex virus infections. Antiviral Chemistry and Chemotherapy, 12(1), 25-34. Available at: [Link]
-
Heinig, K., & Wirz, T. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(5-6), 436-442. Available at: [Link]
-
Dias, C. S., et al. (2002). Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir. Journal of Pharmaceutical Sciences, 91(3), 660-668. Available at: [Link]
-
Cholkar, K., Gilger, B. C., & Mitra, A. K. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. ResearchGate. Available at: [Link]
-
Faulds, D., & Heel, R. C. (1990). Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. Drugs, 39(4), 597-638. Available at: [Link]
-
Spector, S. A., et al. (1995). Pharmacokinetic, safety, and antiviral profiles of oral ganciclovir in persons infected with human immunodeficiency virus: a phase I/II study. The Journal of infectious diseases, 171(6), 1431-1437. Available at: [Link]
-
Cholkar, K., Gilger, B. C., & Mitra, A. K. (2014). Synthesis and characterization of ganciclovir long chain lipid prodrugs. MedCrave Online. Available at: [Link]
-
Hlinomaz, O., et al. (2021). Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients. ResearchGate. Available at: [Link]
-
Mandelli, S., et al. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. MDPI. Available at: [Link]
-
Hlinomaz, O., et al. (2022). Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients. Pharmaceuticals, 15(2), 217. Available at: [Link]
-
ResearchGate. (n.d.). Ganciclovir pharmacokinetic parameters. Available at: [Link]
-
Reddy, M. S., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. ARKIVOC, 2011(2), 199-208. Available at: [Link]
- Beauchamp, L. M., et al. (1999). Process for preparing ganciclovir derivatives. Google Patents. EP0885224A1.
-
ResearchGate. (n.d.). Ganciclovir and its diester prodrugs. Available at: [Link]
-
Andrei, G., et al. (2000). Antiviral activity of ganciclovir elaidic acid ester against herpesviruses. Antiviral research, 46(2), 115-125. Available at: [Link]
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of infectious diseases, 10(Suppl 3), S490-S494. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetic characteristics of ganciclovir in different studies. Available at: [Link]
-
Carter-Timofte, M. E., et al. (2021). NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. ResearchGate. Available at: [Link]
-
Li, F., et al. (2006). Transport of levovirin prodrugs in the human intestinal Caco-2 cell line. Journal of pharmaceutical sciences, 95(6), 1276-1290. Available at: [Link]
- Beauchamp, L. M., et al. (2001). Process for preparing ganciclovir derivatives. Google Patents. CA2246164C.
-
Katragadda, S., et al. (2008). Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir. International journal of pharmaceutics, 359(1-2), 131-138. Available at: [Link]
-
Carter-Timofte, M. E., et al. (2021). NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. Proceedings of the National Academy of Sciences, 118(50), e2113770118. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]
- Beauchamp, L. M., et al. (1997). Process for preparing ganciclovir derivatives. Google Patents. WO1997027197A1.
-
van Breemen, R. B., & Li, Y. (2005). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Expert opinion on drug metabolism & toxicology, 1(2), 175-185. Available at: [Link]
- Google Patents. (n.d.). Preparation method of O-monoacetylganciclovir. CN112500414B.
Sources
- 1. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, safety, and antiviral profiles of oral ganciclovir in persons infected with human immunodeficiency virus: a phase I/II study. AIDS Clinical Trials Group, and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. EP0885224A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]
- 9. CA2246164C - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmjournal.ru [pharmjournal.ru]
- 13. researchgate.net [researchgate.net]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo activity of 1-O-hexadecylpropanediol-3-phospho-ganciclovir and 1-O-hexadecylpropanediol-3-phospho-penciclovir in cytomegalovirus and herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Ganciclovir Mono-O-propionate: A Technical Guide for Drug Development Professionals
Foreword: The Pursuit of Enhanced Antiviral Efficacy
In the landscape of antiviral therapeutics, particularly concerning herpesvirus infections, the quest for agents with improved bioavailability, sustained release, and enhanced efficacy is perpetual. Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, has paved the way for the development of prodrugs designed to overcome its pharmacological limitations. This technical guide delves into the in vitro antiviral activity of Ganciclovir Mono-O-propionate, a promising ester prodrug of Ganciclovir. We will explore its mechanism of action, spectrum of activity, and the methodologies to rigorously assess its potential as a therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in scientific integrity and practical application.
This compound: A Prodrug Approach to Combat Herpesviruses
This compound is a potential prodrug of Ganciclovir, designed to enhance its therapeutic profile.[1] The addition of a propionate ester moiety is intended to increase lipophilicity, potentially leading to improved cell membrane permeability and oral bioavailability. Once inside the cell, it is anticipated that cellular esterases cleave the propionate group, releasing the active Ganciclovir to exert its antiviral effect. This strategy of creating ester prodrugs has been explored to improve the delivery and efficacy of nucleoside analogs.
The primary targets for Ganciclovir and its derivatives are members of the Herpesviridae family, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1), and Herpes Simplex Virus type 2 (HSV-2).[2] This guide will focus on the in vitro evaluation of this compound against these critical human pathogens.
The Molecular Battlefield: Mechanism of Action
The antiviral activity of Ganciclovir, and by extension its prodrugs, is contingent upon its conversion to the active triphosphate form within the host cell. This multi-step phosphorylation process is the cornerstone of its selective toxicity towards virus-infected cells.
-
Initial Phosphorylation: In cells infected with herpesviruses such as CMV and HSV, the initial and rate-limiting step of phosphorylation is predominantly catalyzed by a virus-encoded protein kinase. For CMV, this enzyme is the UL97 protein kinase, while for HSV, it is thymidine kinase (TK).[3] This selective activation in infected cells is a key determinant of Ganciclovir's therapeutic window.
-
Subsequent Phosphorylation: Ganciclovir monophosphate is then further phosphorylated to the diphosphate and subsequently the triphosphate form by cellular kinases.
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.
-
Chain Termination: Once incorporated, the structure of Ganciclovir, lacking a true 3'-hydroxyl group on the sugar moiety, prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and halting viral DNA replication.
The propionate ester modification in this compound is not expected to alter this fundamental mechanism of action. The critical step remains the intracellular cleavage of the ester to release Ganciclovir, allowing it to enter the phosphorylation cascade.
Figure 1: Intracellular activation and mechanism of action of this compound.
Quantifying Antiviral Potency: In Vitro Efficacy and Cytotoxicity
A critical aspect of evaluating any new antiviral candidate is the determination of its efficacy against target viruses and its toxicity to host cells. This is typically expressed through the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The ratio of these two values provides the Selectivity Index (SI), a crucial measure of the drug's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Ganciclovir | HSV-1 | Vero | 0.8 | >100 | >125 |
| HSV-2 | Vero | 1.2 | >100 | >83 | |
| VZV | MRC-5 | 2.5 | >100 | >40 | |
| Ganciclovir Monobutyrate | HSV-1 | Vero | 0.5 | >100 | >200 |
| HSV-2 | Vero | 0.3 | >100 | >333 | |
| VZV | MRC-5 | 1.0 | >100 | >100 |
Data extrapolated from a study on short-chain carboxylic mono- and diesters of ganciclovir.
The data for the monobutyrate ester suggests that mono-acylation can lead to an improved selectivity index, particularly against HSV-2. This enhancement is likely due to a combination of improved cellular uptake and efficient intracellular conversion to the active Ganciclovir.
Experimental Protocol: Plaque Reduction Assay for Herpesviruses
The plaque reduction assay is a gold standard method for determining the in vitro efficacy of antiviral compounds against cytolytic viruses like herpesviruses. The principle lies in quantifying the inhibition of virus-induced cell death (plaque formation) in the presence of the test compound.
Materials:
-
Cell Lines: Human embryonic lung fibroblasts (e.g., MRC-5) for HCMV and Varicella-Zoster Virus (VZV), or Vero cells for HSV-1 and HSV-2.
-
Viruses: Laboratory-adapted or clinical isolate strains of HCMV, HSV-1, HSV-2.
-
Culture Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Overlay Medium: Culture medium containing a semi-solid substance like methylcellulose or carboxymethylcellulose to restrict virus spread to adjacent cells.
-
Fixative: 10% formalin or methanol.
-
Stain: 0.1% crystal violet solution.
Step-by-Step Methodology:
-
Cell Seeding: Seed the appropriate cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. A typical starting concentration for a new compound might be 100 µM, with 2-fold or 3-fold serial dilutions. Also, prepare dilutions of a reference compound (e.g., Ganciclovir) and a vehicle control (medium with the same concentration of solvent used for the test compound).
-
Virus Infection: Once the cell monolayer is confluent, remove the culture medium and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well) after the incubation period. Adsorb the virus for 1-2 hours at 37°C.
-
Compound Addition: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compound, reference compound, and vehicle control to the respective wells.
-
Overlay Application: Add the overlay medium to each well. The semi-solid nature of this medium ensures that new virus particles produced from infected cells can only infect neighboring cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for plaque development. This can range from 3-5 days for HSV to 7-14 days for HCMV.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cell monolayer with the fixative for at least 30 minutes.
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Figure 2: A generalized workflow for the plaque reduction assay.
Assessing Cellular Toxicity: The MTT Assay
To determine the CC50 of this compound, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed the same cell line used for the antiviral assay in a 96-well plate at an appropriate density.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay to ensure comparable drug exposure times.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Understanding Resistance: A Potential Hurdle
A crucial aspect of antiviral drug development is anticipating and understanding potential resistance mechanisms. For Ganciclovir, resistance is well-characterized and primarily arises from mutations in two viral genes:
-
UL97 Gene: Mutations in the UL97 gene, which encodes the viral kinase responsible for the initial phosphorylation of Ganciclovir, are the most common cause of resistance. These mutations reduce the efficiency of Ganciclovir monophosphorylation, thereby decreasing the intracellular concentration of the active triphosphate form.
-
UL54 Gene: Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance, although they are less frequent. These mutations typically alter the enzyme's ability to bind Ganciclovir triphosphate or reduce its incorporation into the viral DNA.
It is highly probable that this compound will be susceptible to the same resistance mechanisms, as its active moiety is Ganciclovir itself. Therefore, when evaluating this prodrug, it is essential to test its efficacy against known Ganciclovir-resistant viral strains harboring mutations in UL97 and UL54.
Figure 3: Key sites of potential resistance to Ganciclovir and its prodrugs.
Conclusion and Future Directions
This compound represents a logical and promising approach to enhance the therapeutic potential of Ganciclovir. The in vitro data from its close analog, Ganciclovir monobutyrate, suggests that this class of mono-ester prodrugs can exhibit improved antiviral activity and a favorable selectivity index. However, a comprehensive in vitro evaluation of this compound is imperative.
Future studies should focus on:
-
Definitive In Vitro Efficacy and Cytotoxicity Testing: Generating robust EC50 and CC50 data for this compound against a panel of clinically relevant strains of HCMV, HSV-1, and HSV-2, including Ganciclovir-resistant isolates.
-
Cellular Uptake and Metabolism Studies: Investigating the rate and efficiency of cellular uptake and the kinetics of intracellular hydrolysis to Ganciclovir.
-
In Vivo Pharmacokinetic and Efficacy Studies: Progressing to animal models to assess the oral bioavailability, tissue distribution, and in vivo antiviral efficacy of this compound.
By systematically addressing these key areas, the full therapeutic potential of this compound can be elucidated, paving the way for a potentially valuable new tool in the fight against herpesvirus infections.
References
- Faulds D, Heel RC. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. Drugs. 1990;39(4):597-638.
- Chou S. The biology of cytomegalovirus drug resistance. Current Opinion in Infectious Diseases. 2008;21(6):620-624.
Sources
An In-Depth Technical Guide to the Stability and Solubility Profiling of Ganciclovir Mono-O-propionate
Introduction: The Prodrug Strategy for an Essential Antiviral
Ganciclovir is a cornerstone therapy for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations.[1][2] Despite its efficacy, the parent drug, Ganciclovir, suffers from suboptimal physicochemical properties, most notably slight aqueous solubility, which contributes to poor oral bioavailability.[3][4] To overcome these limitations, medicinal chemists employ prodrug strategies, modifying the parent molecule to enhance its pharmacokinetic profile. Ganciclovir Mono-O-propionate (CAS No: 194159-18-7) is one such prodrug, an ester derivative designed to improve upon the parent compound.[5][][7]
As a potential therapeutic candidate, the journey of this compound from the lab to the clinic is critically dependent on a thorough understanding of its fundamental chemical behaviors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting the essential stability and solubility studies required for this molecule. We will move beyond rote protocols to explain the causality behind each experimental choice, grounding our approach in the authoritative standards of the International Council for Harmonisation (ICH).
Section 1: Physicochemical Landscape of this compound
Understanding the molecule is the first step in designing its development pathway.
-
Chemical Identity:
The key structural feature is the propionate ester linked to the acyclic side chain of the guanine base. This esterification is a deliberate choice intended to increase the lipophilicity of the molecule compared to the more polar parent, Ganciclovir. This modification is hypothesized to enhance membrane permeability, a critical factor for oral absorption. However, this introduces a new chemical liability: the ester bond itself.
Section 2: The Core Challenge: Ester Hydrolysis and Degradation Kinetics
The primary vulnerability of this compound is its susceptibility to hydrolysis, a chemical reaction where the ester bond is cleaved, reverting the prodrug back to the active parent, Ganciclovir, and propionic acid. The rate of this degradation is not constant; it is profoundly influenced by environmental factors.
Causality of Degradation: The hydrolysis of ester prodrugs is a well-understood phenomenon driven by acid/base catalysis.[9][10][11] The reaction rate typically exhibits a U-shaped curve across a pH range, with the slowest degradation (maximum stability) occurring at a specific, often slightly acidic, pH.[11][12] For instance, valganciclovir, another ganciclovir ester prodrug, demonstrates maximum stability around pH 3.8 to 5.[11][13] At physiological pH (~7.4) and in basic conditions, the reaction is often catalyzed by hydroxide ions, leading to accelerated degradation.[13] Furthermore, this process can be expedited by temperature and the presence of metabolic enzymes (esterases) in biological systems.[9][14]
Understanding this pH-dependent kinetic profile is not merely an academic exercise; it is the foundational piece of knowledge required to build a stable and effective drug product.
Caption: Hydrolysis of this compound to its active drug and side-product.
Section 3: A Framework for Rigorous Stability Testing
To ensure product quality, safety, and efficacy, stability testing must be conducted according to globally recognized standards. The ICH Q1A(R2) guideline provides the definitive framework for this process.[15][16][17] The entire endeavor hinges on the use of a validated stability-indicating analytical method.
Protocol: Development and Validation of a Stability-Indicating HPLC Method
A method is "stability-indicating" only if it can accurately measure the decrease of the active substance while simultaneously detecting the increase of degradation products.[18][19] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for this purpose.[20]
Workflow for Method Development & Validation
Caption: Workflow for developing and validating a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol/water).
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution and heat at 60°C for a specified time. Neutralize before injection.[21]
-
Base Hydrolysis: Add 0.1 N NaOH to the drug solution at room temperature. Neutralize before injection.[21]
-
Oxidative Degradation: Add 3-5% H₂O₂ to the drug solution at room temperature.[19]
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid and solution forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[22]
-
Analysis: Analyze all stressed samples by the developed HPLC method alongside a non-degraded control.
-
Validation Check: The method is validated if the primary peak shows decreasing area, degradation peaks are well-resolved from the main peak, and the mass balance is close to 100%.
Protocol: Formal ICH Stability Study
This study provides the data to establish a re-test period for the drug substance and a shelf-life for the eventual drug product.[17]
-
Batch Selection: Use at least three primary batches manufactured with a process simulating the final production scale.[17]
-
Container Closure System: Store samples in the proposed commercial packaging to assess potential interactions.
-
Storage Conditions: Place samples in qualified stability chambers set to the conditions outlined in the table below.[23]
Table 1: ICH Recommended Storage Conditions for Stability Testing [23]
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is required.[17]
-
Tests to be Performed: At each time point, samples should be tested for:
-
Appearance (color, clarity, etc.)
-
Assay of this compound
-
Quantification of degradation products (especially Ganciclovir)
-
Moisture content
-
Any other critical quality attributes relevant to the dosage form.
-
Section 4: Solubility Profiling for Predictive Development
For an orally administered drug, especially a prodrug of a slightly soluble parent compound, solubility is a critical determinant of absorption and bioavailability.[24] A comprehensive solubility profile must extend beyond simple aqueous buffers to environments that mimic the human gastrointestinal (GI) tract.
The Rationale for Biorelevant Media: The human GI tract is not a simple aqueous environment. It contains bile salts and lipids that can form micelles, which significantly enhance the solubility of lipophilic compounds.[25][26] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain these components and provide a much more accurate in vitro prediction of in vivo solubility and dissolution behavior.[24][27] This data is invaluable for identifying potential food effects and guiding formulation development.[24][26]
Caption: Decision workflow for comprehensive solubility assessment.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Media Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8. Prepare FaSSIF and FeSSIF media according to established recipes.[25]
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each test medium. This ensures that a saturated solution is achieved.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (typically 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each medium.
Data Presentation and Interpretation
The quantitative results should be summarized in a clear, comparative table.
Table 2: Example Solubility Data for this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
|---|---|---|---|
| 0.1 N HCl Buffer | 1.2 | 37 | [Experimental Value] |
| Acetate Buffer | 4.5 | 37 | [Experimental Value] |
| Phosphate Buffer | 6.8 | 37 | [Experimental Value] |
| FaSSIF | 6.5 | 37 | [Experimental Value] |
| FeSSIF | 5.0 | 37 | [Experimental Value] |
| Purified Water | ~7.0 | 25 | [Experimental Value] |
Interpreting the Results:
-
pH-Solubility Profile: The data from the aqueous buffers will reveal if the compound's solubility is dependent on pH.
-
Biorelevant Enhancement: A significantly higher solubility in FaSSIF/FeSSIF compared to the pH 6.8 buffer indicates that the compound's solubility in vivo will be aided by bile salts.
-
Food Effect Prediction: A marked increase in solubility in FeSSIF relative to FaSSIF suggests a potential positive food effect, where co-administration with food could enhance drug absorption.
Section 5: Synthesis for Strategic Formulation Development
The stability and solubility data are not endpoints; they are critical inputs that guide the entire formulation development strategy.
-
Connecting Stability to Formulation: If the pH of maximum stability is acidic (e.g., pH 4-5), but the drug will be exposed to the near-neutral pH of the small intestine, a formulation might need to create its own acidic microenvironment. This can be achieved by including acidifying excipients like citric or tartaric acid.[10][28]
-
Connecting Solubility to Formulation: If the compound exhibits poor aqueous solubility but enhanced biorelevant solubility, formulation strategies that leverage lipid pathways are highly attractive. These include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions designed to create a supersaturated state in the GI tract.[26]
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a meticulous and scientifically rigorous characterization of its stability and solubility. By adhering to ICH guidelines, employing validated stability-indicating methods, and utilizing biorelevant media to predict in vivo behavior, drug development professionals can navigate the challenges inherent in this ester prodrug. The integrated data from these studies provides the essential roadmap for designing a stable, safe, and effective drug product that can successfully deliver the therapeutic promise of Ganciclovir in a more patient-friendly oral dosage form.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Benchchem. (n.d.).
- Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com.
- Journal of Drug Delivery and Therapeutics. (n.d.). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. Journal of Drug Delivery and Therapeutics.
- ACS Publications. (n.d.). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics.
- Dissolution Technologies. (n.d.).
- Badawy, S. I., Williams, R. C., & Gilbert, D. L. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical development and technology.
- Slideshare. (2012). Ich guidelines for stability studies 1. Slideshare.
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- ResearchGate. (2025). Long-term stability of ganciclovir in polypropylene containers at room temperature.
- ICH. (n.d.). Q1A(R2) Guideline. ICH.
- Badawy, S. I., & Hussain, M. A. (2001). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. Pharmaceutical development and technology.
- Biorelevant.com. (n.d.). Biorelevant Dissolution Experiments. Biorelevant.com.
- Cundy, K. C., et al. (1997). Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. Journal of pharmaceutical sciences.
- ACS Omega. (n.d.). Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs. ACS Omega.
- International Journal of Pharmaceutical Investigation. (n.d.). Analytical Method Development and Validation for Determination of Valganciclovir by Using RP-HPLC.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Journal of Pharmacy and Pharmacology. (n.d.).
- El-Gendy, M. A., et al. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives.
- Heinig, K., et al. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
- Cholkar, K., et al. (n.d.). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. PMC - NIH.
- LGC Standards. (n.d.).
- Pharmaffiliates. (n.d.). This compound-d5.
- Oliyai, R., et al. (1998). Reactivity of valganciclovir in aqueous solution. Journal of pharmaceutical sciences.
- ResearchGate. (n.d.). Solubility and Micronization of Ganciclovir.
- Guichard, N., et al. (2017). Long-term stability of ganciclovir in polypropylene containers at room temperature. Journal of oncology pharmacy practice.
- Anaizi, N. H., Swenson, C. F., & Dentinger, P. J. (1999). Stability of ganciclovir in extemporaneously compounded oral liquids. American journal of health-system pharmacy.
- United States Biological. (n.d.). This compound CAS 194159-18-7.
- Selleck Chemicals. (n.d.). Ganciclovir. Selleck Chemicals.
- BOC Sciences. (n.d.).
- ChemicalBook. (2023).
- Ramesh, K., et al. (2023). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study.
- Srinagarind Medical Journal. (n.d.). Chemical Stability and Sterility of Frozen Ganciclovir Injections. ThaiJO.
- ResearchGate. (2025). Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir.
- ResearchGate. (n.d.). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs.
- MDPI. (2023).
Sources
- 1. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. usbio.net [usbio.net]
- 7. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
- 19. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jpionline.org [jpionline.org]
- 22. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 24. biorelevant.com [biorelevant.com]
- 25. biorelevant.com [biorelevant.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. jddtonline.info [jddtonline.info]
- 28. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of Ganciclovir Mono-O-propionate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential analytical methodologies for the complete structural elucidation and characterization of Ganciclovir Mono-O-propionate, a key prodrug of the antiviral agent Ganciclovir. As a critical tool in managing cytomegalovirus (CMV) infections, particularly in immunocompromised individuals, the precise structural integrity of this prodrug is paramount to its therapeutic efficacy and safety.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each analytical technique, ensuring a robust and validated approach to its characterization.
This compound is designed to enhance the bioavailability of Ganciclovir, and its structural analysis confirms the covalent attachment of the propionate moiety to the ganciclovir backbone.[4][5][] This guide will detail the synergistic use of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.
Foundational Physicochemical Characterization
A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of any successful analytical strategy. These properties dictate sample preparation, analytical method development, and data interpretation.
| Property | Value | Source |
| Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate | [7] |
| CAS Number | 194159-18-7 | [4][7][8] |
| Molecular Formula | C12H17N5O5 | [4][5][7][8] |
| Molecular Weight | 311.29 g/mol | [4][5][7][8] |
| Accurate Mass | 311.123 | [7] |
| SMILES | CCC(=O)OCC(CO)OCn1cnc2C(=O)NC(=Nc12)N | [7] |
| InChI | InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20) | [7] |
The Workflow of Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The logical flow of analysis ensures that each technique provides complementary information, leading to a comprehensive structural dossier.
Caption: A logical workflow for the comprehensive structural analysis of this compound.
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide the primary evidence for the molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of this compound, which in turn confirms its elemental composition and the presence of the propionate group.
Expertise & Experience: The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical to minimize in-source fragmentation and maximize the abundance of the molecular ion. High-resolution mass spectrometry (HRMS) is employed to provide an accurate mass measurement, which is essential for confirming the molecular formula.
Trustworthiness: A self-validating system for MS analysis involves the use of a deuterated internal standard, such as this compound-d5, to ensure accuracy and precision in quantitative analyses and to compensate for any matrix effects.[9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.[1]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for separating Ganciclovir and its derivatives.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 6.0) and an organic modifier (e.g., methanol) is typically used.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[10]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally preferred for Ganciclovir and its derivatives.[1]
-
Scan Mode: For structural confirmation, full scan mode is used to detect the molecular ion [M+H]⁺. For quantitative analysis, Selected Reaction Monitoring (SRM) is employed, with specific precursor-to-product ion transitions.[11] For Ganciclovir, a common transition is m/z 256.0 → 152.1.[11]
-
Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule [C12H17N5O5+H]⁺ at m/z 312.13. Fragmentation analysis (MS/MS) should reveal characteristic losses, such as the loss of the propionate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Expertise & Experience: Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different types of carbon atoms. 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively.
Trustworthiness: The structural assignment is validated by ensuring that all observed chemical shifts, coupling constants, and integrations are consistent with the proposed structure of this compound. Comparison with the NMR spectra of Ganciclovir and propionic acid serves as a further validation step.[12][13]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6 or D2O. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent peak.
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to look for include the characteristic ethyl group protons of the propionate moiety (a triplet and a quartet), the protons of the ganciclovir backbone, and the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the purine ring and the acyclic side chain.
-
-
Data Interpretation: The key to confirming the structure is to identify the signals corresponding to the propionate group and to establish its connection to the ganciclovir moiety through the ester linkage. This is achieved by observing the downfield shift of the CH2 group of the ganciclovir side chain to which the propionate is attached.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any related substances or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.
Expertise & Experience: A reversed-phase HPLC method with UV detection is the most common approach. The selection of the stationary phase (column), mobile phase composition, and detector wavelength is crucial for achieving optimal separation and sensitivity.
Trustworthiness: The HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[14] This validation provides confidence in the reliability of the purity data generated.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 50 µg/mL) in the mobile phase.[15] Prepare the sample for analysis at a similar concentration.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[15][17] For example, a mobile phase of acetonitrile and 0.05 M ammonium acetate (pH 6.5; 2:98, v/v) has been reported.[17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[15]
-
Detection: UV detection at the wavelength of maximum absorbance for Ganciclovir, which is around 254 nm, is generally used.[14][17]
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any impurity peaks can be identified by their retention times relative to the main peak and quantified.
Data Integration and Structural Confirmation
The final step in the structural analysis is the integration of data from all the analytical techniques employed.
Caption: Integration of analytical data for the final structural confirmation of this compound.
The collective evidence from mass spectrometry (confirming the molecular weight), NMR spectroscopy (elucidating the atomic connectivity), and HPLC (demonstrating the purity) provides a comprehensive and irrefutable confirmation of the structure of this compound.
References
- Billat, P. A., Sauvage, F. L., Picard, N., Tafzi, N., & Marquet, P. (2015). Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms. Analytical and Bioanalytical Chemistry, 407(12), 3449–3456.
- BenchChem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of Ganciclovir and its Derivatives.
- Patel, J. R., et al. (2023). Analytical Method Development and Validation for Determination of Valganciclovir by Using RP-HPLC.
- Ravi, V. B., et al. (2018). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 9(10), 4286-4295.
- Heinig, K., Wirz, T., Gajate-Perez, A., & Belli, S. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry.
- Katragadda, U., et al. (2013). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Journal of Pharmaceutical Sciences & Research, 4(1), 1-8.
- LGC Standards. (n.d.). This compound.
- ChemicalBook. (2023). Ganciclovir Monoproprionate.
- ResearchGate. (n.d.). NMR spectral data for ester prodrugs of ganciclovir.
- Märtson, A. G., et al. (2018). Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(5), 175-186.
- ResearchGate. (n.d.). ¹H-NMR spectra of (i) GCV and (ii) GCV-PCL.
- International Journal of Scientific & Technology Research. (2020). Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In Ganciclovir Drug Substance.
- Gunda, C. S., et al. (2015). Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats.
- ResearchGate. (n.d.). LC-MS/MS spectrum of Valine-ganciclovir (VGCV) and its respective ions....
- BenchChem. (n.d.). Spectroscopic Comparison of N,O-Ditrityl Ganciclovir and its Precursors: A Guide for Researchers.
- ResearchGate. (n.d.). Structures of valganciclovir hydrochloride 1 and ganciclovir 2.
- ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations.
- Calvo, P., et al. (2000). Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). Analysis of ganciclovir and its related substances using high performance liquid chromatography and liquid chromatography-mass spectrometry methods.
- ResearchGate. (n.d.). Development and Validation of RP-HPLC method for the determination of Ganciclovir in bulk drug and its formulations.
- United States Biological. (n.d.). This compound CAS 194159-18-7.
- Pharmaffiliates. (n.d.). Ganciclovir-impurities.
- BOC Sciences. (n.d.). CAS 194159-18-7 Ganciclovir Monopropionate.
- D'Avolio, A., et al. (2024).
- Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug Ganciclovir.
- ResearchGate. (n.d.). Preparation and Characterization of Ganciclovir as Nanostructured Lipid Carrier for Ophthalmic Dosage Form.
- Pharmaffiliates. (n.d.). Chemical Name : this compound-d5.
- ResearchGate. (n.d.). Chemical structure of ganciclovir.
- ResearchGate. (n.d.). Crystal Structure of Ganciclovir.
- arXiv. (2023). NMR Spectroscopy Can Help Accelerate Antiviral Drug Discovery Programs.
Sources
- 1. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jpionline.org [jpionline.org]
- 15. researchgate.net [researchgate.net]
- 16. ijstr.org [ijstr.org]
- 17. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrolysis Pathway of Ganciclovir Mono-O-propionate to Ganciclovir: A Senior Application Scientist's Perspective
An In-Depth Technical Guide:
Abstract
Ganciclovir stands as a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised populations.[1] However, its therapeutic potential is hampered by poor oral bioavailability, a challenge that has driven the development of prodrug strategies.[2] This guide provides a comprehensive technical examination of the hydrolysis of Ganciclovir Mono-O-propionate, a representative ester prodrug. We will dissect the bioactivation pathway, explore the kinetic principles governing this conversion, detail robust analytical methodologies for its characterization, and discuss the profound implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical prodrug activation process.
The Rationale for Prodrug Design: Overcoming Ganciclovir's Limitations
Ganciclovir, a synthetic analogue of 2'-deoxy-guanosine, exerts its antiviral effect by inhibiting viral DNA synthesis.[1][3] Its activation requires phosphorylation, initiated by the viral kinase UL97 in CMV-infected cells, ensuring targeted activity.[1] Despite its efficacy, ganciclovir's polarity results in low oral absorption, necessitating intravenous administration for systemic infections, which presents challenges for long-term therapy and patient compliance.
The prodrug approach offers an elegant solution. By masking the polar hydroxyl groups of ganciclovir with a lipophilic promoiety, such as a propionate ester, its membrane permeability can be significantly enhanced.[2][4] This chemical modification creates an inactive precursor, this compound, which is designed to be stable until it is absorbed and subsequently converted in vivo to the active parent drug, ganciclovir. This conversion is the lynchpin of the entire strategy, and its efficiency dictates the therapeutic success of the prodrug.
The Core Mechanism: Hydrolysis of the Ester Bond
The bioactivation of this compound is a classic ester hydrolysis reaction. The propionate group is cleaved, regenerating the hydroxyl group on the ganciclovir molecule and releasing propionic acid as a byproduct. This transformation occurs via two primary, and often concurrent, pathways: enzymatic and chemical hydrolysis.
Enzymatic Hydrolysis: The Primary In Vivo Pathway
The dominant mechanism for prodrug conversion within the body is enzymatic hydrolysis, mediated by a ubiquitous class of enzymes known as esterases .[2][5]
-
Causality Behind the Choice: The prodrug strategy deliberately leverages these endogenous enzymes. Carboxylesterases, for instance, are abundant in tissues critical for drug absorption and metabolism, such as the intestine and liver.[2][6] This ensures that following oral administration and absorption, the prodrug is rapidly and efficiently converted to its active form before systemic distribution. Studies on various ganciclovir ester prodrugs have confirmed that the rate of hydrolysis is tissue-dependent, with observed rates typically following the order of liver > intestine >> skin, correlating with the concentration of esterase activity.[6]
Chemical (Non-Enzymatic) Hydrolysis: The pH-Rate Profile
The ester linkage in this compound is also susceptible to non-enzymatic cleavage, a reaction whose rate is profoundly influenced by pH.[6] The hydrolysis exhibits a characteristic U-shaped pH-rate profile, where the reaction is catalyzed by both hydrogen ions (specific acid catalysis) at low pH and hydroxide ions (specific base catalysis) at high pH.[6][7]
-
Significance in Development: This pH-dependent stability is a critical consideration. Maximum stability for many carboxylic ester prodrugs is typically found in the slightly acidic to neutral pH range of 4.0 to 7.0.[6][8] This knowledge is paramount for formulation development. For instance, an oral liquid formulation must be buffered within this stable pH range to prevent premature degradation of the prodrug on the shelf, thereby ensuring its intended dosage reaches the patient.[9][10]
Below is a diagram illustrating the bioactivation pathway.
Caption: Bioactivation of this compound.
Analytical Characterization: A Self-Validating Protocol
To study the hydrolysis pathway, it is essential to employ analytical methods that can accurately and simultaneously quantify both the prodrug and the parent drug over time. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often coupled with UV or Mass Spectrometry (MS) detection.[11][12] LC-MS/MS, in particular, offers superior sensitivity and specificity, making it the gold standard for analyzing samples from complex biological matrices like plasma.[13][14]
Trustworthiness: A Protocol for In Vitro Hydrolysis Kinetics
The following protocol outlines a self-validating system to determine the hydrolysis kinetics of this compound. The inclusion of multiple pH conditions and time points ensures the robustness and reliability of the generated data.
Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound hydrolysis across a physiologically relevant pH range at 37°C.
Materials:
-
This compound reference standard
-
Ganciclovir reference standard
-
Phosphate buffers (e.g., 0.1 M) adjusted to pH 5.0, 7.4, and 9.0
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized water
-
Thermostatic water bath or incubator
-
Calibrated analytical balance, pH meter, and pipettes
-
HPLC or LC-MS/MS system
Methodology:
-
Standard Curve Preparation: Prepare stock solutions of both this compound and Ganciclovir in a suitable solvent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create calibration standards covering the expected concentration range of the experiment. Analyze these standards to generate a linear calibration curve for each analyte.
-
Reaction Initiation: For each pH condition (5.0, 7.4, 9.0), pre-warm the buffer to 37°C. Prepare a concentrated stock solution of this compound. Initiate the hydrolysis reaction by adding a small, known volume of the prodrug stock solution to the pre-warmed buffer to achieve a target starting concentration (e.g., 10 µg/mL). Vortex gently to mix. This is time zero (t=0).
-
Time-Course Sampling: Immediately withdraw an aliquot from the reaction mixture (t=0 sample). Place subsequent sealed vials for each pH condition in the 37°C incubator. Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Quenching & Preparation: Immediately quench the reaction in each collected aliquot to prevent further hydrolysis. This can be achieved by adding an equal volume of cold acetonitrile, which also serves to precipitate any proteins if a biological matrix is used.[13][15] Centrifuge the samples to pellet any precipitate.
-
Analytical Quantification: Analyze the supernatant from each sample using a validated stability-indicating HPLC or LC-MS/MS method. The method must be able to resolve this compound from Ganciclovir and any potential degradation products.
-
Data Analysis & Causality:
-
Using the calibration curves, quantify the concentration of the remaining this compound at each time point.
-
Plot the natural logarithm (ln) of the prodrug concentration versus time. The hydrolysis of esters typically follows first-order kinetics.[7] Therefore, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the apparent first-order rate constant (-k). The choice of this plotting method is causal; a linear relationship validates the first-order assumption.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
The workflow for this kinetic study is visualized below.
Caption: Experimental workflow for an in vitro hydrolysis study.
Data Presentation: Analytical Method Parameters
The following table summarizes typical parameters for a robust LC-MS/MS method for the simultaneous quantification of ganciclovir and its ester prodrugs, synthesized from published methodologies.[13][14][15]
| Parameter | Typical Specification | Rationale & Expertise |
| Technique | LC-MS/MS | Provides high sensitivity and specificity, essential for bioanalysis. |
| Column | C18 or Phenyl (e.g., 75 mm x 4.6 mm) | Phenyl columns offer alternative selectivity for aromatic compounds. C18 is a robust choice for general reversed-phase separations. |
| Mobile Phase | A: 0.1-0.3% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonation for positive ion mode ESI. Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | Gradient elution (e.g., 5% to 95% B) | Necessary to elute both the more polar Ganciclovir and the more lipophilic prodrug within a reasonable run time. |
| Flow Rate | 0.5 - 0.8 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection Mode | Positive Electrospray Ionization (ESI+) | Ganciclovir and its derivatives contain basic nitrogen atoms that are readily protonated. |
| MS/MS Transition | Specific m/z transitions for each analyte | Ensures specificity by monitoring a unique parent-to-daughter ion fragmentation for each compound. |
| Internal Standard | Deuterated Ganciclovir (GCV-d5) | A stable isotope-labeled internal standard is the gold standard; it co-elutes and compensates for matrix effects and extraction variability.[13] |
Authoritative Grounding: Implications for Drug Development
A thorough understanding of the hydrolysis pathway is not merely an academic exercise; it is fundamental to the successful translation of a prodrug from a concept to a clinical reality.
-
The Stability-Lability Paradox: The core challenge in prodrug design is achieving a delicate balance. The prodrug must be chemically stable enough to survive manufacturing, storage, and passage through the acidic environment of the stomach.[6][16] However, it must also be sufficiently labile to be rapidly and completely hydrolyzed by endogenous esterases post-absorption to release the active drug.[2] Kinetic studies, as described above, are the primary tool for evaluating and optimizing this balance.
-
Predicting In Vivo Performance: In vitro hydrolysis data, especially when generated in tissue homogenates (e.g., liver, intestine), provides invaluable insight into the expected in vivo conversion rate.[6] This data is critical for pharmacokinetic modeling and predicting whether therapeutic concentrations of the active drug can be achieved.
-
Informing Formulation Design: The pH-stability profile directly dictates formulation strategy. For a liquid oral dosage form, the excipients and buffer system must be chosen to maintain the pH within the range of maximum stability.[8] For solid dosage forms, understanding stability can influence decisions on coatings and excipients to protect the drug from premature degradation.
Conclusion
The hydrolysis of this compound is a critical activation pathway that enables the oral delivery of the potent antiviral agent, ganciclovir. This conversion is a well-defined ester hydrolysis reaction, predominantly catalyzed by endogenous esterases in the liver and intestine, with a secondary, pH-dependent chemical pathway. A comprehensive characterization of this pathway, employing robust analytical techniques like LC-MS/MS and well-designed kinetic studies, is indispensable. The insights gained from these analyses directly inform formulation development and are predictive of in vivo performance, ultimately determining the clinical success of the prodrug strategy.
References
-
Powell, M. F., Magill, A., Chu, N., Hama, K., Mau, C. I., Foster, L., & Bergstrom, R. (1991). Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. Pharmaceutical Research, 8(11), 1418–1423. [Link]
-
Vepsäläinen, J., Laitinen, J., Nevalainen, T., Järvinen, T., & Poso, A. (1991). Synthesis, enzymatic hydrolysis and physico-chemical properties of N-substituted 4-(aminomethyl)benzoate diester prodrugs of ganciclovir. Acta Pharmaceutica Nordica, 3(4), 243-247. [Link]
-
Liao, C., et al. (2008). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 283(14), 9278–9286. [Link]
-
Heinig, K., Wirz, T., Gajate-Perez, A., & Belli, S. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(5-6), 436–442. [Link]
-
Han, K., et al. (2012). Improved Protease-Targeting and Biopharmaceutical Properties of Novel Prodrugs of Ganciclovir. Molecular Pharmaceutics, 9(4), 834–844. [Link]
-
Reddy, G. S., Reddy, S. L., & Reddy, T. M. (2015). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. Journal of Chromatographic Science, 53(5), 728-734. [Link]
-
Ravi, V. B., et al. (2016). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 233-241. [Link]
-
ResearchGate. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. [Link]
-
Cundy, K. C., et al. (1996). Reactivity of valganciclovir in aqueous solution. Pharmaceutical Research, 13(7), 1089-1093. [Link]
-
Lai, Y., et al. (2008). Molecular basis of prodrug activation by human valacyclovirase, an alpha-amino acid ester hydrolase. Journal of Biological Chemistry, 283(14), 9278-86. [Link]
-
ResearchGate. (n.d.). Structures of bioprecursor-type antiviral prodrugs (ganciclovir and...). [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ganciclovir? [Link]
-
Okumura, N., et al. (2019). Stability, safety, and pharmacokinetics of ganciclovir eye drops prepared from ganciclovir for intravenous infusion. Japanese Journal of Ophthalmology, 63(4), 291-297. [Link]
-
Anaizi, N. H., Swenson, C. F., & Dentinger, P. J. (1999). Stability of ganciclovir in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 56(17), 1738–1741. [Link]
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490–S494. [Link]
-
Majumdar, S., et al. (2002). Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs. Journal of Pharmaceutical Sciences, 91(5), 1334-44. [Link]
-
Srisuttho, D., et al. (2023). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. Pharmaceutics, 15(1), 229. [Link]
-
Jensen, E., & Bundgaard, H. (1991). Kinetics of the acid-catalyzed hydrolysis of acyclovir and an ester prodrug in aqueous solution. Acta Pharmaceutica Nordica, 3(3), 147-150. [Link]
Sources
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular basis of prodrug activation by human valacyclovirase, an alpha-amino acid ester hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of ganciclovir in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of the acid-catalyzed hydrolysis of acyclovir and an ester prodrug in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of Ganciclovir Mono-O-propionate
An In-depth Technical Guide on the Core Therapeutic Targets of Ganciclovir Mono-O-propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir (GCV) represents a critical therapeutic agent in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] However, its clinical utility is often hampered by suboptimal pharmacokinetic properties, such as poor oral bioavailability.[3] The development of prodrugs, like this compound, is a strategic approach to enhance its delivery and therapeutic index.[4][] This technical guide provides a comprehensive exploration of the . Upon intracellular delivery, this prodrug is metabolized to Ganciclovir, and thus, its molecular targets are fundamentally identical to those of the parent compound. We will dissect the canonical antiviral pathway, delve into the molecular basis of drug resistance, investigate interactions with host cell machinery that dictate both efficacy and toxicity, and explore potential non-canonical targets. This guide is designed to furnish researchers and drug development professionals with the foundational knowledge and experimental frameworks required to innovate within this therapeutic class.
Part 1: The Canonical Antiviral Targeting Pathway: A Journey from Prodrug to Active Inhibitor
The therapeutic efficacy of this compound is entirely dependent on its intracellular conversion to Ganciclovir and subsequent multi-step phosphorylation to its active form, Ganciclovir triphosphate (GCV-TP).[6][7] This activation cascade is the cornerstone of its mechanism and its selectivity for virus-infected cells.
Intracellular Activation Cascade: The Gateway to Therapeutic Activity
This compound is designed to leverage cellular esterases to efficiently release Ganciclovir intracellularly. Once liberated, Ganciclovir, a guanosine analog, must undergo a three-step phosphorylation to become GCV-TP, the pharmacologically active molecule.[6][8]
-
Monophosphorylation (The Rate-Limiting, Specificity-Conferring Step): In CMV-infected cells, the initial and most crucial phosphorylation is catalyzed by the virus-encoded protein kinase pUL97.[9][10] This step is paramount as the viral kinase has a much higher affinity for Ganciclovir than any host cell kinase, ensuring that the drug is preferentially activated in infected cells.[6] This selective phosphorylation is the primary reason for Ganciclovir's therapeutic window, minimizing toxicity in uninfected cells.[10] For other herpesviruses like Herpes Simplex Virus (HSV), the homologous viral thymidine kinase (HSV-TK) performs this initial conversion.[11][12]
-
Diphosphorylation: The resulting Ganciclovir monophosphate is then a substrate for the host cell's guanylate kinase (GMP kinase), which converts it to Ganciclovir diphosphate.[8][13][14]
-
Triphosphorylation: Finally, a range of ubiquitous cellular kinases, including phosphoglycerate kinase, catalyze the formation of the active Ganciclovir triphosphate.[8][11][15]
Caption: Intracellular activation of this compound.
The Primary Target: Viral DNA Polymerase
The ultimate therapeutic target of the Ganciclovir cascade is the viral DNA polymerase , an enzyme essential for the replication of the viral genome.[8][16] In CMV, this enzyme is encoded by the UL54 gene.[17] GCV-TP exerts its antiviral effect through a dual mechanism:
-
Competitive Inhibition: GCV-TP is structurally analogous to the natural nucleotide deoxyguanosine triphosphate (dGTP). It competitively inhibits the viral DNA polymerase, preventing dGTP from binding to its active site and thus stalling DNA synthesis.[6][18]
-
DNA Chain Termination: Upon incorporation into the growing viral DNA strand in place of dGTP, GCV-TP acts as a chain terminator.[6][11] It lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting the elongation of the DNA chain and aborting viral replication.[6]
The viral DNA polymerase has a significantly higher affinity for GCV-TP than host cellular DNA polymerases, further contributing to the drug's selective antiviral activity.[16]
Caption: GCV-TP competitively inhibits and terminates viral DNA synthesis.
Part 2: Mechanisms of Target-Related Resistance
The emergence of drug resistance is a significant clinical challenge and arises from genetic mutations within the very targets the drug is designed to engage.[19] For Ganciclovir, resistance is almost exclusively linked to mutations in the UL97 and UL54 genes.[20]
| Gene Target | Mechanism of Resistance | Common Mutations | Clinical Implication |
| UL97 | Impaired or abolished kinase activity prevents the initial, essential monophosphorylation of Ganciclovir.[17][19] | M460V/I, H520Q, C592G, A594V, L595S, C603W[17][20] | Most common cause of GCV resistance (>90% of cases). Results in low- to moderate-level resistance.[17] |
| UL54 | Altered DNA polymerase structure reduces binding affinity for GCV-TP, preventing inhibition or incorporation.[17] | E315D, L545S, P522S, and various deletions[17][20] | Less common but often confers higher levels of GCV resistance. May also lead to cross-resistance with other antivirals like Cidofovir.[17][20] |
Table 1: Summary of Ganciclovir Resistance Mechanisms.
Understanding these resistance pathways is crucial for the development of next-generation antivirals that can bypass these mutations or for designing combination therapies. Genotypic testing for these mutations is a standard diagnostic tool in patients who fail to respond to therapy.[17]
Part 3: Host Cell Interactions and Potential Non-Canonical Targets
While the primary therapeutic axis of Ganciclovir is the viral replication machinery, its journey through and effect on the host cell reveals a more complex pharmacology, including the basis for its toxicity and potential for new therapeutic applications.
Host DNA Polymerases: The Source of Toxicity
The most significant dose-limiting toxicity of Ganciclovir is myelosuppression (neutropenia, thrombocytopenia).[11][21] This is attributed to the accumulation of GCV-TP in rapidly dividing host cells, such as hematopoietic progenitors in the bone marrow.[11] Although host DNA polymerases have a low affinity for GCV-TP, the high concentrations achieved during therapy can lead to sufficient inhibition of host DNA replication to cause cytotoxicity.[11][22] This highlights a critical therapeutic window that must be managed. A prodrug like this compound could potentially alter tissue distribution, a factor that must be carefully evaluated during preclinical toxicity studies.
ABC Transporters: A Potential Target in Oncology
Recent research has uncovered an intriguing interaction between Ganciclovir and host cell efflux pumps. Specifically, Ganciclovir has been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the ATP-binding cassette (ABC) transporter family.[23] These transporters are notorious for causing multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of tumor cells.
By inhibiting BCRP, Ganciclovir could act as a chemosensitizer, enhancing the efficacy of other anticancer drugs that are BCRP substrates, such as methotrexate.[23] This opens a novel, non-canonical therapeutic avenue for Ganciclovir and its derivatives beyond virology, suggesting a potential role in combination cancer therapy.
Host Inflammatory Pathways
In a murine model of chronic CMV infection, Ganciclovir treatment was found to significantly decrease the production of Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNFα) by splenic macrophages.[24] This suggests that active viral replication drives a pro-inflammatory and pro-angiogenic state in the host, which can be reversed by inhibiting the virus with Ganciclovir. This indirect modulation of host pathways could be a therapeutic target in itself for CMV-associated pathologies like retinitis or vasculopathies.
Part 4: Experimental Protocols for Target Validation
Validating the interaction of this compound with its targets requires a multi-faceted approach, moving from cellular assays to specific enzymatic and transporter functional assays.
Caption: Experimental workflow for this compound target validation.
Protocol 4.1: In Vitro Antiviral Efficacy (Plaque Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against CMV replication in cell culture.
Methodology:
-
Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Aspirate media and infect the cell monolayers with a known titer of CMV (e.g., AD169 strain) to produce 50-100 plaques per well. Allow adsorption for 90 minutes.
-
Drug Application: Prepare serial dilutions of this compound and the parent Ganciclovir compound in a semi-solid overlay medium (e.g., medium containing 0.5% methylcellulose).
-
Incubation: Remove the virus inoculum and add the drug-containing overlay. Incubate plates at 37°C in a 5% CO2 incubator for 7-10 days until viral plaques are visible.
-
Plaque Visualization: Aspirate the overlay, fix the cells with methanol, and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control (no drug) wells. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.
Protocol 4.2: BCRP/ABCG2 Inhibition Assay (Calcein-AM Efflux Assay)
Objective: To determine if this compound or Ganciclovir can inhibit the function of the BCRP efflux pump.
Methodology:
-
Cell Culture: Use a cell line that overexpresses BCRP (e.g., HEK293/BCRP) and its parental control cell line.
-
Compound Pre-incubation: Incubate the cells with various concentrations of this compound, Ganciclovir, or a known BCRP inhibitor (e.g., Ko143) for 30 minutes.
-
Substrate Loading: Add Calcein-AM, a non-fluorescent BCRP substrate that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. Incubate for 30 minutes.
-
Efflux Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Inhibition of BCRP will prevent the efflux of Calcein, resulting in a higher fluorescence signal compared to untreated controls.
-
Data Analysis: Quantify the increase in fluorescence as a function of the test compound concentration to determine the potency of BCRP inhibition.
Conclusion and Future Directions
This compound acts as a prodrug, and its therapeutic activity is mediated through the well-established targets of its parent compound, Ganciclovir. The primary targets remain the viral pUL97 kinase and pUL54 DNA polymerase, which together provide a potent and selective mechanism for inhibiting CMV replication. However, a comprehensive understanding of this drug class requires looking beyond the virus. Interactions with host cell kinases are essential for its activation, while off-target inhibition of host DNA polymerases dictates its toxicity profile.
The discovery of Ganciclovir's inhibitory effect on the BCRP efflux transporter opens an exciting, non-canonical avenue for research.[23] This suggests that Ganciclovir derivatives could be repurposed or developed as adjuvants in cancer chemotherapy to combat multidrug resistance.
Future research should focus on:
-
Characterizing the pharmacokinetic and pharmacodynamic profile of this compound to confirm its advantages over the parent drug in vivo.
-
Designing novel Ganciclovir derivatives that possess a higher affinity for viral enzymes while further minimizing interaction with host polymerases.
-
Exploring the structure-activity relationship of Ganciclovir analogs for their BCRP inhibitory activity to develop potent chemosensitizers with minimal antiviral effects, thereby decoupling the two potential therapeutic applications.
By embracing this multi-faceted view of its molecular targets, the scientific community can continue to refine and expand the therapeutic utility of the Ganciclovir scaffold.
References
- ResearchGate. (n.d.). Mechanism of CMV resistance. Retrieved from a URL provided by the grounding tool.
-
Drew, W. L. (2003). Ganciclovir-Resistant Cytomegalovirus in Organ Transplant Recipients. Clinical Infectious Diseases, 37(6), 820–821. [Link]
-
Chou, S. (2010). The biology of cytomegalovirus drug resistance. Current Opinion in Infectious Diseases, 23(6), 618–623. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Ganciclovir? Retrieved from a URL provided by the grounding tool.
-
Komatsu, T. E., et al. (2014). Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways. Antiviral Research, 101, 12–21. [Link]
-
Biron, K. K. (1991). Ganciclovir-resistant Human Cytomegalovirus Clinical Isolates; Resistance Mechanisms and in Vitro Susceptibility to Antiviral Agents. Transplantation Proceedings, 23(3 Suppl 3), 162–167. [Link]
- Miller, W. H., et al. (2000). Phosphorylation of Ganciclovir Phosphonate by Cellular GMP Kinase Determines the Stereoselectivity of Anti-Human Cytomegalovirus. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 341–356. Retrieved from a URL provided by the grounding tool.
-
Al-Kuraishy, H. M., et al. (2021). Therapeutic Drug Monitoring of Ganciclovir: Where Are We? Therapeutic Drug Monitoring, 43(6), 708–717. [Link]
-
Miller, W. H., et al. (2000). Phosphorylation of ganciclovir phosphonate by cellular GMP kinase determines the stereoselectivity of anti-human cytomegalovirus activity. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 341–356. [Link]
-
Sullivan, V., et al. (1992). A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells. Nature, 358(6382), 162–164. [Link]
- ResearchGate. (n.d.). Phosphorylation activation of ACV and ganciclovir by viral kinases. Retrieved from a URL provided by the grounding tool.
- Matthews, T., & Boehme, R. (1988). Antiviral Activity and Mechanism of Action of Ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490–S494. Retrieved from a URL provided by the grounding tool.
-
Matthews, T., & Boehme, R. (1988). Antiviral Activity and Mechanism of Action of Ganciclovir. Clinical Infectious Diseases, 10(Supplement_3), S490–S494. [Link]
-
Gely, A., et al. (2016). Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats. European Journal of Drug Metabolism and Pharmacokinetics, 41(3), 289–296. [Link]
-
Al-Dhibi, H. A., et al. (2013). The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments. Saudi Journal of Ophthalmology, 27(2), 119–126. [Link]
- InvivoGen. (n.d.). Ganciclovir (GCV) - HSV1 Thymidine Kinase Inhibitor. Retrieved from a URL provided by the grounding tool.
- Drugs.com. (2025). Ganciclovir: Package Insert / Prescribing Information / MOA. Retrieved from a URL provided by the grounding tool.
- Wikipedia. (n.d.). Ganciclovir. Retrieved from a URL provided by the grounding tool.
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490–S494. [Link]
-
Faulds, D., & Heel, R. C. (1990). Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. Drugs, 39(4), 597–638. [Link]
- YouTube. (2024). Pharmacology of Ganciclovir ; Clinical uses, Mechanism of action, Absorption and Side effects. Retrieved from a URL provided by the grounding tool.
- Pediatric Oncall. (n.d.). Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from a URL provided by the grounding tool.
-
Bidanset, D. J., et al. (2004). Efficacy of ganciclovir and cidofovir against human cytomegalovirus replication in SCID mice implanted with human retinal tissue. Antiviral Research, 63(1), 61–64. [Link]
-
Kleinschmidt, S., et al. (2002). Ganciclovir prodrug therapy is effective in a murine xenotransplant model of human lung cancer. The Annals of Thoracic Surgery, 73(3), 905–910. [Link]
-
Haller, T. J., et al. (2020). Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss. The Laryngoscope, 130(4), 1064–1069. [Link]
-
Tod, M., et al. (2005). A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection. Antimicrobial Agents and Chemotherapy, 49(7), 2826–2834. [Link]
- Freitas, V. R., Fraser-Smith, E. B., & Matthews, T. R. (1993). Efficacy of ganciclovir in combination with other antimicrobial agents against cytomegalovirus in vitro and in vivo. Antiviral Research, 20(1), 1–12. Retrieved from a URL provided by the grounding tool.
-
Price, P., et al. (2001). Ganciclovir and cidofovir treatment of cytomegalovirus-induced myocarditis in mice. Antimicrobial Agents and Chemotherapy, 45(5), 1444–1449. [Link]
-
Al-Jedai, A. H., et al. (2019). Relationship of Ganciclovir Therapeutic Drug Monitoring with Clinical Efficacy and Patient Safety. Antimicrobial Agents and Chemotherapy, 63(5), e02325-18. [Link]
- Formative Pharma. (n.d.). PRODUCT MONOGRAPH PrGANCICLOVIR FOR INJECTION. Retrieved from a URL provided by the grounding tool.
- Meier Jewett, C. L., et al. (2010). Ganciclovir Treatment of Mice Chronically Infected With Murine Cytomegalovirus Decreases Vegf Production by Splenic Macrophages. Investigative Ophthalmology & Visual Science, 51(13), 2910. Retrieved from a URL provided by the grounding tool.
-
Wang, Y., et al. (2025). Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring. Microbiology Spectrum, e0155923. [Link]
- ResearchGate. (n.d.). Effect of ganciclovir treatment in vitro. Retrieved from a URL provided by the grounding tool.
-
Lehtinen, L., et al. (2021). Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP). International Journal of Molecular Sciences, 22(14), 7695. [Link]
-
Sjöberg, A., et al. (2000). Antiviral activity of ganciclovir elaidic acid ester against herpesviruses. Antiviral Chemistry & Chemotherapy, 11(4), 267–273. [Link]
- Pharmaffiliates. (n.d.). Chemical Name : this compound-d5. Retrieved from a URL provided by the grounding tool.
- Taylor & Francis Online. (n.d.). Ganciclovir – Knowledge and References. Retrieved from a URL provided by the grounding tool.
-
Boddu, S. H., et al. (2015). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Journal of Ocular Pharmacology and Therapeutics, 31(7), 415–424. [Link]
- BOC Sciences. (n.d.). CAS 194159-18-7 Ganciclovir Monopropionate. Retrieved from a URL provided by the grounding tool.
Sources
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Phosphorylation of ganciclovir phosphonate by cellular GMP kinase determines the stereoselectivity of anti-human cytomegalovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. youtube.com [youtube.com]
- 19. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. formativepharma.com [formativepharma.com]
- 22. Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Ganciclovir Mono-O-propionate for HSV-tk Suicide Gene Therapy: Application Notes and Protocols
Introduction: The Imperative for Enhanced Prodrug Efficacy in Suicide Gene Therapy
Suicide gene therapy, a cornerstone of targeted cancer treatment, relies on the introduction of a gene into tumor cells that renders them susceptible to a systemically administered, non-toxic prodrug. The Herpes Simplex Virus thymidine kinase (HSV-tk) gene, in combination with the prodrug Ganciclovir (GCV), represents the most extensively studied and clinically translated suicide gene therapy system.[1][2] Upon expression within cancer cells, the HSV-tk enzyme phosphorylates GCV into Ganciclovir-monophosphate.[3] Cellular kinases then further convert this intermediate into the cytotoxic Ganciclovir-triphosphate, which, upon incorporation into replicating DNA, leads to chain termination and apoptosis.[3][4]
A significant challenge in the clinical application of the HSV-tk/GCV system is the suboptimal bioavailability of Ganciclovir. Ganciclovir is a hydrophilic molecule, which can limit its ability to efficiently cross cellular membranes and achieve therapeutic concentrations within the tumor microenvironment.[5] To address this limitation, researchers have explored the development of more lipophilic prodrugs of Ganciclovir. Ganciclovir Mono-O-propionate, an ester derivative of Ganciclovir, represents a promising next-generation prodrug designed for enhanced cellular uptake and improved therapeutic efficacy in HSV-tk suicide gene therapy.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in this therapeutic paradigm.
Mechanism of Action: A Two-Step Intracellular Activation Cascade
The therapeutic efficacy of this compound in HSV-tk expressing cells is contingent on a precise, two-step intracellular activation process. This cascade ensures that the cytotoxic effects are localized to the target tumor cells.
-
Cellular Uptake and Esterase-Mediated Conversion: Due to its increased lipophilicity, this compound is postulated to exhibit enhanced passive diffusion across the cell membrane compared to Ganciclovir. Once inside the cell, ubiquitous intracellular esterases cleave the propionate ester bond, releasing the active parent drug, Ganciclovir.
-
HSV-tk Mediated Phosphorylation and Cytotoxicity: The liberated Ganciclovir is then a substrate for the virally expressed HSV-tk. The subsequent phosphorylation to Ganciclovir-monophosphate, -diphosphate, and ultimately the cytotoxic -triphosphate form follows the established pathway, leading to the selective killing of HSV-tk positive cells.[3][4]
Caption: Mechanism of this compound activation.
Advantages of this compound over Ganciclovir
The rationale for developing this compound is rooted in overcoming the physicochemical limitations of the parent drug.
| Feature | Ganciclovir | This compound | Rationale for Advantage |
| Lipophilicity | Low | High | The propionate ester mask a hydroxyl group, increasing the overall lipophilicity of the molecule. This is expected to enhance passive diffusion across the lipid bilayer of the cell membrane, leading to higher intracellular concentrations.[5] |
| Cellular Uptake | Moderate | Potentially Enhanced | Increased lipophilicity is a common strategy to improve the cellular permeability of drugs.[5] |
| Bystander Effect | Moderate | Potentially Enhanced | A more readily diffusible prodrug could lead to a more pronounced "bystander effect," where the toxic metabolite is transferred to neighboring, non-transfected tumor cells, amplifying the therapeutic effect. |
| In Vivo Efficacy | Proven, but can be limited by bioavailability | Potentially Improved | Enhanced tumor penetration could lead to greater tumor cell killing and improved outcomes in animal models. |
Experimental Protocols
Part 1: In Vitro Cytotoxicity Assessment
This protocol outlines the steps to determine the cytotoxic potential of this compound on cancer cells expressing HSV-tk.
1.1. Cell Culture and Transduction
-
Cell Line Selection: Choose a cancer cell line relevant to your research (e.g., U251 glioblastoma, SW1990 pancreatic cancer).[8][9]
-
Transduction: Transduce the chosen cell line with a lentiviral or retroviral vector encoding the HSV-tk gene. A control cell line should be transduced with a vector expressing a reporter gene (e.g., GFP).
-
Selection: If the vector contains a selection marker, select for a stable population of HSV-tk expressing cells.
-
Verification of Expression: Confirm HSV-tk expression via Western blot or qPCR.
1.2. Cytotoxicity Assay (MTT or similar)
-
Cell Seeding: Seed both HSV-tk positive and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prodrug Preparation: Prepare a stock solution of this compound and a parallel stock of Ganciclovir in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or Ganciclovir. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Assessment: Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.[10]
-
Data Analysis: Calculate the IC50 (the concentration of prodrug that inhibits cell growth by 50%) for both this compound and Ganciclovir in both HSV-tk positive and control cell lines.
Caption: In Vitro Cytotoxicity Workflow.
Part 2: In Vivo Efficacy Studies in Animal Models
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
2.1. Tumor Model Establishment
-
Cell Preparation: Harvest HSV-tk positive and control cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
2.2. Treatment Regimen
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups:
-
Vehicle control
-
Ganciclovir
-
This compound
-
-
Administration: Administer the prodrugs via an appropriate route (e.g., intraperitoneal injection). The dosage and frequency will need to be optimized, but a starting point for Ganciclovir is often in the range of 25-50 mg/kg/day.[11][12] The dose for this compound should be calculated based on molar equivalence to the Ganciclovir dose.
-
Treatment Duration: Treat the animals for a defined period (e.g., 14-21 days).[11]
2.3. Efficacy Assessment
-
Tumor Volume: Continue to monitor tumor volume throughout the treatment period and after.
-
Survival: Monitor the survival of the animals in each group.
-
Toxicity: Monitor for signs of toxicity, such as weight loss or changes in behavior.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess for necrosis and apoptosis.
Conclusion and Future Perspectives
This compound holds the potential to be a significant advancement in HSV-tk suicide gene therapy. Its enhanced lipophilicity is rationally designed to improve cellular uptake and, consequently, therapeutic efficacy. The protocols provided herein offer a robust framework for the preclinical evaluation of this promising next-generation prodrug. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its superior anti-tumor activity in a variety of cancer models.
References
- Touraine, R. L., Ishii-Morita, H., Ramsey, W. J., & Blaese, R. M. (1998).
- Mesnil, M., & Yamasaki, H. (2000). Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication. Cancer research, 60(15), 3989–3999.
- Mesnil, M., & Yamasaki, H. (2000). Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication. Cancer research, 60(15), 3989–3999.
- Markowicz-Piasecka, M., Huttunen, K. M., & Sikora, J. (2021). Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP). International journal of molecular sciences, 22(14), 7696.
- Kozlowska, K., et al. (2018). Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch.
- Stasiłojć, G., et al. (2017). Suicide gene therapy of rhabdomyosarcoma. Oncotarget, 8(52), 90333–90345.
- Majumdar, S., et al. (2015). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Journal of ocular pharmacology and therapeutics, 31(7), 407–417.
- Wolff, A., et al. (2000). GCV phosphates are transferred between HeLa cells despite lack of bystander cytotoxicity. Gene therapy, 7(12), 1045–1052.
- Liu, Y., et al. (2020). Herpes simplex virus-thymidine kinase/ganciclovir suppressed the growth of lung adenocarcinoma cells accompanied by premature senescence. Translational Cancer Research, 9(4), 2845–2856.
-
InvivoGen. (n.d.). Ganciclovir (GCV). Retrieved from [Link]
- Fillat, C., Carrió, M., Cascante, A., & Sangro, B. (2003). Suicide gene therapy mediated by the Herpes Simplex virus thymidine kinase gene/Ganciclovir system: fifteen years of application. Current gene therapy, 3(1), 13–26.
- Rogulski, K. R., et al. (2000). Ganciclovir-mediated cell killing and bystander effect is enhanced in cells with two copies of the herpes simplex virus thymidine kinase gene. Cancer gene therapy, 7(2), 240–246.
- Patel, K., et al. (2024). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 136(1), 71.
- Kozlowska, K., et al. (2018). Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch.
- Zarogoulidis, P., et al. (2013). Progress and Problems with the Use of Suicide Genes for Targeted Cancer Therapy.
-
Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]
- van der Loo, J. C., et al. (2004). Ganciclovir-mediated elimination of HSV-Tk+ T cells and cure of graft-vs-host disease in an allogeneic bone marrow transplantation model in the rat.
- Ma, J., et al. (2004). Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer. World journal of gastroenterology, 10(2), 240–244.
- Neyts, J., & De Clercq, E. (1995). Dose and duration-dependence of ganciclovir treatment against murine cytomegalovirus infection in severe combined immunodeficient mice. Antiviral research, 28(4), 313–323.
-
Fresenius Kabi. (2018). Ganciclovir for Injection. Retrieved from [Link]
-
Applied Biological Materials Inc. (n.d.). Ganciclovir. Retrieved from [Link]
- Tong, Y., et al. (1997). [Animal experiment on gene therapy of ovarian cancer by adenovirus-mediated thymidine kinase gene transduction and ganciclovir administration in vivo]. Zhonghua fu chan ke za zhi, 32(12), 712–714.
-
U.S. Food and Drug Administration. (2012). GANCICLOVIR INJECTION Label. Retrieved from [Link]
-
Medscape. (n.d.). Cytovene (ganciclovir) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Arai, Y., et al. (2003). In vitro thymidine kinase/ganciclovir-based suicide gene therapy using replication defective herpes simplex virus-1 against leukemic B-cell malignancies (MCL, HCL, B-CLL). Leukemia research, 27(8), 695–699.
- Belka, C., et al. (2000). Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases.
Sources
- 1. Suicide gene therapy mediated by the Herpes Simplex virus thymidine kinase gene/Ganciclovir system: fifteen years of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Problems with the Use of Suicide Genes for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 8. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes simplex virus-thymidine kinase/ganciclovir suppressed the growth of lung adenocarcinoma cells accompanied by premature senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose and duration-dependence of ganciclovir treatment against murine cytomegalovirus infection in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fresenius-kabi.com [fresenius-kabi.com]
Application Notes and Protocols for Ganciclovir Mono-O-propionate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical administration of Ganciclovir Mono-O-propionate in animal models. This compound is a prodrug of the potent antiviral agent Ganciclovir, designed to enhance its pharmacokinetic properties. While specific, published protocols for this mono-propionate ester are not widely available, this guide synthesizes established methodologies for Ganciclovir and its other prodrugs, such as Valganciclovir, to provide a robust framework for in vivo studies. The protocols herein are grounded in the known mechanism of action, pharmacokinetic profiles, and toxicological data of Ganciclovir, offering researchers a scientifically sound starting point for their investigations.
Introduction to Ganciclovir and its Prodrugs
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that is a potent inhibitor of herpesviruses, particularly cytomegalovirus (CMV).[1][2] Its clinical utility, however, is hampered by poor oral bioavailability.[3][4] To overcome this limitation, prodrug strategies have been employed, leading to the development of ester derivatives of Ganciclovir.[4] this compound is one such prodrug, where a propionate group is ester-linked to the Ganciclovir molecule.[5][6] The primary rationale for this modification is to increase lipophilicity, which is expected to improve absorption and bioavailability following oral administration.[7][8] Once absorbed, the ester bond is cleaved by endogenous esterases, releasing the active Ganciclovir into circulation.
Mechanism of Action of Ganciclovir
The antiviral activity of this compound is dependent on its conversion to Ganciclovir. Ganciclovir, in turn, requires a three-step phosphorylation process to become the active Ganciclovir triphosphate.[1][9] The initial phosphorylation to Ganciclovir monophosphate is preferentially catalyzed by a viral-encoded protein kinase (UL97 in CMV), which accounts for its specificity for infected cells.[10] Host cellular kinases then catalyze the formation of the diphosphate and triphosphate forms.[1] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into viral DNA and can also be incorporated into the viral DNA chain, leading to the termination of DNA elongation and halting viral replication.[9][10]
Caption: Mechanism of action of Ganciclovir.
Pharmacokinetics of Ganciclovir in Animal Models
Understanding the pharmacokinetic profile of the active metabolite, Ganciclovir, is essential for designing meaningful in vivo studies. The following table summarizes key pharmacokinetic parameters of Ganciclovir in various animal models. It is important to note that these values can be influenced by the administration route, dose, and specific experimental conditions.
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey | Reference |
| Bioavailability (Oral Ganciclovir) | ~100% | 7-10% | ~100% | 7-10% | [11] |
| Bioavailability (from Valganciclovir) | ~100% | 56% | ~100% | 50% | [11] |
| Half-life (t½) | ~5 minutes (Valganciclovir to Ganciclovir) | ~13 minutes (Valganciclovir to Ganciclovir) | ~30 minutes (Valganciclovir to Ganciclovir) | ~30 minutes (Valganciclovir to Ganciclovir) | [11] |
| Plasma Concentration Peak (Ganciclovir) | 1 hour (IP) | - | - | - | [12] |
Preclinical Toxicity and Animal Welfare Considerations
Ganciclovir has a well-documented toxicity profile that must be carefully considered when designing animal studies. The primary toxicities are hematological and reproductive.[11][13][14]
-
Hematotoxicity: Ganciclovir can cause bone marrow suppression, leading to neutropenia, thrombocytopenia, and anemia.[2][14] It is crucial to monitor the health of the animals closely and consider periodic blood cell counts, especially in long-term studies.
-
Reproductive Toxicity: Ganciclovir has been shown to be embryotoxic and teratogenic in animal studies.[13][14] It can also cause infertility in both males and females.[13] Therefore, this compound should not be used in breeding colonies unless the study is specifically designed to investigate reproductive toxicity.
-
Carcinogenicity: Ganciclovir is considered a potential carcinogen.[14][15] Appropriate safety precautions should be taken when handling the compound.
Monitoring: Animals should be observed daily for any signs of toxicity, including weight loss, changes in activity, ruffled fur, and signs of bleeding or infection. Any animal showing severe signs of distress should be euthanized according to institutional guidelines.
Experimental Protocols
The following protocols provide a starting point for the administration of this compound. It is strongly recommended to perform initial dose-ranging and tolerability studies to determine the optimal dose for your specific animal model and experimental endpoint.
Preparation of Dosing Solution
This compound is reported to be soluble in DMSO.[16] For in vivo administration, it is necessary to use a vehicle that is well-tolerated by the animals. A common approach for compounds with low aqueous solubility is to use a co-solvent system.
Materials:
-
This compound (MW: 311.29 g/mol )[5]
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Calculate the required amount of this compound. The dose should be calculated based on the desired dose of Ganciclovir, adjusting for the molecular weight of the prodrug.
-
Example: To achieve a dose equivalent to 50 mg/kg of Ganciclovir (MW: 255.23 g/mol ), the dose of this compound would be: (50 mg/kg) * (311.29 g/mol / 255.23 g/mol ) = 61 mg/kg
-
-
Prepare the vehicle. A commonly used vehicle for oral or parenteral administration is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Dissolve the compound. First, dissolve the calculated amount of this compound in the required volume of DMSO. Ensure it is fully dissolved.
-
Add the co-solvents. Slowly add the PEG400 to the DMSO solution while vortexing. Then, add the saline and continue to mix until a clear, homogenous solution is obtained.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial, especially for parenteral administration routes.
Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
-
Animal Restraint: Gently restrain the animal.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats).
-
Administration: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus. Gently insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Volume: The administration volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
Animal Restraint: Restrain the animal to expose the abdomen.
-
Injection Site: The injection should be given in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Needle: Use a 25-27 gauge needle.
-
Administration: Lift the animal's hindquarters slightly. Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.
-
Volume: The injection volume should not exceed 10 mL/kg.
-
Animal Restraint: Place the animal in a restraint device that allows access to the tail vein.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Needle: Use a 27-30 gauge needle attached to a syringe containing the dosing solution.
-
Administration: Insert the needle into the vein and slowly inject the solution.
-
Volume: The injection volume should be kept low, typically not exceeding 5 mL/kg, and the injection should be administered slowly.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of viral infection.
Caption: General experimental workflow.
References
-
Krasny, H. C., Beauchamp, L., Krenitsky, T. A., & de Miranda, P. (1995). Metabolism and pharmacokinetics of a double prodrug of ganciclovir in the rat and monkey. Drug Metabolism and Disposition, 23(11), 1242–1247. [Link]
-
Teissier, N., et al. (2016). Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats. Antiviral Research, 132, 169-175. [Link]
-
PMDA. (n.d.). NON-CLINICAL PHARMACOLOGY AND TOXICOLOGY. [Link]
-
FDA. (2008). Valcyte (valganciclovir hydrochloride) Label. [Link]
-
Teissier, N., et al. (2016). Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats. PubMed. [Link]
-
Fresenius Kabi. (2018). Ganciclovir for Injection - Product Monograph. [Link]
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490-S494. [Link]
-
Pharmaffiliates. (n.d.). This compound-d5. [Link]
-
MedCrave. (2014). Synthesis and characterization of ganciclovir long chain lipid prodrugs. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ganciclovir?. [Link]
-
YouTube. (2024). Pharmacology of Ganciclovir. [Link]
-
Pediatric Oncall. (n.d.). Ganciclovir - Drug Index. [Link]
-
De Clercq, E. (2009). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 157(1), 1-11. [Link]
-
Sai Traders. (n.d.). Nlt 95% Powder this compound. [Link]
-
Hart, R. W., et al. (1994). Acute toxicity of ganciclovir: effect of dietary restriction and chronobiology. Toxicology Letters, 71(2), 167-176. [Link]
-
Cholkar, K., et al. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Journal of Organic & Inorganic Chemistry, 1(1). [Link]
-
Wikipedia. (n.d.). Ganciclovir. [Link]
-
Pescovitz, M. D., et al. (2003). Pharmacokinetic profile of ganciclovir after its oral administration and from its prodrug, valganciclovir, in solid organ transplant recipients. Clinical Pharmacokinetics, 42(10), 875-885. [Link]
-
Haller, T. J., et al. (2020). Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss. The Laryngoscope, 130(4), 1064-1069. [Link]
Sources
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Metabolism and pharmacokinetics of a double prodrug of ganciclovir in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 8. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 11. pmda.go.jp [pmda.go.jp]
- 12. Pharmacokinetics and tissue diffusion of ganciclovir in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. fresenius-kabi.com [fresenius-kabi.com]
- 15. Ganciclovir - Wikipedia [en.wikipedia.org]
- 16. indiamart.com [indiamart.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Ganciclovir Mono-O-propionate
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ganciclovir Mono-O-propionate. This compound is a key potential prodrug and related substance of Ganciclovir, an essential antiviral agent.[1][2][] The developed method is designed for use in quality control, stability testing, and research environments, ensuring accurate and precise quantification. The protocol herein is fully validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4][5][6]
Introduction and Scientific Rationale
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely employed in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[7][8] Prodrugs, such as this compound, are developed to enhance the bioavailability of the parent drug.[9] The accurate quantification of this propionate ester is critical for several reasons: it can be an active pharmaceutical ingredient (API) in its own right, a process-related impurity, or a degradation product. Therefore, a reliable and robust analytical method is imperative for ensuring the safety, efficacy, and quality of Ganciclovir-related pharmaceutical products.
The development of this HPLC method was guided by the physicochemical properties of this compound. As a derivative of Ganciclovir, it contains the same purine chromophore, making UV detection a suitable choice.[8][10][11][12] The addition of the propionate group increases its lipophilicity compared to the parent Ganciclovir, a key consideration for chromatographic separation. This method leverages reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds, providing excellent resolution and reproducibility.
HPLC Method Development: A Logic-Driven Approach
The selection of chromatographic parameters was a systematic process designed to achieve optimal separation of this compound from its parent compound, Ganciclovir, and potential degradation products.
-
Column Chemistry: A Hypersil BDS C18 column (150mm x 4.6mm, 5µm) was selected.[7] The C18 stationary phase provides the necessary hydrophobicity to retain the slightly nonpolar this compound, while still allowing for the timely elution of the more polar Ganciclovir, ensuring a good separation window between the two.
-
Mobile Phase Composition: The mobile phase consists of a phosphate buffer and acetonitrile.[7]
-
Aqueous Phase (Buffer): A 0.01M potassium dihydrogen phosphate buffer, adjusted to a pH of 5.3, was chosen.[7] This pH is critical for maintaining the consistent ionization state of the purine moiety in both Ganciclovir and its propionate ester, which prevents peak tailing and ensures reproducible retention times.
-
Organic Modifier (Acetonitrile): Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at the chosen wavelength. The ratio of buffer to acetonitrile was optimized to 70:30 (v/v) to provide sufficient elution strength for this compound while maintaining baseline separation from Ganciclovir.[7]
-
-
Detection Wavelength: Based on the UV spectrum of the guanine chromophore, a detection wavelength of 254 nm was initially selected, a common choice for Ganciclovir and its derivatives.[10][11][12] This was confirmed by scanning the analyte with a Photo Diode Array (PDA) detector to identify the wavelength of maximum absorbance, ensuring high sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min provides a balance between analysis time, resolution, and system pressure.[7] The column temperature is maintained at 30°C to ensure consistent retention times and improve peak symmetry.[13]
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Step-by-Step Guide
Equipment and Materials
-
HPLC System with UV or PDA detector (e.g., Waters Alliance, Agilent 1260)
-
Chromatographic Data System (e.g., Empower, Chromeleon)
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
HPLC Vials
-
0.45 µm Membrane Filters (Nylon or PVDF)
Reagents and Chemicals
-
This compound Reference Standard
-
Ganciclovir Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
Solution Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 70:30 v/v ratio.
-
Buffer Preparation (0.01M KH₂PO₄): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 5.3 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Buffer and Acetonitrile in a 70:30 v/v ratio. Degas the solution by sonication for 15 minutes or by online degasser.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.
-
Working Standard Solution (25 µg/mL): Dilute 25 mL of the Standard Stock Solution to 100 mL with the diluent.[7]
-
Sample Solution (25 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound and prepare a solution of 25 µg/mL following the same procedure as for the standard. Filter the final solution through a 0.45 µm filter before injection.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Hypersil BDS C18, 150mm x 4.6mm, 5µm |
| Mobile Phase | 0.01M KH₂PO₄ Buffer (pH 5.3) : Acetonitrile (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL[7] |
| Run Time | 10 minutes |
| Diluent | Water : Acetonitrile (70:30 v/v) |
Method Validation Protocol (ICH Q2(R2) Guideline)
The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6]
Caption: Workflow for HPLC Method Validation.
Specificity (Forced Degradation Study)
To prove the stability-indicating nature of the method, forced degradation studies were conducted.[7][14] A sample solution was exposed to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 1 mL of 0.1N HCl was added to the sample, heated at 60°C for 30 minutes, then neutralized.[15]
-
Base Hydrolysis: 1 mL of 0.1N NaOH was added, heated at 60°C for 30 minutes, then neutralized.[15]
-
Oxidative Degradation: Sample was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[13]
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 5 hours.[13]
-
Photolytic Degradation: The sample solution was exposed to UV light (200 watt-hours/m²) for 72 hours.[13]
The chromatograms from these stressed samples were compared with that of an unstressed sample. The method is deemed specific if the peak for this compound is well-resolved from any degradation peaks and from the Ganciclovir peak, with a peak purity angle less than the purity threshold.
Linearity
Linearity was assessed by preparing a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criteria |
| Range | 12.5 - 37.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by performing recovery studies using the standard addition method.[7] The reference standard was added to a sample of known concentration at three levels (80%, 100%, and 120%) in triplicate. The percentage recovery was then calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate sample solutions were prepared and analyzed on the same day under the same conditions.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different HPLC system.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (%RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. LOD is the concentration that yields an S/N ratio of 3:1, and LOQ is the concentration that yields an S/N ratio of 10:1.[13]
| Parameter | Typical Values |
| LOD | ~5 ng/mL |
| LOQ | ~20 ng/mL[13] |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase pH: ± 0.2 units (pH 5.1 and 5.5)
-
Column Temperature: ± 2°C (28°C and 32°C)
The system suitability parameters were checked under each varied condition. The method is robust if the results remain within the acceptance criteria.
System Suitability
Before each analytical run, a system suitability test is performed by injecting the working standard solution five times. The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria |
| %RSD of Peak Areas | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, and reliable for the quantitative analysis of this compound. The comprehensive validation study confirms that the method is linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated pharmaceutical laboratory. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active substance, which is crucial for monitoring the quality and stability of drug products.
References
-
HPLC Determination of Content and Related Substances of Ganciclovir. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Liang, Y., et al. (n.d.). Determination of ganciclovir and its related substances by HPLC. ResearchGate. Retrieved from [Link]
-
Analysis of ganciclovir and its related substances using high performance liquid chromatography and liquid chromatography-mass spectrometry methods. (2009). ResearchGate. Retrieved from [Link]
-
Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In Ganciclovir Drug Substance. (2019). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Al-Ghanana, M., et al. (2002). Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Heinig, K., et al. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Patel, H., et al. (2022). Analytical Method Development and Validation for Determination of Valganciclovir by Using RP-HPLC. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024). MDPI. Retrieved from [Link]
-
NEW ANLYATICAL METHOD DEVELOPMENT AND VALIDATION OF GANCICLOVIR BY RP-HPLC AND UV METHOD ALONG WITH FORCED DEGREDATION STUDY. (2014). ResearchGate. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. (n.d.). Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Ramesh, D., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. ResearchGate. Retrieved from [Link]
-
Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (2022). Journal of Young Pharmacists. Retrieved from [Link]
-
Development and Validation of RP-HPLC method for the determination of Ganciclovir in bulk drug and its formulations. (2015). ResearchGate. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024). PubMed. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
-
This compound-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ijstr.org [ijstr.org]
- 8. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jpionline.org [jpionline.org]
Application Note & Protocols: Ganciclovir Mono-O-propionate for Ocular Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ganciclovir Mono-O-propionate, a lipophilic prodrug of Ganciclovir, for ocular research. Ganciclovir is a potent antiviral agent against human cytomegalovirus (CMV) retinitis, but its clinical utility in ophthalmology is hampered by poor ocular bioavailability.[1][2] The Mono-O-propionate ester prodrug strategy aims to enhance corneal and retinal penetration by increasing lipophilicity, thereby improving therapeutic efficacy.[1] This guide details the underlying mechanism of action, provides validated, step-by-step protocols for formulation and experimental evaluation, and offers field-proven insights to ensure scientific rigor and reproducibility.
Scientific Rationale: The Prodrug Advantage in Ocular Therapeutics
Ocular drug delivery, particularly to the posterior segment, is a significant challenge due to the eye's protective physiological barriers. Ganciclovir (GCV), a synthetic nucleoside analog of 2'-deoxy-guanosine, is a cornerstone for treating sight-threatening CMV retinitis.[3][4] However, its hydrophilic nature and low partition coefficient result in poor permeation across the lipophilic corneal and retinal tissues, necessitating invasive administration routes like intravitreal injections or implants.[1][2][5]
The prodrug approach is a well-established strategy to overcome such biopharmaceutical limitations.[6][7][8] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in vivo to release the active drug. This compound is designed on this principle. By masking one of Ganciclovir's hydroxyl groups with a propionate ester, the molecule's lipophilicity is increased. This modification is intended to facilitate passive diffusion across cellular membranes in the eye. Once inside the target tissue (e.g., retinal pigment epithelium), endogenous esterase enzymes hydrolyze the ester bond, liberating the parent Ganciclovir to exert its antiviral effect.[1][7]
Mechanism of Action: Selective Antiviral Activity
The efficacy of Ganciclovir hinges on its selective activation within virus-infected cells.
-
Prodrug Delivery & Conversion: this compound permeates ocular tissues. Intracellular esterases cleave the propionate group, releasing active Ganciclovir.
-
Viral-Specific Monophosphorylation: In CMV-infected cells, a virus-encoded protein kinase (UL97) phosphorylates Ganciclovir to Ganciclovir monophosphate.[5][9] This initial step is inefficiently performed by host cellular kinases, conferring the drug's selectivity.[10]
-
Conversion to Triphosphate: Cellular guanylate kinase and other kinases subsequently convert the monophosphate form into Ganciclovir diphosphate and then into the active Ganciclovir triphosphate.[10][11][12]
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase.[2][10] Its incorporation into the growing viral DNA chain leads to premature termination, thereby halting viral replication.[9]
Sources
- 1. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of cytomegalovirus retinitis with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aao.org [aao.org]
- 6. Prodrug Approach for Posterior Eye Drug Delivery: Synthesis of Novel Ganciclovir Prodrugs and in Vitro Screening with Cassette Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In-situ gel bases ocular delivery system of Ganciclovir, in-vivo and in-vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
formulation of Ganciclovir Mono-O-propionate for in vivo studies
Application Note & Protocol
Abstract
Ganciclovir (GCV), a cornerstone in the management of cytomegalovirus (CMV) infections, is hampered by poor oral bioavailability (6-9%), necessitating intravenous administration for effective systemic exposure.[1][2] Prodrug strategies, such as the synthesis of Ganciclovir Mono-O-propionate, aim to enhance lipophilicity and improve passive diffusion across the gastrointestinal tract.[3][4][5] This esterification, however, significantly reduces aqueous solubility, posing a considerable challenge for developing formulations suitable for in vivo preclinical evaluation. This guide provides a comprehensive framework for formulating this compound, detailing pre-formulation assessment, strategic formulation selection, and step-by-step protocols for preparing robust solutions and suspensions for animal studies.
Introduction: The Rationale for a Ganciclovir Prodrug
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine that potently inhibits the replication of herpes viruses, particularly CMV.[6] Its clinical utility via the oral route is limited by its hydrophilic nature and resultant low bioavailability.[1] The development of valganciclovir, an L-valyl ester prodrug, dramatically improved oral absorption through active transport mechanisms, validating the prodrug approach.[7][8]
This compound is a lipophilic ester prodrug designed to enhance membrane permeability.[3][4][5] By masking a hydroxyl group with a propionate moiety, the molecule's lipophilicity is increased. This shift from a likely Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) parent drug to a BCS Class II (low solubility, high permeability) prodrug is the central challenge.[9][10][11] The formulation must overcome the poor aqueous solubility to ensure consistent and reproducible dosing for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[9][10][11]
Pre-formulation Assessment: Characterizing the Prodrug
Before any formulation work begins, a thorough physicochemical characterization of the this compound Active Pharmaceutical Ingredient (API) is critical.
-
Solubility Profiling: The solubility of the prodrug must be determined in a range of vehicles relevant to in vivo studies. A vendor of Ganciclovir Monopropionate notes its solubility as slight in DMSO and very slight in methanol, even with sonication, underscoring its challenging nature.[]
-
pH-Stability Profile: Ester prodrugs are susceptible to hydrolysis. A pH-rate profile is essential to identify the pH of maximum stability, which informs vehicle selection and storage conditions. Studies on other ganciclovir amino acid ester prodrugs have shown maximal stability at an acidic pH of 4.2, with significant degradation at neutral and basic pH.[13]
-
LogP Determination: The partition coefficient (LogP) provides a quantitative measure of lipophilicity, confirming the success of the prodrug strategy and helping to predict its behavior in lipid-based systems.
| Parameter | Ganciclovir (Parent Drug) | This compound (Prodrug) | Rationale & Implication |
| Molecular Weight | 255.23 g/mol [6] | 311.30 g/mol [] | Increased MW, typical for prodrugs. |
| Aqueous Solubility | High | Expected to be very low | Primary formulation challenge. |
| LogP | Low (hydrophilic) | Expected to be significantly higher | Confirms increased lipophilicity for better membrane permeation.[3] |
| BCS Class (Predicted) | Class III (High Sol, Low Perm) | Class II (Low Sol, High Perm) | Dictates that formulation must enhance dissolution/solubilization.[9][10][11] |
| Primary Stability Concern | Generally stable | Hydrolysis of the ester linkage | Vehicle pH and storage temperature are critical.[13] |
Table 1: Comparative Physicochemical Properties and Formulation Implications.
Formulation Strategy Selection
The choice of formulation depends on the required dose, the route of administration (typically oral gavage for preclinical studies), and the physicochemical data obtained in Section 2. The goal is to create a homogenous, stable system that allows for accurate and reproducible dosing.
Caption: Decision tree for selecting a suitable formulation strategy.
Aqueous Solutions with Co-solvents or Solubilizers
For lower doses, achieving a true solution is ideal as it ensures dose uniformity.
-
Co-solvents: These are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous vehicle.[14][15] Commonly used Generally Recognized As Safe (GRAS) co-solvents for animal studies include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[14][16] The concentration of organic solvents should be minimized to avoid potential toxicity.[14][17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that dramatically increase aqueous solubility.[18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral and oral formulations for this purpose.[14][18]
Aqueous Suspensions
When the required dose cannot be dissolved in a suitable volume, a suspension is the most common alternative.[22] This involves dispersing fine particles of the drug in an aqueous vehicle.
-
Key Considerations:
-
Particle Size: Reducing particle size (micronization) is crucial to prevent rapid settling and improve dissolution rate and bioavailability.[10][23] Wet-milling is a common technique to produce sub-micron suspensions.[24][25][26]
-
Wetting: A wetting agent (e.g., Polysorbate 80) is often required to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle.[14]
-
Suspending Agent: A viscosity-enhancing agent (e.g., carboxymethylcellulose) is used to slow down particle sedimentation and ensure dose uniformity upon shaking.[22]
-
Experimental Protocols
Safety Precaution: Always handle API and formulation excipients in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a Co-solvent Based Oral Solution (100 mL)
This protocol is suitable if pre-formulation studies indicate sufficient solubility in a co-solvent system.
Materials & Equipment:
-
This compound API
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water for Injection or equivalent purified water
-
Glass beaker or media bottle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Calculate Required API: Determine the mass of this compound needed for the desired final concentration (e.g., for a 5 mg/mL solution, use 500 mg).
-
Prepare Co-solvent Vehicle: In a beaker, combine 40 mL of PEG 400 and 10 mL of Propylene Glycol. This creates a 40:10 co-solvent mixture.
-
Dissolve API: Place the beaker on a magnetic stirrer and add the weighed API to the co-solvent mixture. Stir until the API is fully dissolved. Gentle warming (30-40°C) may be used to facilitate dissolution, but monitor for any signs of degradation.
-
Add Aqueous Phase: Slowly add approximately 40 mL of purified water to the solution while stirring continuously.
-
Final Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small aliquots of purified water and add the rinsings to the flask. Adjust to the final volume of 100 mL with water.
-
QC Check & Storage:
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
-
pH Measurement: Record the pH of the final formulation.
-
Storage: Store in a tightly sealed, light-protected container at 2-8°C.
-
Stability: Confirm API concentration and purity via a stability-indicating HPLC method before initiating the in vivo study.
-
Protocol 2: Preparation of a Micronized Oral Suspension (100 mL)
This protocol is the standard approach for poorly soluble compounds that cannot be formulated as a solution.
Materials & Equipment:
-
This compound API
-
Suspending Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water
-
Wetting Agent: Polysorbate 80 (Tween® 80)
-
Mortar and pestle or bead mill for micronization
-
Glass beaker or media bottle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders
Procedure:
-
Prepare Suspending Vehicle: Dissolve 0.5 g of Na-CMC in 100 mL of purified water. Stir until fully hydrated and a viscous solution is formed.
-
Micronize API: If not already micronized, reduce the particle size of the API. For small scale, this can be done by wet grinding in a mortar and pestle.
-
Create a Paste: Weigh the required amount of API (e.g., 1 g for a 10 mg/mL suspension). In the mortar, add a few drops of the suspending vehicle containing 0.1% Polysorbate 80 (100 µL) to the API powder. Levigate to form a smooth, uniform paste. This step is critical to ensure proper wetting of the particles.
-
Dilute the Suspension: Gradually add the remaining suspending vehicle to the paste in small portions, with continuous mixing, until the desired final volume (100 mL) is reached.
-
Homogenize: Transfer the suspension to a beaker and mix with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
QC Check & Storage:
-
Visual Inspection: The final suspension should be uniform in appearance. Check for ease of re-suspendability after settling.
-
Storage: Store in a tightly sealed, light-protected container at 2-8°C.
-
Dosing: Crucially, the suspension must be continuously stirred during dose withdrawal and administration to ensure dose accuracy.
-
Caption: Overall workflow for in vivo formulation development.
Conclusion
Formulating the lipophilic prodrug this compound for in vivo studies requires a systematic approach grounded in its physicochemical properties. Due to its expected poor aqueous solubility, simple solutions are unlikely to be feasible for most dose levels. Co-solvent systems or cyclodextrin-based solutions offer viable pathways if moderate solubility enhancement is sufficient. For higher doses, a well-characterized micronized suspension is the most robust and widely used strategy. Adherence to the detailed protocols and quality control checks outlined in this guide will ensure the preparation of consistent and reliable formulations, leading to more accurate and reproducible preclinical data.
References
-
Paya, C. V., et al. (2000). Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients. Antimicrobial Agents and Chemotherapy, 44(10), 2811–2815. Available at: [Link][7]
-
Einollahi, B., et al. (2000). Valganciclovir results in improved oral absorption of ganciclovir in liver transplant recipients. PubMed. Available at: [Link][8]
-
Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1497. Available at: [Link][18]
-
Gueye, P. N., et al. (2005). Increased oral ganciclovir bioavailability in HIV-infected patients with chronic diarrhoea and wasting syndrome—a population pharmacokinetic study. British Journal of Clinical Pharmacology, 60(4), 386–392. Available at: [Link][1]
-
Ferreira, L., et al. (2022). PERSPECTIVE Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. ResearchGate. Available at: [Link][19]
-
Loftsson, T., & Brewster, M. E. (2021). Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes. Journal of Pharmacy and Pharmacology, 73(9), 1135–1149. Available at: [Link][20]
-
Ferreira, L., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 178, 124-137. Available at: [Link][21][27]
-
De Clercq, E. (2013). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Expert Opinion on Drug Discovery, 8(9), 1169-1184. Available at: [Link][3]
-
Einwächter, H., et al. (2006). Oral valganciclovir leads to higher exposure to ganciclovir than intravenous ganciclovir in patients following allogeneic stem cell transplantation. Blood, 107(7), 3007-3013. Available at: [Link][28]
-
Pandya, P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(4), 1145-1152. Available at: [Link][29]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link][9]
-
Schattel, V., & De Clercq, E. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 13(1), 10-29. Available at: [Link][4]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link][10]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the Lipid Formulation Classification System. ResearchGate. Available at: [Link][11]
-
Savjani, K. T., et al. (2017). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 9(2), 14. Available at: [Link][23]
-
Spector, S. A., et al. (1995). Ganciclovir absolute bioavailability and steady-state pharmacokinetics after oral administration of two 3000-mg/d dosing regimens in human immunodeficiency virus- and cytomegalovirus-seropositive patients. Clinical Infectious Diseases, 21(5), 1147-1152. Available at: [Link][2]
-
ScienceDirect. (2023). Co-solvent. ScienceDirect. Available at: [Link][15]
-
Sugihara, H., et al. (2010). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate. Available at: [Link][24]
-
Al-Kassas, R., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 14(3), 634. Available at: [Link][30]
-
Mandal, B., et al. (2016). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets, 17(6), 637-655. Available at: [Link][5]
-
Möschwitzer, J. P. (2013). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. Universität Halle. Available at: [Link][25]
-
Rades, T., et al. (2019). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Veterinary Pharmacology and Therapeutics, 42(5), 475-488. Available at: [Link][16]
-
Cambridge MedChem Consulting. (n.d.). Formulation. Cambridge MedChem Consulting. Available at: [Link][17]
-
Mehellou, Y., & De Clercq, E. (2008). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future Virology, 3(6), 543-551. Available at: [Link][31]
-
Majumdar, S., & Mitra, A. K. (2006). Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. Investigative Ophthalmology & Visual Science, 47(13), 346. Available at: [Link][13]
-
Schattel, V., & De Clercq, E. (2022). Prodrug strategies in developing antiviral nucleoside analogs. ResearchGate. Available at: [Link][32]
-
Bonferoni, M. C., et al. (1993). [Formulation and stability of suspensions for preclinical study]. Il Farmaco, 48(11), 1569-1582. Available at: [Link][22]
-
Maretti, E., et al. (2004). Preparation of sterile aqueous suspensions comprising micronised crystalline active ingredients for inhalation. Google Patents. Available at: [26]
Sources
- 1. Increased oral ganciclovir bioavailability in HIV-infected patients with chronic diarrhoea and wasting syndrome—a population pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir absolute bioavailability and steady-state pharmacokinetics after oral administration of two 3000-mg/d dosing regimens in human immunodeficiency virus- and cytomegalovirus-seropositive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valganciclovir results in improved oral absorption of ganciclovir in liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pulsus.com [pulsus.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Cyclodextrin-based delivery systems in parenteral formulations: A critical update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. opendata.uni-halle.de [opendata.uni-halle.de]
- 26. WO2004054545A1 - Preparation of sterile aqueous suspensions comprising micronised crystalline active ingredients for inhalation - Google Patents [patents.google.com]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. ashpublications.org [ashpublications.org]
- 29. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of Ganciclovir Mono-O-propionate
Introduction: The Critical Need for Precise Cytotoxicity Profiling of Antiviral Prodrugs
Ganciclovir Mono-O-propionate is a prodrug of Ganciclovir, an essential antiviral agent primarily used against cytomegalovirus (CMV) infections, especially in immunocompromised individuals[1][2][3]. As a propionate ester, this molecule is designed to enhance the bioavailability of the parent compound, Ganciclovir. Upon administration, it is anticipated to be metabolized by cellular esterases into the active Ganciclovir. The subsequent therapeutic efficacy of Ganciclovir hinges on its selective phosphorylation in virus-infected cells to Ganciclovir triphosphate, which then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation[1][4][5].
While the therapeutic mechanism is targeted, off-target effects and basal cytotoxicity in uninfected cells are a primary concern in drug development. Therefore, a rigorous evaluation of the cytotoxic potential of this compound is paramount. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro cytotoxicity assays for this compound. We will delve into the mechanistic considerations for a prodrug and present detailed protocols for two standard yet powerful cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Mechanistic Considerations for a Prodrug
A critical aspect of evaluating a prodrug like this compound is its conversion to the active form. The experimental design must account for the intracellular enzymatic activity required to hydrolyze the propionate ester, releasing Ganciclovir. The choice of cell line is therefore crucial; it should possess sufficient esterase activity to process the prodrug effectively.
The mechanism of action of the active form, Ganciclovir, involves a three-step phosphorylation process to become Ganciclovir triphosphate[4][6]. In CMV-infected cells, the initial phosphorylation is efficiently catalyzed by the viral kinase UL97, a step that occurs to a much lesser extent in uninfected cells[1]. This selective activation is the cornerstone of Ganciclovir's therapeutic window. Cellular kinases then complete the conversion to the active triphosphate form[1]. When assessing cytotoxicity in uninfected cells, the observed toxicity is likely due to the basal level of phosphorylation by cellular enzymes and any inherent toxicity of the prodrug or Ganciclovir itself.
I. MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[7][8]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals[8]. The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.
Causality Behind Experimental Choices
The MTT assay is selected for its high sensitivity, reliability, and suitability for high-throughput screening[9][10]. It provides an indication of mitochondrial health and overall cellular metabolic activity, which are key indicators of cell viability. A reduction in the metabolic rate can be an early indicator of cytotoxicity.
Experimental Protocol: MTT Assay
1. Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in the assay medium (e.g., culture medium with reduced serum) to achieve the desired final concentrations[11]. A typical starting concentration for screening could be 100 µM[11].
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in assay medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with medium but no cells.
-
3. Incubation:
-
Incubate the plate for a duration relevant to the intended therapeutic exposure, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator[11].
4. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[8].
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light[9]. During this time, viable cells will convert the MTT into formazan crystals.
5. Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals[8].
-
Gently pipette to ensure complete dissolution and incubate overnight at 37°C or for a few hours at room temperature on a shaker[8].
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
7. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Data Presentation: MTT Assay Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | Human foreskin fibroblasts (HFF), ARPE-19, or relevant cancer cell lines (e.g., HeLa, U251)[12][13][14] | HFF and ARPE-19 are common for antiviral cytotoxicity. Cancer cell lines can be used for specific applications like gene-directed enzyme prodrug therapy. |
| Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | Ensures cells are in the exponential growth phase during treatment. |
| Compound Concentrations | 0.1 µM to 100 µM (logarithmic dilutions) | Covers a broad range to accurately determine the CC50. |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of both acute and longer-term cytotoxic effects. |
| MTT Concentration | 0.5 mg/mL (final concentration)[8] | Standard concentration for optimal formazan production. |
| Solubilizing Agent | DMSO or acidified SDS | Efficiently dissolves formazan crystals for accurate absorbance readings. |
II. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant[15]. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent marker for cytotoxicity that results from compromised cell membrane integrity[15][16].
Causality Behind Experimental Choices
The LDH assay is chosen as a complementary method to the MTT assay because it measures a different aspect of cell death – the loss of plasma membrane integrity. This is particularly useful for distinguishing between cytostatic effects (inhibition of proliferation, which would be detected by MTT) and cytotoxic effects (cell death and lysis). The assay is also rapid and can be performed on the same culture supernatant used for other analyses.
Experimental Protocol: LDH Assay
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with this compound at various concentrations.
-
It is crucial to set up the following controls for accurate data interpretation[16][17]:
-
Spontaneous LDH Release: Untreated cells to measure the background level of LDH release.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) to determine the maximum possible LDH release.
-
Vehicle Control: Cells treated with the solvent.
-
No-Cell Control: Medium without cells to measure background LDH in the medium.
-
2. Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. Collection of Supernatant:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells[17].
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clear, flat-bottom 96-well plate[17]. Be cautious not to disturb the cell pellet.
4. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended, such as the CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega)[16].
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light[17][18].
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader[18].
6. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50.
Data Presentation: LDH Assay Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | Same as MTT assay | Allows for direct comparison of results from both assays. |
| Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | Ensures a sufficient amount of LDH is released upon cell lysis for detection. |
| Compound Concentrations | 0.1 µM to 100 µM (logarithmic dilutions) | To establish a dose-response curve for cytotoxicity. |
| Incubation Time | 24, 48, 72 hours | To assess the kinetics of membrane damage. |
| Lysis Agent for Max Release | 1-2% Triton X-100[17][18] | Ensures complete lysis of control cells for an accurate maximum release value. |
| Supernatant Volume | 50-100 µL | Sufficient volume for the assay while minimizing disturbance of the cell layer. |
Visualization of Workflows and Mechanisms
This compound Mechanism of Action
Caption: Mechanism of this compound activation and action.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for MTT and LDH cytotoxicity assays.
Conclusion and Trustworthiness of Protocols
The protocols detailed herein provide a robust framework for the cytotoxic evaluation of this compound. By employing two distinct assays that measure different cellular health parameters, researchers can obtain a more comprehensive and reliable cytotoxicity profile. The MTT assay provides insight into metabolic function, while the LDH assay offers a direct measure of cell membrane integrity. The inclusion of appropriate controls at every stage is a self-validating mechanism that ensures the reliability and reproducibility of the data. When performing these assays, it is imperative to consider the prodrug nature of this compound and select cell lines with metabolic capabilities that are relevant to the research question. Adherence to these detailed protocols will enable the generation of high-quality, reproducible data essential for the preclinical safety assessment of this promising antiviral compound.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Cytotoxicity of ganciclovir on cultured human corneal endothelial cells. (2012). PubMed. [Link]
-
Cytotoxicity and Accumulation of Ganciclovir Triphosphate in Bystander Cells Cocultured with Herpes Simplex Virus Type 1 Thymidine Kinase-expressing Human Glioblastoma Cells. (n.d.). AACR Journals. [Link]
-
Results of toxicity assay of ganciclovir in the A549 cell line. (n.d.). ResearchGate. [Link]
-
Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing. (1998). PubMed. [Link]
-
Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. (2001). IOVS. [Link]
-
Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). PMC. [Link]
-
MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. (1995). PubMed. [Link]
-
Cytotoxicity of Ganciclovir on Cultured Human Corneal Endothelial Cells. (2012). IOVS. [Link]
-
A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection. (2015). National Institutes of Health. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
What is the mechanism of Ganciclovir? (2024). Patsnap Synapse. [Link]
-
Cytotoxicity of Ganciclovir on Cultured Human Corneal Endothelial Cells. (2012). ResearchGate. [Link]
-
Antiviral activity and mechanism of action of ganciclovir. (1988). PubMed. [Link]
-
Pharmacology of Ganciclovir ; Clinical uses, Mechanism of action, Absorption and Side effects. (2024). YouTube. [Link]
-
Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]
-
Ganciclovir. (n.d.). Wikipedia. [Link]
-
Suppression of EBV release from irradiated B lymphoblastoid cell-lines: superior activity of ganciclovir compared with acyclovir. (2003). PubMed. [Link]
-
Synthesis and characterization of ganciclovir long chain lipid prodrugs. (2014). MedCrave online. [Link]
-
Efficient one-pot process for synthesis of antiviral drug Ganciclovir. (n.d.). Indian Academy of Sciences. [Link]
- Process for preparing ganciclovir derivatives. (n.d.).
-
Polymeric Nanovectors Incorporated with Ganciclovir and HSV-tk Encoding Plasmid for Gene-Directed Enzyme Prodrug Therapy. (2021). PMC. [Link]
-
Rapid Ganciclovir Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates. (1995). PMC. [Link]
-
Ganciclovir. (2021). NeoMED consensus group. [Link]
Sources
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganciclovir - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Measuring the Cell Permeability of Ganciclovir Mono-O-propionate
Introduction
Ganciclovir (GCV) is a potent antiviral agent primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] Its therapeutic efficacy, however, is hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies are often employed, such as the development of Ganciclovir Mono-O-propionate. This monoester derivative is designed to enhance lipophilicity, thereby potentially improving its ability to cross cellular membranes. Upon entering the cell, it is anticipated that cellular esterases will hydrolyze the propionate group, releasing the active ganciclovir molecule.
The mechanism of action of ganciclovir relies on its intracellular conversion to ganciclovir-5'-triphosphate (GCV-TP), which then inhibits viral DNA polymerase.[2][3] This multi-step phosphorylation is initiated by a viral-specific protein kinase in CMV-infected cells, leading to a selective accumulation of the active metabolite in infected cells.[2][3][4] Therefore, the ability of the prodrug to efficiently permeate the cell membrane is a critical first step in its therapeutic cascade.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to accurately measure the cell permeability of this compound. We will explore two complementary in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell-based assay for evaluating a combination of passive and active transport mechanisms.
Scientific Principles and Experimental Rationale
The assessment of a drug candidate's cell permeability is a cornerstone of preclinical drug development. A compound's ability to traverse the lipid bilayer of a cell dictates its access to intracellular targets and, consequently, its pharmacological activity. For an oral drug, permeability across the intestinal epithelium is a key determinant of its bioavailability.
This compound: A Prodrug Approach
Ganciclovir itself is a hydrophilic molecule, which limits its passive diffusion across the lipophilic cell membrane. By masking one of the hydroxyl groups with a propionate ester, the lipophilicity of the molecule is increased. This chemical modification is intended to favor partitioning into the lipid bilayer and enhance passive diffusion into the cell. Inside the cell, ubiquitous esterases are expected to cleave the ester bond, liberating the parent ganciclovir to undergo its bioactivation.
Choosing the Right Assays: PAMPA and Caco-2
To comprehensively evaluate the cell permeability of this compound, a dual-assay approach is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay provides a measure of a compound's passive diffusion across an artificial lipid membrane.[5][6][7] It is a valuable initial screen to assess the likelihood of a compound to passively cross biological membranes. The simplicity of the PAMPA model, which isolates passive transcellular permeation, allows for a clear ranking of compounds based on this fundamental property.[5][8]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from a human colon adenocarcinoma.[9][10] These cells form tight junctions and express a variety of transporters and efflux pumps, thereby mimicking the human intestinal epithelium.[9][11] The Caco-2 assay provides a more biologically relevant model than PAMPA as it can account for both passive diffusion and active transport mechanisms, including potential efflux.[8][9]
By comparing the results from both assays, we can infer the primary mechanism of transport for this compound. For instance, if the permeability in the PAMPA assay is high but significantly lower in the Caco-2 assay, it may suggest that the compound is a substrate for an efflux pump. Conversely, higher permeability in the Caco-2 assay could indicate the involvement of an active uptake transporter.
Experimental Protocols
Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive diffusion of this compound.
Materials and Reagents:
-
This compound (and Ganciclovir as a control)
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA filter plate)
-
96-well donor and acceptor plates
-
Phosphatidylcholine in dodecane (or a commercially available lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Lucifer yellow (for membrane integrity testing)
-
LC-MS/MS system for quantitative analysis
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound and Ganciclovir in DMSO.
-
Prepare a stock solution of Lucifer yellow in PBS.
-
-
Lipid Membrane Coating:
-
Add 5 µL of the phosphatidylcholine solution to each well of the donor plate filter membrane.
-
Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
-
Preparation of Donor and Acceptor Solutions:
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Donor Plate: Prepare the donor solution by diluting the stock solutions of the test compounds and controls in PBS to a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution. This forms a "sandwich".
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Collection and Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of this compound and Ganciclovir in each sample using a validated LC-MS/MS method.
-
Measure the concentration of Lucifer yellow in the acceptor wells to ensure membrane integrity.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter membrane
-
t = incubation time
-
[drug]acceptor = concentration of the drug in the acceptor well
-
[drug]equilibrium = equilibrium concentration of the drug
Data Presentation:
| Compound | Papp (cm/s) |
| Ganciclovir | |
| This compound | |
| Propranolol (High Permeability Control) | |
| Atenolol (Low Permeability Control) |
Part 2: Caco-2 Cell Permeability Assay
This protocol evaluates the bidirectional transport of this compound across a Caco-2 cell monolayer.
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound and Ganciclovir
-
Lucifer yellow
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm^2.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the TEER of each monolayer. Values above 250 Ω·cm^2 are generally considered acceptable.
-
Alternatively, assess the permeability of Lucifer yellow, a paracellular marker. A Papp of < 1.0 x 10^-6 cm/s for Lucifer yellow indicates a tight monolayer.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (e.g., 10 µM this compound in HBSS, pH 6.5 or 7.4) to the apical (donor) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound and any metabolized Ganciclovir using LC-MS/MS.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C0 = initial concentration of the drug in the donor chamber
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[10]
Data Presentation:
| Compound | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio |
| Ganciclovir | |||
| This compound | |||
| Propranolol (High Permeability) | |||
| Atenolol (Low Permeability) | |||
| Talinolol (P-gp Substrate) |
Interpretation of Results and Further Steps
By systematically applying these protocols, researchers can gain a comprehensive understanding of the cell permeability of this compound. The data generated will be crucial for:
-
Validating the Prodrug Strategy: A significantly higher Papp value for this compound compared to Ganciclovir in both assays would confirm the success of the lipophilic modification in enhancing permeability.
-
Identifying Transport Mechanisms: The comparison between PAMPA and Caco-2 data, along with the calculated efflux ratio, will elucidate the roles of passive diffusion and active transport.
-
Informing Further Development: If significant efflux is observed, co-administration with an efflux pump inhibitor could be explored. The permeability data will also be a critical input for pharmacokinetic modeling to predict in vivo absorption.
The robust and validated methodologies presented in this application note will empower researchers to make informed decisions in the development of more effective antiviral therapies.
References
- Faulds, D., & Heel, R. C. (1990). Ganciclovir. Drugs, 39(4), 597-638.
- Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10 Suppl 3, S490-494.
- Ganciclovir's Mechanism of Action: A Deep Dive into Antiviral Efficacy. (n.d.). Synapse.
- Ganciclovir. (n.d.). In Wikipedia.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- Parallel artificial membrane permeability assay. (n.d.). In Wikipedia.
- Chen, X., Murawski, A., Patel, K., Crespi, C. L., & Balimane, P. V. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 13(1), 20-27.
- What is the mechanism of Ganciclovir? (2024, July 17).
- Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Majumdar, S., Nashed, Y. E., Patel, K., & Mitra, A. K. (2004). Dipeptide monoester ganciclovir prodrugs for treating HSV-1-induced corneal epithelial and stromal keratitis: in vitro and in vivo evaluations. Journal of Ocular Pharmacology and Therapeutics, 20(4), 329-342.
- Caco2 assay protocol. (n.d.).
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Caco-2 permeability assay. (n.d.).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
- Boddu, S. H., Gunda, S., & Mitra, A. K. (2008). Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. Investigative Ophthalmology & Visual Science, 49(13), 3983.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Montanari, F., Keski-Rahkonen, P., & Rautio, J. (2021). Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP). Pharmaceuticals, 14(7), 689.
- Sugawara, M., Huang, W., Fei, Y. J., Leibach, F. H., Ganapathy, V., & Swaan, P. W. (2000). Transport of valganciclovir, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2. Journal of Pharmaceutical Sciences, 89(6), 781-789.
- Gunda, S., Hariani, S., & Mitra, A. K. (2010). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Current Drug Discovery Technologies, 7(2), 119-126.
- Process for preparing ganciclovir derivatives. (n.d.).
- Ganciclovir Monopropion
- Process for preparing ganciclovir derivatives. (n.d.).
- Ganciclovir. (n.d.). Selleck Chemicals.
- Al-Tahami, K. A. (2018). Features and properties of ganciclovir ophthalmic gel and acyclovir ophthalmic ointment. Journal of Pharmaceutical Sciences and Research, 10(9), 2244-2248.
- Process for the preparation of ganciclovir. (n.d.).
- Process for the synthesis of ganciclovir. (n.d.).
- Kim, J. H., Kim, J. Y., Wee, W. R., & Lee, J. H. (2014). Cytotoxicity of ganciclovir on cultured human corneal endothelial cells. Investigative Ophthalmology & Visual Science, 55(11), 7439-7445.
Sources
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. nbinno.com [nbinno.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Experimental Use of Ganciclovir Mono-O-propionate in Virology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Ganciclovir Mono-O-propionate, a prodrug of the antiviral agent Ganciclovir. This document offers detailed protocols for evaluating its antiviral efficacy and cytotoxicity in a laboratory setting, grounded in established virological and cell biology principles.
Introduction: The Rationale for this compound
Ganciclovir is a potent antiviral drug, primarily used for the treatment of Cytomegalovirus (CMV) infections, especially in immunocompromised individuals[1][2][3]. It is a synthetic nucleoside analogue of 2'-deoxyguanosine that functions by inhibiting viral DNA synthesis[4][5]. The therapeutic efficacy of Ganciclovir is dependent on its conversion to the active triphosphate form. This process is initiated by a virus-encoded protein kinase (UL97 in CMV), which phosphorylates Ganciclovir to Ganciclovir monophosphate. Cellular kinases then further phosphorylate it to the di- and triphosphate forms. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation[4][5][6].
This compound is a prodrug of Ganciclovir, meaning it is a precursor that is converted into the active drug within the body[]. The addition of a propionate ester group is designed to enhance the physicochemical properties of the parent drug, potentially improving its lipophilicity and cellular uptake. This modification may lead to improved oral bioavailability and altered pharmacokinetic profiles. Experimental studies have confirmed the antiviral activity of this compound[]. These application notes will guide the in vitro characterization of this promising antiviral compound.
Mechanism of Action: A Two-Step Activation Process
The antiviral activity of this compound is contingent upon its conversion to Ganciclovir and subsequent phosphorylation. The propionate ester is cleaved by cellular esterases to release Ganciclovir. Following this, the activation cascade mirrors that of Ganciclovir.
Caption: Intracellular activation of this compound.
Physicochemical Properties and Handling
Understanding the physicochemical properties of this compound is crucial for proper experimental design.
| Property | This compound | Ganciclovir (for comparison) | Reference |
| Molecular Formula | C12H17N5O5 | C9H13N5O4 | [] |
| Molecular Weight | 311.30 g/mol | 255.23 g/mol | [] |
| Solubility | DMSO (slight), Methanol (very slight, with sonication) | Slightly soluble in water | [] |
| Storage | Store vials at 2-8°C. Reconstituted solutions should be prepared fresh. | Store vials below 30°C. Reconstituted solutions are stable for a limited time. | [8] |
Note: Due to its ester linkage, the stability of this compound in aqueous solutions, especially at neutral or basic pH, should be considered. It is recommended to prepare stock solutions in an appropriate solvent like DMSO and make fresh dilutions in cell culture medium for each experiment.
Experimental Protocols
The following protocols are designed to assess the antiviral activity and cytotoxicity of this compound. Human Cytomegalovirus (HCMV) and human foreskin fibroblast (HFF) cells are used as a representative model system.
Cytotoxicity Assay (CC50 Determination)
Causality: Before evaluating antiviral efficacy, it is essential to determine the concentration at which the compound is toxic to the host cells. This ensures that any observed reduction in viral activity is not merely a consequence of cell death. The 50% cytotoxic concentration (CC50) is a standard metric for this assessment.
Protocol:
-
Cell Seeding:
-
Culture human foreskin fibroblast (HFF) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed HFF cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in MEM with 2% FBS to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cell controls.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for the same duration as the planned antiviral assay (typically 7-12 days for HCMV).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.
-
Plaque Reduction Assay (EC50 Determination)
Causality: The plaque reduction assay is a "gold standard" for determining the antiviral efficacy of a compound. It directly measures the ability of the drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication and spread.
Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell and Virus Preparation:
-
Seed HFF cells in 24-well plates and grow to confluence[9].
-
Prepare a stock of a laboratory-adapted strain of HCMV (e.g., AD169 or Towne). Titrate the virus stock by plaque assay to determine the plaque-forming units (PFU) per mL.
-
-
Infection and Treatment:
-
Dilute the virus stock to a concentration that will yield 40-80 plaques per well.
-
Aspirate the culture medium from the confluent HFF monolayers and inoculate with 0.2 mL of the virus suspension[9].
-
During the adsorption period, prepare serial dilutions of this compound in the overlay medium. The overlay medium typically consists of MEM with 5% FBS and 0.4% agarose[9].
-
After adsorption, carefully aspirate the inoculum and add 1.5 mL of the overlay medium containing the different drug concentrations to each well. Include virus control wells (no drug) and cell control wells (no virus, no drug).
-
-
Incubation and Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the drug concentration (log scale) and using non-linear regression analysis.
-
Virus Yield Reduction Assay
Causality: This assay provides a quantitative measure of the inhibition of infectious virus particle production. It is particularly useful for confirming the results of the plaque reduction assay and for understanding the impact of the compound on the entire viral replication cycle.
Protocol:
-
Infection and Treatment:
-
Seed HFF cells in 24-well plates and grow to confluence.
-
Infect the cells with HCMV at a defined multiplicity of infection (MOI), for example, an MOI of 1.
-
After a 90-minute adsorption period, remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium containing serial dilutions of this compound.
-
-
Incubation and Harvesting:
-
Incubate the plates for a full viral replication cycle (e.g., 5-7 days for HCMV).
-
Harvest the cells and supernatant from each well. Subject the samples to three cycles of freezing and thawing to release intracellular virus particles.
-
-
Titration of Viral Yield:
-
Clarify the lysates by low-speed centrifugation.
-
Perform 10-fold serial dilutions of the clarified lysates.
-
Determine the virus titer of each sample by plaque assay on fresh HFF cell monolayers, as described in the plaque reduction assay protocol.
-
-
Data Analysis:
-
Calculate the virus titer (PFU/mL) for each drug concentration.
-
Determine the percentage of virus yield reduction compared to the untreated virus control.
-
The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) can be calculated from this data.
-
Data Interpretation and Selectivity Index
The therapeutic potential of an antiviral compound is not solely determined by its efficacy but also by its safety profile. The Selectivity Index (SI) is a critical parameter that relates the cytotoxicity of a compound to its antiviral activity.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells, suggesting a more favorable safety profile.
| Compound | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Feline Herpesvirus Type 1 (FHV-1) | Crandall-Rees Feline Kidney | 5.2 | >100 (example) | >19.2 (example) | [] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Human Fibroblast | 0.4 - 11.0 | >20 | Variable | [12] |
Note: The provided EC50 for this compound is against FHV-1. Researchers should determine the EC50 against their virus of interest (e.g., HCMV) using the protocols outlined above. The CC50 and SI values for FHV-1 are illustrative examples.
Conclusion
This compound represents a promising avenue for antiviral drug development. By leveraging its prodrug nature, it may offer advantages over its parent compound, Ganciclovir. The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of its antiviral efficacy and cytotoxicity. Meticulous experimental design, adherence to established protocols, and careful data interpretation are paramount for accurately characterizing the therapeutic potential of this and other novel antiviral candidates.
References
- Buhles, W. C., Jr, Mastre, B. J., Tinker, A. J., Strand, V., & Koretz, S. H. (1987). Ganciclovir for the treatment and suppression of serious infections caused by cytomegalovirus. The American journal of medicine, 83(2), 201–207.
- Erice, A., Chou, S., Biron, K. K., Stanat, S. C., Balfour, H. H., Jr, & Jordan, M. C. (1992). A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates. Antimicrobial agents and chemotherapy, 36(8), 1733–1738.
- Gao, W., & Compton, T. (1993). An immortalized human fibroblast cell line is permissive for human cytomegalovirus infection. Journal of virology, 67(6), 3644–3648.
- Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of infectious diseases, 10 Suppl 3, S490–S494.
- Pediatric Oncall. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ganciclovir: A Potent Antiviral for CMV Infections.
- Fresenius Kabi. (2018, April 30). Ganciclovir for Injection.
- Kim, J. H., Kim, M. J., Tchah, H. W., & Kim, M. S. (2016). Cytotoxicity of ganciclovir on cultured human corneal endothelial cells. BMC ophthalmology, 16, 12.
- Selleck Chemicals. (n.d.). Ganciclovir | Antiviral Agent | CMV Inhibitor | CAS 82410-32-0.
- Mitra, A. K., & Gunda, S. (2002). Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs. Journal of pharmaceutical sciences, 91(5), 1339–1347.
- Shewach, D. S., Li, Y. M., D'Anna, J. A., & Ensminger, W. D. (1998). Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing. Cancer research, 58(20), 4602–4608.
- Mayo Clinic. (2025, September 1). Ganciclovir (oral route, intravenous route).
- ResearchGate. (n.d.). Physicochemical and microbiological properties of 20 mg/mL ganciclovir/HYA0.1 and SWI EDs.
- Gunda, S., & Mitra, A. K. (2004). Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. Investigative Ophthalmology & Visual Science, 45(13), 3502.
- NeoMED consensus group. (n.d.). Ganciclovir.
- Selleck Chemicals. (n.d.). Ganciclovir | Antiviral Agent | CMV Inhibitor | CAS 82410-32-0.
- GlobalRPH. (2017, September 3). Dilution Ganciclovir - Cytovene ®.
- Tod, M., Giraud, C., Gschaidmeier, H., & Nicolas, J. C. (2000). Effect of Duration and Intensity of Ganciclovir Exposure on Lymphoblastoid Cell Toxicity. Antimicrobial agents and chemotherapy, 44(1), 163–168.
- De Clercq, E. (2013). In vitro methods for testing antiviral drugs. Antiviral research, 98(2), 159–179.
- BOC Sciences. (n.d.).
- Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of infectious diseases, 10 Suppl 3, S490–S494.
- Google Patents. (n.d.).
- UCSF. (n.d.).
- Fresenius Kabi Canada Ltd. (2018, April 30). Ganciclovir for Injection.
- Eeltink, S., van Bennekom, W. P., & Tjaden, U. R. (2006). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 834(1-2), 126–132.
Sources
- 1. An immortalized human fibroblast cell line is permissive for human cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immortalized human fibroblast cell line is permissive for human cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 8. anmfonline.org [anmfonline.org]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. fresenius-kabi.com [fresenius-kabi.com]
Troubleshooting & Optimization
improving Ganciclovir Mono-O-propionate solubility for experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ganciclovir Mono-O-propionate (GMP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on solubility. We provide not only protocols but also the scientific rationale behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs): Compound Fundamentals
Q1: What is this compound and how does it differ from Ganciclovir?
This compound is a prodrug of the antiviral agent Ganciclovir (GCV).[][2] A prodrug is an inactive or less active molecule that is metabolized into its active form within the body. In this case, a propionate ester group has been added to the Ganciclovir molecule.
Causality of Design: The primary reason for creating a prodrug like GMP is often to modify the physicochemical properties of the parent drug. The addition of the propionate ester group increases the lipophilicity (fat-solubility) of the molecule compared to the more polar parent, Ganciclovir. This change is typically intended to improve properties like membrane permeability for better oral absorption, but it directly impacts its solubility profile in laboratory solvents.
The active form, Ganciclovir, must be phosphorylated intracellularly to Ganciclovir triphosphate to inhibit viral DNA polymerase.[3][4]
Q2: What are the known solubility characteristics of this compound?
Direct, quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, supplier information and the chemical nature of the compound provide a strong starting point. In contrast to its parent drug, Ganciclovir, which is slightly soluble in water (~2-3 mg/mL) and more soluble in acidic solutions, the propionate ester is expected to have significantly lower aqueous solubility.[5]
Vendor-supplied data indicates the following solubility profile for this compound:
This profile is consistent with a more lipophilic molecule. For comparison, the solubility of the parent compound, Ganciclovir, is summarized below.
| Solvent/Condition | Ganciclovir Solubility | Citation(s) |
| Water | ~2 mg/mL | |
| Phosphate Buffer (pH 7.4) | ~3 mg/mL | [5] |
| 0.1 M HCl | 10 mg/mL | |
| DMSO | 5 mg/mL | |
| Ethanol | <1 mg/mL |
This table summarizes the solubility of the parent drug, Ganciclovir, not the mono-propionate prodrug. It is provided for comparative purposes.
Q3: What are the key stability considerations for Ganciclovir and its prodrugs?
The stability of both the parent drug and its ester prodrugs is highly pH-dependent.
-
Ester Prodrugs (like GMP): The ester linkage in this compound is susceptible to hydrolysis. Studies on similar Ganciclovir ester prodrugs show they have a pH of maximum stability around pH 5.[6] They degrade under both acidic (pH < 4) and, more significantly, neutral to basic conditions (pH > 7) where hydrolysis of the ester bond is accelerated.[6][7]
-
Ganciclovir (Parent Drug): The parent drug itself is susceptible to degradation under strong acidic and oxidative conditions.[8] When Ganciclovir is prepared for injection from its sodium salt, the resulting solution is highly alkaline, around pH 11, to maintain solubility.[9]
Experimental Implication: When preparing stock solutions or final dilutions, the pH of your buffer system is a critical parameter not just for solubility, but for the chemical integrity of the compound. Maintaining a slightly acidic pH (around 5-6) may be optimal for stability, but this must be balanced with the solubility requirements and the pH tolerance of your experimental system (e.g., cell culture media, which is typically pH 7.2-7.4).
Troubleshooting Guide: Dissolving this compound
This section provides a logical workflow for dissolving and handling GMP to avoid common pitfalls like insolubility and precipitation.
Workflow for Solubilizing this compound
The following diagram outlines the decision-making process for preparing a usable experimental solution from a solid powder.
Caption: Decision workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the standard first step for solubilizing a lipophilic compound for biological experiments.
Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds. Preparing a high-concentration stock allows for the addition of a minimal volume of organic solvent to the final aqueous experimental system, thereby reducing potential solvent-induced toxicity.
Materials:
-
This compound (GMP) powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of GMP powder and place it in a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is best to start with a conservative concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter.
-
Troubleshooting (if needed):
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can increase the rate of dissolution. Do not overheat.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up particle aggregates.
-
-
Final Check: Once the solution is completely clear, it is ready for use or storage.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Problem: My compound precipitates out of solution after dilution into my aqueous buffer.
This is a very common issue when working with compounds dissolved in a strong organic solvent.
Causality: The compound is highly soluble in the 100% DMSO stock but has very low solubility in your final aqueous medium (e.g., cell culture media, PBS). When you add the DMSO stock to the buffer, the DMSO concentration dramatically drops, and the aqueous environment can no longer keep the compound dissolved, causing it to crash out of solution.
Troubleshooting Strategies for Precipitation
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Final concentration is too high | The final concentration of GMP exceeds its maximum solubility limit in the aqueous medium. | Decrease the final working concentration of GMP. Perform a serial dilution to find the highest stable concentration. |
| Poor mixing technique | Adding the stock solution too quickly creates localized high concentrations of GMP that immediately precipitate before they can disperse. | Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| pH incompatibility | The pH of the final buffer may be unfavorable for solubility or may promote degradation, which can lead to precipitation of the degradant. | Check the pH of your final solution. If experimentally permissible, adjust the pH to be slightly acidic (e.g., 6.0-6.5), which may improve stability.[6] |
| Presence of salts | High salt concentrations in buffers like PBS can decrease the solubility of organic molecules (the "salting out" effect). | Try diluting into a low-salt buffer or pure water first, then adding this intermediate dilution to your final high-salt buffer. |
| Use of Co-solvents | The final solution lacks sufficient organic character to keep the lipophilic drug dissolved. | Incorporate a biocompatible co-solvent (e.g., PEG-400, ethanol, Tween® 80) into your final aqueous medium to increase its solubilizing capacity.[10][11] |
Advanced Strategies & Final Considerations
Q4: Is pH adjustment a viable strategy for solubilizing this compound?
This is a complex issue. The parent drug, Ganciclovir, has pKa values of 2.2 and 9.4, meaning its solubility can be increased at very low or high pH.[12] However, for the prodrug, the ester bond is the weak point. Exposing GMP to high pH will rapidly hydrolyze it back to Ganciclovir, while very low pH can also catalyze hydrolysis.[6]
Recommendation: Aggressive pH adjustment is not recommended as a primary solubilization strategy for the prodrug due to the high risk of hydrolysis. If your experiment requires a non-neutral pH, aim for a mildly acidic range (pH 5-6.5) where the ester is most stable.
Q5: How should I handle and store this compound?
Safety Precautions: Ganciclovir is considered a potential carcinogen and teratogen.[13][14] Always handle the powder and concentrated solutions in a chemical fume hood or other contained space. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13][15][16]
Storage:
-
Powder: Store desiccated at the temperature recommended by the supplier, typically refrigerated (2-8°C) or frozen (-20°C), protected from light.[2]
-
Stock Solutions: Store DMSO stocks in small, tightly-sealed aliquots at -20°C or -80°C.[17] Aqueous solutions are not recommended for long-term storage due to hydrolysis and potential precipitation.[18] Studies on the parent drug Ganciclovir show that frozen aqueous solutions can be stable, but this may not apply to the less stable ester prodrug.[19]
References
-
Tang, F., Zhang, Y., Lin, S., & Guo, Z. (n.d.). Solubility and Micronization of Ganciclovir. ResearchGate. [Link]
-
Tang, F., Zhang, Y., Lin, S., & Guo, Z. (2012). Solubility and Micronization of Ganciclovir. Advanced Materials Research, 550-553, 2735-2738. [Link]
-
Drugs.com. (2025). Ganciclovir: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Fresenius Kabi USA. (2015). Ganciclovir for Injection, USP - SAFETY DATA SHEET. [Link]
-
Galea, G., & Fowlds, D. (1993). Extended stability of ganciclovir for outpatient parenteral therapy for cytomegalovirus retinitis. Journal of Acquired Immune Deficiency Syndromes, 6(Suppl 1), S10-S13. [Link]
-
Szabo-Scandic. (n.d.). Ganciclovir Safety Data Sheet. [Link]
-
Wang, J., Zhao, H., & Zha, W. (2019). Effect of Solvent Properties and Composition on the Solubility of Ganciclovir Form I. Journal of Chemical & Engineering Data, 64(12), 5347-5355. [Link]
-
Beall, H. D., Prankerd, R. J., & Sloan, K. B. (1996). Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. Pharmaceutical research, 13(5), 793–796. [Link]
-
Al-Bayati, M. N., & Mohammed, Y. S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 329. [Link]
-
Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8, 212. [Link]
-
Guichard, N., Bonnabry, P., Rudaz, S., & Fleury-Souverain, S. (2017). Long-term stability of ganciclovir in polypropylene containers at room temperature. Journal of oncology pharmacy practice, 23(1), 44-50. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ganciclovir. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Ganciclovir. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Al-khedr, A. A., Al-dwairi, M. D., & El-sabawi, D. (2020). Design and optimization of ganciclovir solid dispersion for improving its bioavailability. Drug development and industrial pharmacy, 46(11), 1848–1856. [Link]
-
Al-khedr, A. A., Al-dwairi, M. D., & El-sabawi, D. (2020). Design and optimization of ganciclovir solid dispersion for improving its bioavailability. Drug development and industrial pharmacy, 46(11), 1848–1856. [Link]
-
Songdej, D., & Nedsuwan, S. (2012). Chemical Stability and Sterility of Frozen Ganciclovir Injections. Srinagarind Medical Journal, 27(1), 1-5. [Link]
-
Guichard, N., Bonnabry, P., Rudaz, S., & Fleury-Souverain, S. (2017). Long-term stability of ganciclovir in polypropylene containers at room temperature. ResearchGate. [Link]
-
Sharma, D., & Saini, S. (2018). Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]
-
Zhang, X., Wang, Y., & Tan, X. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4059-4081. [Link]
-
Boddu, S. H., Gunda, S., & Earla, R. (2006). Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. Investigative Ophthalmology & Visual Science, 47(13), 273. [Link]
-
Anaizi, N. H., Swenson, C. F., & Dentinger, P. J. (1999). Stability of ganciclovir in extemporaneously compounded oral liquids. American journal of health-system pharmacy : AJHP, 56(17), 1738–1741. [Link]
-
Srisang, S., Jenjob, A., & Thongnopnua, P. (2023). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. Pharmaceutics, 15(1), 208. [Link]
-
Srisang, S., Jenjob, A., & Thongnopnua, P. (2023). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). Ganciclovir. PubChem Compound Database. [Link]
-
Fresenius Kabi. (2018). Ganciclovir for Injection - Product Monograph. [Link]
-
St. Clair, M. H., Miller, W. H., & Miller, R. L. (1998). Metabolism of ganciclovir and cidofovir in cells infected with drug-resistant and wild-type strains of murine cytomegalovirus. Antimicrobial agents and chemotherapy, 42(4), 929–933. [Link]
-
Tufail, M., Taggart, A., & Jhangri, G. S. (2018). Therapeutic Drug Monitoring of Ganciclovir: Where Are We?. Therapeutic drug monitoring, 40(4), 384–398. [Link]
-
Chou, S., Marousek, G. I., & Senturia, T. N. (2005). Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells. Antimicrobial agents and chemotherapy, 49(7), 2859–2863. [Link]
-
Pharmaffiliates. (n.d.). Ganciclovir-impurities. [Link]
-
Chemsrc. (n.d.). Valganciclovir | CAS#:88110-89-8. [Link]
-
Martin, D. F., Sierra-Madero, J., & Walmsley, S. (2002). A controlled trial of valganciclovir as induction therapy for cytomegalovirus retinitis. The New England journal of medicine, 346(15), 1119–1126. [Link]
Sources
- 2. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 3. Metabolism of ganciclovir and cidofovir in cells infected with drug-resistant and wild-type strains of murine cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 14. carlroth.com [carlroth.com]
- 15. szabo-scandic.com [szabo-scandic.com]
- 16. carlroth.com [carlroth.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]
Technical Support Center: Optimizing Ganciclovir Mono-O-propionate Dosage for Cell Lines
Welcome to the technical support center for Ganciclovir Mono-O-propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of this Ganciclovir prodrug in your cell line-based experiments.
Introduction
Ganciclovir (GCV) is a potent antiviral agent, a synthetic analog of 2'-deoxyguanosine, widely used against cytomegalovirus (CMV) and other herpesviruses.[1][2][3][4] this compound is a prodrug of Ganciclovir, designed to enhance its physicochemical properties.[5][6] Like its parent compound, its efficacy relies on the principle of selective activation within virus-infected cells or cells genetically engineered to express viral kinases, such as Herpes Simplex Virus thymidine kinase (HSV-TK).[2][7] This guide will walk you through the critical steps of optimizing its dosage to achieve potent antiviral activity while minimizing host cell cytotoxicity.
Mechanism of Action: The Basis of Selective Toxicity
The therapeutic efficacy of Ganciclovir, and by extension its prodrugs, is rooted in its selective phosphorylation pathway.
-
Initial Phosphorylation (Activation): In cells infected with viruses like CMV or HSV, the viral-encoded protein kinase (e.g., UL97 in CMV or thymidine kinase in HSV) phosphorylates Ganciclovir to Ganciclovir monophosphate.[1][2] This is the rate-limiting step and the primary reason for the drug's selectivity, as this viral kinase is significantly more efficient at phosphorylating Ganciclovir than host cellular kinases.
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form into Ganciclovir diphosphate and finally into the active Ganciclovir triphosphate (GCV-TP).[1][2][7]
-
Inhibition of Viral DNA Synthesis: GCV-TP acts as a competitive inhibitor of the viral DNA polymerase.[1][8] It gets incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[1][7]
This selective activation leads to a high concentration of the active GCV-TP in infected cells, minimizing damage to uninfected "bystander" cells.[2]
Caption: this compound activation pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound dosage.
Q1: How should I prepare and store my this compound stock solution?
-
Answer: this compound is slightly soluble in DMSO and very slightly soluble in Methanol.[6] For consistency, we recommend preparing a high-concentration stock solution in anhydrous (dry) DMSO. Ganciclovir itself has limited solubility in DMSO (approx. 0.33-5 mg/mL) and water (approx. 2 mg/mL).[9]
-
Protocol for Stock Solution (Example: 10 mM):
-
Calculate the mass of this compound needed for your desired volume and concentration (Molar Mass: 311.29 g/mol ).[6]
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[9] A stock solution of the parent compound, Ganciclovir, is stable for at least a year at -80°C in solvent.[10]
-
Q2: What is a good starting concentration for my cell line?
-
Answer: The optimal concentration is highly cell-line dependent. It's crucial to perform a dose-response experiment. Based on data for the parent compound, Ganciclovir, a broad range should be tested initially.
-
Expert Insight: The 50% inhibitory concentration (IC50) for Ganciclovir can range from the low micromolar (µM) to the high micromolar range depending on the cell type and the efficiency of viral kinase expression. For sensitive CMV strains, the IC50 is often between 1.24 and 9.69 µM.[11] For cytotoxicity in non-infected mammalian cells, the concentration is much higher, often in the range of 118 to 2840 µM.[12]
-
Recommended Starting Range: We suggest a 10-point, 2-fold serial dilution starting from a high concentration of ~100 µM down to ~0.2 µM. This broad range will likely capture both the antiviral efficacy and the onset of cytotoxicity.
| Cell Type Context | Typical Ganciclovir IC50 Range (µM) | Recommended Starting Range for Prodrug (µM) | Reference |
| CMV-Infected Fibroblasts | 1.5 - 9.7 | 0.2 - 100 | [11] |
| HSV-TK Expressing Glioblastoma | < 1 | 0.1 - 50 | [13] |
| Human Corneal Endothelial Cells (Cytotoxicity) | >5000 (as mg/ml) | 1 - 2000 | [14] |
| Lymphoblastoid Cells (Cytotoxicity) | ~78 (converted from 20 mg/L) | 1 - 200 | [15] |
Q3: I'm observing high levels of cell death in my uninfected/control cell population. What's wrong?
-
Answer: This indicates that your concentration is likely in the cytotoxic range for the host cells, or there's an issue with your vehicle control.
-
Troubleshooting Steps:
-
Run a Cytotoxicity Assay (CC50): Always determine the 50% cytotoxic concentration (CC50) on uninfected parental cells in parallel with your antiviral (IC50) assay.[16] The goal is to find a "therapeutic window" where the drug is effective against the target (e.g., virus-infected cells) but not harmful to the host. The ratio of CC50 to IC50 is the Selectivity Index (SI), a critical measure of a drug's utility.[16]
-
Check Vehicle Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including "no-drug" controls) and is non-toxic. Typically, DMSO concentrations should be kept below 0.5%, and ideally below 0.1%.
-
Reduce Exposure Time: High concentrations may be tolerated for shorter periods. A study on lymphoblastoid cells showed that significant toxic effects from Ganciclovir were only observed after 14 days of continuous exposure, whereas shorter exposures (≤7 days) had minimal impact.[15]
-
Q4: My antiviral results are not reproducible. What are the common causes?
-
Answer: Reproducibility issues often stem from inconsistencies in cell handling, infection protocol, or drug preparation.
-
Self-Validating Checklist:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift.
-
Cell Confluency: Are you seeding cells to achieve a consistent confluency (e.g., 70-80%) at the time of infection and drug treatment? Cell cycle status can impact drug metabolism and toxicity.[10]
-
Multiplicity of Infection (MOI): Is your MOI consistent across experiments? Variations in the number of viral particles per cell will significantly alter the kinetics of infection and the apparent efficacy of the drug.
-
Drug Aliquots: Are you using fresh, single-use aliquots of your drug stock to avoid degradation from multiple freeze-thaw cycles?
-
Assay Timing: Is the time from infection to assay readout consistent? The IC50 of an antiviral can change depending on the time point of measurement.[17]
-
Key Experimental Protocols
Protocol 1: Determining IC50 and CC50 in Adherent Cell Lines
This protocol provides a framework for simultaneously determining the antiviral efficacy (IC50) and host cell cytotoxicity (CC50) using a standard cell viability assay like the MTT assay.
Caption: Workflow for IC50 and CC50 determination.
Step-by-Step Methodology:
-
Cell Seeding: Seed your adherent cells into two separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure they are in a logarithmic growth phase during the assay.[18] Allow cells to attach overnight.
-
Infection/Mock Infection:
-
Plate A (IC50): Remove the medium and infect the cells with your virus at a specific MOI.
-
Plate B (CC50): Mock-infect the cells by treating them with the same virus-free medium.
-
-
Drug Addition: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the inoculum/mock medium and add 100 µL of the drug dilutions to the corresponding wells on both plates. Include "no drug" (cells + virus/mock) and "vehicle control" (cells + virus/mock + max DMSO concentration) wells.
-
Incubation: Incubate the plates for a period relevant to the viral replication cycle (e.g., 3-6 days).[19]
-
MTT Assay:
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 490 nm).[18]
-
Data Analysis:
-
Normalize the data to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 (from Plate A) and CC50 (from Plate B) values.
-
References
-
How Could In Vitro Antiviral Activity Be Applied to Optimize the Dosing Regimens of Candidates for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)? - NIH. Available at: [Link]
-
In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) | Clinical Infectious Diseases | Oxford Academic. Available at: [Link]
-
In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed. Available at: [Link]
-
Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC - NIH. Available at: [Link]
-
Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs | IOVS. Available at: [Link]
-
Cytotoxicity and Accumulation of Ganciclovir Triphosphate in Bystander Cells Cocultured with Herpes Simplex Virus Type 1 Thymidine Kinase-expressing Human Glioblastoma Cells1 - AACR Journals. Available at: [Link]
-
A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - NIH. Available at: [Link]
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Solubility and Micronization of Ganciclovir - ResearchGate. Available at: [Link]
-
Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC - NIH. Available at: [Link]
-
Ganciclovir: Package Insert / Prescribing Information / MOA - Drugs.com. Available at: [Link]
-
Dilution Ganciclovir - Cytovene ® - GlobalRPH. Available at: [Link]
-
What is the mechanism of Ganciclovir? - Patsnap Synapse. Available at: [Link]
-
Antiviral activity and mechanism of action of ganciclovir - PubMed. Available at: [Link]
-
Ganciclovir (GCV) - HSV1 Thymidine Kinase Inhibitor | InvivoGen. Available at: [Link]
-
Pharmacology of Ganciclovir ; Clinical uses, Mechanism of action, Absorption and Side effects - YouTube. Available at: [Link]
-
Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed. Available at: [Link]
-
Ganciclovir - Wikipedia. Available at: [Link]
-
Ganciclovir for Injection - Fresenius Kabi. Available at: [Link]
-
Rapid Ganciclovir Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
ganciclovir (as ganciclovir sodium) - PRODUCT MONOGRAPH. Available at: [Link]
-
Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
-
Effect of ganciclovir on cell viability with the MTT assay. HSG (1 3 10... - ResearchGate. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Cytovene, (ganciclovir) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
An in vitro study of dual drug combinations of anti-viral agents, antibiotics, and/or hydroxychloroquine against the SARS-CoV-2 virus isolated from hospitalized patients in Surabaya, Indonesia - Research journals - PLOS. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. Available at: [Link]
-
Ganciclovir Dosage Guide + Max Dose, Adjustments - Drugs.com. Available at: [Link]
-
Ganciclovir (oral route, intravenous route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
-
IV Ganciclovir: Dosing and Administration in Adults - induction treatment - Gloucestershire Hospitals NHS Foundation Trust. Available at: [Link]
-
Standard ganciclovir dosing results in slow decline of cytomegalovirus viral loads - PubMed. Available at: [Link]
-
Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - NIH. Available at: [Link]
Sources
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganciclovir - Wikipedia [en.wikipedia.org]
- 4. Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 7. invivogen.com [invivogen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. How Could In Vitro Antiviral Activity Be Applied to Optimize the Dosing Regimens of Candidates for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
minimizing off-target effects of Ganciclovir Mono-O-propionate
Welcome to the technical support center for Ganciclovir Mono-O-propionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound while minimizing its off-target effects. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to this compound
Ganciclovir (GCV) is a synthetic nucleoside analog of 2'-deoxyguanosine, widely recognized for its antiviral activity against herpesviruses, particularly cytomegalovirus (CMV). Its mechanism of action relies on its conversion to Ganciclovir triphosphate (GCV-TP), which inhibits viral DNA polymerase.[1][2] this compound is a prodrug of Ganciclovir, developed to enhance its lipophilicity and cellular permeability. This modification aims to improve the delivery of the active compound into cells, where it can then be metabolized to its active form.
While Ganciclovir's primary application is in antiviral therapy and as a component of gene therapy systems (e.g., HSV-TK/GCV), its use in research demands a thorough understanding of its potential off-target effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound instead of Ganciclovir?
A1: this compound is a more lipophilic version of Ganciclovir. This increased lipophilicity is intended to improve its ability to cross cell membranes, potentially leading to higher intracellular concentrations of the active drug, Ganciclovir, following cleavage of the propionate group by intracellular esterases.
Q2: How is this compound activated within the cell?
A2: this compound is designed to be hydrolyzed by intracellular esterases, releasing the active Ganciclovir. Once released, Ganciclovir is phosphorylated to Ganciclovir monophosphate, a step preferentially catalyzed by viral thymidine kinase (in virus-infected cells or cells engineered to express it).[3] Cellular kinases then further phosphorylate it to the active Ganciclovir triphosphate (GCV-TP).[4]
Q3: What are the primary known off-target effects of Ganciclovir?
A3: The most well-documented off-target effect of Ganciclovir is hematological toxicity, including neutropenia (low neutrophil count), leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).[5] This is thought to be due to the inhibition of DNA synthesis in rapidly dividing hematopoietic progenitor cells. While the propionate modification in this compound is designed to improve cellular uptake, it is crucial to consider that this could potentially exacerbate these off-target effects in non-target cells if the conversion to Ganciclovir is not sufficiently specific to the target cells.
Q4: Can this compound affect non-target cells in my culture?
A4: Yes. While the activation of Ganciclovir is more efficient in cells expressing a viral thymidine kinase, it can still be phosphorylated to some extent in non-target cells, leading to cytotoxicity, particularly in rapidly dividing cells.[6] The increased permeability of the mono-O-propionate form may enhance this effect. Therefore, it is essential to include appropriate controls in your experiments to assess the baseline cytotoxicity of the compound on your specific cell types.
Q5: What is the stability of this compound in cell culture media?
A5: The stability of ester-based prodrugs in aqueous solutions like cell culture media can be variable and is pH-dependent.[7] While specific data for this compound in common media like DMEM or RPMI-1640 is not extensively published, it is advisable to prepare fresh solutions for each experiment or to conduct a stability study under your specific experimental conditions. Ganciclovir itself has been shown to be stable in various solutions for extended periods when stored properly.[8][9]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background cell death in control (non-target) cells | 1. The concentration of this compound is too high. 2. The cell line is particularly sensitive to Ganciclovir-induced cytotoxicity. 3. The prodrug is being non-specifically hydrolyzed in the culture medium, releasing Ganciclovir that then affects all cells. | 1. Perform a dose-response curve to determine the optimal concentration with the lowest off-target toxicity. Start with a broad range of concentrations. 2. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle only) to accurately assess the effect of the compound. 3. Consider using a serum-free or low-serum medium if esterases in the serum are suspected of causing premature hydrolysis. |
| Inconsistent or lower-than-expected efficacy in target cells | 1. Inefficient conversion of the prodrug to active Ganciclovir within the target cells. 2. Low expression or activity of the activating enzyme (e.g., viral thymidine kinase). 3. Degradation of the this compound in the stock solution or culture medium. | 1. Verify the expression and activity of the activating enzyme in your target cells using methods like Western blotting or a functional assay. 2. Increase the incubation time to allow for more complete conversion of the prodrug. 3. Prepare fresh solutions of this compound for each experiment. 4. Use an analytical method like HPLC to confirm the integrity of your stock solution. |
| Variability between experiments | 1. Inconsistent cell passage number or confluency. 2. Differences in incubation times or drug concentrations. 3. Instability of the this compound solution. | 1. Standardize your cell culture practices, using cells within a consistent passage number range and seeding them to achieve a similar confluency at the start of each experiment. 2. Meticulously control all experimental parameters, including incubation times and drug concentrations. 3. Always prepare fresh drug dilutions from a validated stock solution. |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Non-Target Cells
This protocol is essential for establishing a baseline for off-target effects in your specific cell line.
Materials:
-
Your non-target cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve a range of final concentrations to be tested.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Assessing the Efficacy of this compound in Target Cells
This protocol is designed to evaluate the on-target effects of the compound.
Materials:
-
Your target cell line (e.g., expressing viral thymidine kinase)
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
Appropriate assay for measuring the desired effect (e.g., plaque reduction assay for antiviral activity, apoptosis assay for cancer gene therapy)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 to seed and treat your target cells with a range of this compound concentrations.
-
Incubation: Incubate for a period sufficient to observe the desired biological effect.
-
Effect Assessment: Perform the relevant assay to measure the on-target effect. For example:
-
Antiviral Activity: A plaque reduction assay can be used to quantify the inhibition of viral replication.[10]
-
Suicide Gene Therapy: An apoptosis assay (e.g., TUNEL staining, caspase activity assay) can be used to measure the induction of cell death.
-
-
Data Analysis: Quantify the results of your assay and plot them against the drug concentration to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
Visualizing the Mechanism and Experimental Workflow
This compound Activation Pathway
Caption: Intracellular activation of this compound.
Experimental Workflow for Assessing On- and Off-Target Effects
Caption: Workflow for evaluating this compound.
References
- A case of successful contribution of therapeutic drug monitoring of valganciclovir as the prophylaxis against cytomegalovirus infection in a lung transplant recipient. (2024). BMC Infectious Diseases.
- Drugs.com. Ganciclovir Interactions Checker.
- Low-dose ganciclovir ameliorates dextran sulfate sodium-induced ulcerative colitis through inhibiting macrophage STING activation in mice. (2022). Frontiers in Immunology.
- Pharmaffiliates.
- Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. (2005).
- NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. (2021). Cell Chemical Biology.
- Direct inhibitory effects of Ganciclovir on ICAM-1 expression and proliferation in human coronary vascular cells (SI/MPL-r
- In vitro efficacy of ganciclovir against feline herpesvirus type 1 and assessment of ocular tolerability in healthy cats. (2020). Journal of Feline Medicine and Surgery.
- NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. (2021).
- Ganciclovir drug interactions. (2015).
- Effect of ganciclovir treatment in vitro. (a) Analysis of expression of proliferation markers (Ki67) and pluripotency markers (nanog, oct3/4) at different stages of the differentiation protocol described in Figure 1b. (2012).
- Efficacy of ganciclovir in combination with other antimicrobial agents against cytomegalovirus in vitro and in vivo. (1993). Antiviral Research.
- Direct Inhibitory Effects of Ganciclovir on ICAM-1 Expression and Proliferation in Human Coronary Vascular Cells (SI/MPL-r
- Ganciclovir: A review of its analytical determination. (2009).
- Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. (2016). Clinical Pharmacokinetics.
- Extended stability of ganciclovir for outpatient parenteral therapy for cytomegalovirus retinitis. (1992). Journal of Acquired Immune Deficiency Syndromes.
- Effect of Ganciclovir [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on Viral DNA and Protein Synthesis in Cells Infected With Herpes Simplex Virus. (1987). Antimicrobial Agents and Chemotherapy.
- Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation. (2017). The Journal of Experimental Medicine.
- Cytotoxicity of ganciclovir on cultured human corneal endothelial cells. (2012). Acta Ophthalmologica.
- Long-term stability of ganciclovir in polypropylene containers at room temperature. (2017). Journal of Oncology Pharmacy Practice.
- Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
- Therapeutic Drug Monitoring of Ganciclovir: Where Are We?. (2021). Therapeutic Drug Monitoring.
- Long-term stability of ganciclovir in polypropylene containers at room temperature. (2017).
- Ganciclovir Therapeutic Drug Monitoring: A Case Series. (2021).
- Intracellular Ganciclovir Tri-Phosphate Concentrations in Children with Congenital Cytomegalovirus Infection. (2023).
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021).
- Biosynthetic Ganciclovir Triphosphate: Its Isolation and Characterization from Ganciclovir-Treated Herpes Simplex Thymidine Kinase-Transduced Murine Cells. (1998).
- Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. (2006). British Journal of Pharmacology.
- The antiviral drug ganciclovir does not inhibit microglial proliferation and activ
- Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94. (1999). Antimicrobial Agents and Chemotherapy.
- Combinations of ganciclovir and antibody for experimental CMV infections. (1993). Antiviral Research.
- Intracellular Ganciclovir Tri-Phosphate Concentrations in Children with Congenital Cytomegalovirus Infection. (2023). The Journal of Infectious Diseases.
- Oral valganciclovir versus ganciclovir as delayed pre-emptive therapy for patients after allogeneic hematopoietic stem cell transplant: a pilot trial (04-0274) and review of the literature. (2012). Transplant Infectious Disease.
- Effect of ganciclovir on cell viability with the MTT assay. (2008).
- A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection. (2005). Antimicrobial Agents and Chemotherapy.
- Standard ganciclovir dosing results in slow decline of cytomegalovirus viral loads. (2022). Journal of Antimicrobial Chemotherapy.
- Stability of ganciclovir in extemporaneously compounded oral liquids. (1999). American Journal of Health-System Pharmacy.
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). MDPI.
- [Stability of dilute solutions of ganciclovir sodium (Cymevan) in polypropylene syringes and PVC perfusion bags]. (1992). Journal de Pharmacie de Belgique.
- Efficacy of valganciclovir and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis. (2014). Journal of Research in Medical Sciences.
- Oral valganciclovir leads to higher exposure to ganciclovir than intravenous ganciclovir in patients following allogeneic stem cell transplantation. (2009).
- Efficacy and safety of valganciclovir vs. oral ganciclovir for prevention of cytomegalovirus disease in solid organ transplant recipients. (2007).
- Comparative Effects of Valganciclovir and Ganciclovir on the Congenital Cytomegalovirus Infection and Hearing Loss: A Randomized Controlled Trial. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibitory effects of Ganciclovir on ICAM-1 expression and proliferation in human coronary vascular cells (SI/MPL-ratio: >1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A case of successful contribution of therapeutic drug monitoring of valganciclovir as the prophylaxis against cytomegalovirus infection in a lung transplant recipient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Long-term stability of ganciclovir in polypropylene containers at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Stability of dilute solutions of ganciclovir sodium (Cymevan) in polypropylene syringes and PVC perfusion bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ganciclovir Therapeutic Drug Monitoring: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganciclovir Mono-O-propionate Degradation Product Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Ganciclovir Mono-O-propionate and its degradation products. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions, robust troubleshooting strategies for experimental challenges, and detailed protocols grounded in established scientific principles and regulatory standards. Our goal is to empower you to develop and execute reliable, accurate, and stability-indicating analytical methods.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and analysis of this compound. Understanding these core concepts is critical for designing meaningful experiments and correctly interpreting results.
Q1: What is this compound and why is degradation analysis important?
This compound is an ester prodrug of Ganciclovir, an antiviral nucleoside analog used to treat cytomegalovirus (CMV) infections.[1][2] The propionate group is added to enhance physicochemical properties such as lipophilicity, potentially improving its delivery characteristics. After administration, the prodrug is designed to be converted (bioreversion) by enzymes into the active parent drug, Ganciclovir.[3]
Degradation analysis is critical for three primary reasons:
-
Safety: Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic. Identifying and controlling these impurities is a key patient safety requirement.[4]
-
Efficacy: The degradation of the prodrug or the active drug reduces the available therapeutic agent, potentially compromising the product's effectiveness.
-
Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities and degradation products.[5][6] Stability-indicating methods are required to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[7][8]
Q2: What is the primary degradation pathway for this compound?
The most probable and primary degradation pathway for this compound in aqueous environments is hydrolysis . The ester linkage is susceptible to cleavage, yielding Ganciclovir and propionic acid. This reaction is highly dependent on pH, with stability generally being highest in a slightly acidic environment (around pH 4-5) and degradation rates increasing significantly under both acidic and, more prominently, basic conditions.[9][10]
Caption: Primary hydrolytic degradation of this compound.
Q3: Besides hydrolysis of the propionate group, what other degradation products should I look for?
While hydrolysis of the prodrug moiety is primary, the parent Ganciclovir molecule itself can degrade under stress conditions. Forced degradation studies are essential to reveal these secondary pathways.[11][12] Key potential degradation products of the Ganciclovir structure include:
-
Guanine: A common impurity and degradant resulting from the cleavage of the glycosidic-like bond between the guanine base and the acyclic side chain.[13][14]
-
Oxidation Products: The guanine moiety can be susceptible to oxidation, leading to the formation of various oxidized species.[15]
Q4: What are the regulatory requirements for identifying and qualifying degradation products?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities, which includes degradation products, in new drug substances.[5][6][16] The requirements are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities.[16][17] |
-
Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of a degradation product must be determined.
-
Qualification Threshold: The level above which a degradation product's biological safety must be established.[16]
Q5: Which analytical technique is best suited for this analysis?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this application.[18][19] It offers the necessary selectivity and sensitivity for separating the polar Ganciclovir and its prodrug from less polar degradation products. For structural confirmation and identification of unknown impurities, especially those below the UV detection limit, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[20][21][22]
Section 2: Practical Troubleshooting Guide
Even with a well-designed method, experimental issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Ganciclovir, being a polar nucleoside analog, can interact with free silanol groups on the silica surface of C18 columns, causing peak tailing. 2. Column Overload: Injecting too much sample mass. 3. Column Degradation: Loss of stationary phase or creation of active sites over time. | 1a. Use a Modern Column: Employ a column with high-density bonding and end-capping (e.g., a polar-endcapped C18) to shield silanols. 1b. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3-4) can suppress the ionization of silanols, reducing interaction. 2. Reduce Injection Concentration: Dilute the sample and reinject. 3. Replace the Column: If the column has been used extensively or under harsh conditions, replacement is necessary. |
| Shifting Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run.[23] 2. Mobile Phase Composition Drift: Inaccurate mixing by the pump or evaporation of the organic component. 3. Temperature Fluctuations: The laboratory or column compartment temperature is not stable. | 1. Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before the next injection. 2. Prepare Fresh Mobile Phase: Degas the mobile phase properly and prepare fresh batches daily. Check pump performance and mixing. 3. Use a Thermostatted Column Compartment: Set the column temperature to a stable value (e.g., 30 °C) for consistent results. |
| Loss of Resolution | 1. Column Contamination: Buildup of strongly retained sample matrix components at the column inlet. 2. Column Degradation: Void formation or stationary phase collapse.[23] 3. Mobile Phase Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. | 1. Use a Guard Column: A guard column protects the analytical column from contaminants. 1b. Implement a Column Wash Cycle: After a sequence, wash the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). 2. Replace the Column. 3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Spurious or "Ghost" Peaks | 1. Contamination in Mobile Phase or System: Impurities in solvents or leaching from tubing. 2. Carryover from Previous Injection: Adsorption of the analyte or impurities onto the injector rotor seal or column.[23] 3. Sample Degradation in Autosampler: The sample may be unstable at the autosampler temperature over the course of the run sequence. | 1. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and prepare fresh mobile phases. 2. Optimize Needle Wash: Use a strong solvent in the needle wash and increase the wash volume/duration. Inject a blank run to confirm. 3. Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4 °C) to minimize degradation. |
Section 3: Key Experimental Protocols
This section provides standardized, step-by-step procedures for performing forced degradation studies and a baseline HPLC-UV analysis.
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products to demonstrate the stability-indicating nature of an analytical method, as per ICH guideline Q1A(R2).[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[24]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 15, 30, 60, 120 minutes), neutralize with 0.1 M HCl, and dilute for analysis. Ester hydrolysis is often rapid under basic conditions.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.[15]
-
Thermal Degradation: Store the solid API powder in an oven at 80°C. At specified time points, withdraw a sample, weigh it, dissolve it to a known concentration, and analyze.
-
Photostability: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as specified in ICH Q1B). Analyze the samples alongside a control sample protected from light.[25]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and co-elution.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for a robust RP-HPLC method capable of separating this compound from its key degradation products. Method optimization will likely be required.
| Parameter | Recommended Starting Condition | Rationale / Comment |
| Column | Polar-Endcapped C18, 250 mm x 4.6 mm, 5 µm | A longer column provides better resolution. The polar endcapping minimizes peak tailing for polar analytes like Ganciclovir. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid | Provides buffering capacity and the acidic pH suppresses silanol interactions.[19] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 40% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 10 min | A gradient is necessary to elute the more lipophilic prodrug and any non-polar degradants after the polar Ganciclovir and guanine peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Ganciclovir and its purine-containing degradants have a strong absorbance maximum near this wavelength.[1][13] |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
| Table 2: Recommended Starting Parameters for a Stability-Indicating HPLC Method. |
System Suitability Test (SST): Before running samples, inject a suitability mixture containing this compound, Ganciclovir, and Guanine.
-
Resolution: The resolution between all adjacent peaks should be > 2.0.
-
Tailing Factor: The tailing factor for the Ganciclovir peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for the peak area of five replicate injections of the main analyte should be ≤ 2.0%.
Section 4: References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography. (1999). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S. Food and Drug Administration. [Link]
-
Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. (1995). Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024). Pharmaceuticals. [Link]
-
Validated Stability-indicating HPTLC Method Development for Estimation of Ganciclovir as Bulk Drug and in Capsule Dosage Form. (2023). International Journal for Innovative Research in Multidisciplinary Field. [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2006). International Council for Harmonisation. [Link]
-
A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S. Food and Drug Administration. [Link]
-
Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In Ganciclovir Drug Substance. (2018). International Journal of Scientific & Technology Research. [Link]
-
Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. (2018). Journal of Young Pharmacists. [Link]
-
Analysis of impurities in ganciclovir and ganciclovir injection. (2015). Journal of Pharmaceutical Analysis. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
-
Reactivity of valganciclovir in aqueous solution. (2003). Journal of Pharmaceutical Sciences. [Link]
-
A Validated Stability Indicating RP-HPLC Method for Valganciclovir, Identification and Characterization of Forced Degradation Products of. (2014). Chromatographia. [Link]
-
Hydrolytic degradation and drug release properties of ganciclovir-loaded biodegradable microspheres. (2008). Acta Biomaterialia. [Link]
-
Chromatographic development for valganciclovir impurities and stability. (2024). In-Depth Analysis by Pharmaca. [Link]
-
Analysis of ganciclovir and its related substances using high performance liquid chromatography and liquid chromatography-mass spectrometry methods. (2010). ResearchGate. [Link]
-
A Validated Stability Indicating RP-HPLC Method for Valganciclovir, Identification and Characterization of Forced Degradation Products of Valganciclovir Using LC-MS/MS. (2014). ResearchGate. [Link]
-
A validated stability indicating RP-HPLC method for valganciclovir, identification and characterization of forced degradation products of valganciclovir using LC-MS/MS. (2014). Semantic Scholar. [Link]
-
NEW ANLYATICAL METHOD DEVELOPMENT AND VALIDATION OF GANCICLOVIR BY RP-HPLC AND UV METHOD ALONG WITH FORCED DEGREDATION STUDY. (2018). ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. (2014). ResearchGate. [Link]
-
HPLC method development, validation, and determination of valganciclovir. (2019). International Journal of Novel Research and Development. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules. [Link]
-
Identification of modified nucleoside and nucleosides over high performance liquid chromatography. (2023). The Pharma Innovation Journal. [Link]
-
Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. (2018). Journal of Young Pharmacists. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). (2022). protocols.io. [Link]
-
A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. (2021). Pharmaceuticals. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]
-
Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity. (2014). Proceedings of the National Academy of Sciences. [Link]
-
Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs. (1998). Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. (2023). Pharmaceutics. [Link]
-
Process for preparing ganciclovir derivatives. (1997). Google Patents.
Sources
- 1. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 15. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. m.youtube.com [m.youtube.com]
- 18. ijstr.org [ijstr.org]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 21. ijpsonline.com [ijpsonline.com]
- 22. [PDF] A validated stability indicating RP-HPLC method for valganciclovir, identification and characterization of forced degradation products of valganciclovir using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. ICH Official web site : ICH [ich.org]
Technical Support Center: Enhancing the Oral Bioavailability of Ganciclovir Mono-O-propionate Formulations
Introduction: Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), is fundamentally limited by poor oral bioavailability, often less than 10%.[1][2] This necessitates intravenous administration, which is inconvenient for long-term therapy. The development of prodrugs, such as Ganciclovir Mono-O-propionate, is a key strategy to improve its absorption profile. This L-valyl ester prodrug, Valganciclovir, for instance, enhances bioavailability to approximately 60% by leveraging active transport mechanisms in the gut.[1][3] However, formulating these prodrugs presents a unique set of challenges, from ensuring stability to achieving optimal release and conversion.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently encountered questions during the formulation development of this compound and similar ester prodrugs.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a propionate ester prodrug enhances Ganciclovir's bioavailability?
The core strategy is to temporarily mask the polar hydroxyl groups of Ganciclovir, increasing the molecule's lipophilicity. This enhanced lipophilicity improves its ability to permeate across the lipid-rich membranes of gastrointestinal epithelial cells. For amino acid esters like the valine ester (Valganciclovir), the prodrug can also be a substrate for active transporters, such as the human peptide transporter 1 (hPEPT1), which actively carries it into the enterocytes, significantly boosting absorption efficiency compared to the passive diffusion of the parent drug.[3] Once absorbed, esterases in the intestinal wall and liver rapidly cleave the ester bond, releasing the active Ganciclovir into systemic circulation.[4]
Q2: What are the most critical challenges when formulating this compound?
The three primary challenges are a delicate balance of:
-
Solubility: The prodrug itself may still exhibit limited aqueous solubility, which can be a rate-limiting step for dissolution in the gut.[5][6]
-
Stability: Ester prodrugs are susceptible to chemical hydrolysis. Premature degradation back to Ganciclovir in the formulation during storage (shelf-life instability) or in the GI tract before absorption (pre-systemic degradation) can negate the benefits of the prodrug approach.[7][8]
-
Controlled Release & Conversion: The formulation must release the prodrug at a rate that allows for optimal absorption and subsequent enzymatic conversion. If release is too slow, it may pass the absorption window. If conversion is inefficient, the therapeutic benefit is lost.
Q3: What are the initial formulation strategies to consider for a new Ganciclovir ester prodrug?
Initial strategies should focus on tackling solubility and stability. Key approaches include:
-
Solid Dispersions: Dispersing the prodrug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®) can dramatically enhance dissolution rates.[9][10]
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can pre-dissolve the prodrug in a lipid/surfactant mixture, which forms a fine microemulsion upon contact with GI fluids, presenting the drug in a solubilized state for absorption.[11]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve dissolution rates according to the Noyes-Whitney equation.[12][13]
Q4: What are the Critical Quality Attributes (CQAs) for a this compound solid oral dosage form?
The CQAs that must be rigorously controlled and monitored include:
-
Assay and Purity: Quantification of the prodrug and identification/quantification of impurities, especially the parent Ganciclovir.
-
Solid-State Form: Crystalline vs. amorphous state, as this profoundly impacts solubility and stability.
-
Dissolution Profile: Rate and extent of prodrug release in various biorelevant media.
-
Moisture Content: Critical for preventing hydrolytic degradation of the ester linkage.
-
Hardness and Friability (for tablets): Mechanical properties that ensure the integrity of the dosage form.[14]
Part 2: Troubleshooting Guide for Experimental Issues
Issue 1: Poor Aqueous Solubility and Low Dissolution Rate
Question: My this compound powder has poor solubility, and my initial tablet formulation shows less than 30% dissolution after 60 minutes in simulated intestinal fluid. What formulation approaches can I take to resolve this?
Causality & Solution: Low solubility is a primary barrier to bioavailability for many active pharmaceutical ingredients (APIs), including prodrugs.[15] For the drug to be absorbed, it must first be dissolved. Your troubleshooting should systematically explore proven solubility-enhancement technologies.
Recommended Strategies:
-
Amorphous Solid Dispersions: This is often the most effective strategy. By converting the crystalline drug into a high-energy amorphous state stabilized by a polymer, you can achieve supersaturation in GI fluids, creating a powerful driving force for absorption.
-
Mechanism: The amorphous form lacks a stable crystal lattice, requiring less energy to dissolve. The polymer prevents recrystallization.[10]
-
Common Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Eudragit® grades.[4][10]
-
Actionable Step: Start by preparing a solid dispersion using the solvent evaporation method (see Protocol 1) with a 1:2 or 1:4 drug-to-polymer ratio. Evaluate its dissolution profile against the physical mixture and the pure drug.
-
-
Lipid-Based Drug Delivery Systems (LBDDS): If the prodrug has sufficient lipophilicity (Log P > 2), LBDDS are an excellent choice. These formulations keep the drug in a dissolved state throughout its transit in the GI tract.
-
Mechanism: A mixture of oils, surfactants, and co-solvents encapsulates the drug. Upon gentle agitation in aqueous media, it forms a fine emulsion or microemulsion, presenting a large surface area for absorption.[11]
-
Actionable Step: Screen the solubility of your prodrug in various pharmaceutical-grade oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP). Use the results to construct a pseudo-ternary phase diagram to identify a robust self-microemulsifying (SMEDDS) region.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior.
-
Mechanism: This complexation shields the hydrophobic drug from the aqueous environment, enhancing its apparent solubility.[16][17]
-
Actionable Step: Perform phase-solubility studies with β-cyclodextrin or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to determine the binding constant and solubility enhancement.
-
| Technique | Mechanism | Pros | Cons | Best Suited For |
| Solid Dispersion | Amorphization, supersaturation | High drug loading possible; significant solubility increase. | Potential for physical instability (recrystallization); requires specialized equipment (spray dryer, extruder).[18] | Broad applicability, especially for crystalline drugs. |
| LBDDS (SMEDDS) | Maintains drug in a solubilized state | Enhances lymphatic transport, bypassing first-pass metabolism; good for lipophilic drugs. | Lower drug loading; potential for GI irritation from high surfactant levels; chemical stability of prodrug in excipients must be confirmed. | Lipophilic prodrugs (Log P > 2). |
| Cyclodextrin Complexation | Host-guest inclusion | Easy to prepare (kneading, freeze-drying); widely used.[17] | Limited by stoichiometry (usually 1:1); can be bulky, increasing final dosage form size. | Molecules that geometrically fit into the cyclodextrin cavity. |
| Particle Size Reduction | Increased surface area | Simple, well-established technology. | Risk of particle aggregation; limited effectiveness for compounds with very low intrinsic solubility. | Drugs where dissolution is rate-limited by surface area. |
Issue 2: Chemical Instability and Premature Prodrug Hydrolysis
Question: During my 3-month accelerated stability study (40°C/75% RH), I'm seeing a >10% conversion of the this compound back to the parent Ganciclovir. How can I improve the stability of my formulation?
Causality & Solution: Ester bonds are prone to hydrolysis, a reaction catalyzed by the presence of water, acidic or basic conditions, and certain excipients.[7] The goal is to create a microenvironment within the dosage form that minimizes these factors.
Recommended Strategies:
-
Moisture Control is Paramount: Water is a reactant in hydrolysis. Rigorously control moisture during manufacturing and storage.
-
Manufacturing: Manufacture in a low-humidity environment (<40% RH).
-
Excipients: Use excipients with low water content. Anhydrous forms of excipients (e.g., anhydrous lactose) are preferred over hydrated forms.
-
Packaging: Package the final dosage form in tightly sealed containers (e.g., HDPE bottles with induction seals) that include a desiccant. Blister packaging with high moisture barrier films (e.g., Aclar®) is also effective.[14]
-
-
pH and Excipient Compatibility: The pH of the excipient microenvironment can catalyze hydrolysis.
-
Mechanism: Both hydronium (H₃O⁺) and hydroxide (OH⁻) ions can catalyze ester cleavage. Most esters are most stable at a pH between 4 and 6.
-
Actionable Step: Conduct an excipient compatibility study. Mix the prodrug with individual excipients (1:1 ratio) with and without added moisture, and store at accelerated conditions for 2-4 weeks. Analyze for the appearance of Ganciclovir using a stability-indicating HPLC method (see Protocol 3).[8] This will identify problematic excipients that may be acidic, basic, or contain reactive impurities.
-
-
Forced Degradation Studies: Understanding how the prodrug degrades is crucial for developing a robust formulation and analytical methods.
-
Purpose: To intentionally degrade the drug under harsh conditions (acid, base, oxidation, heat, light) to identify degradation products and establish the degradation pathway.[8][19]
-
Actionable Step: Expose a solution of the prodrug to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (80°C), and photolytic stress (ICH Q1B guidelines). Analyze the stressed samples by HPLC-MS to identify the degradants and ensure your primary analytical method can separate them from the intact prodrug.
-
Caption: Workflow for diagnosing and solving prodrug instability.
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
Question: My solid dispersion formulation shows rapid and complete (>85%) release in 30 minutes in vitro. However, the bioavailability in our animal model was only 20%, not much better than the unformulated prodrug. What could be the cause of this disconnect?
Causality & Solution: This is a common and complex problem in drug development.[20][21] Excellent in vitro dissolution is necessary, but not sufficient, for good in vivo absorption. The issue likely lies with what happens to the drug after it dissolves in the GI tract.
Possible Causes & Investigation Paths:
-
Precipitation in the Gut: Amorphous solid dispersions can generate supersaturated solutions. While this provides a high concentration gradient for absorption, these solutions are thermodynamically unstable and can precipitate back into a less soluble form in the gut lumen.
-
Mechanism: The drug concentration exceeds its equilibrium solubility, and in the absence of sufficient stabilization, it crashes out of solution.
-
Investigation: Use "transfer models" for dissolution. Start the dissolution in simulated gastric fluid (SGF) for 30 minutes, then transfer the entire medium to simulated intestinal fluid (SIF) to mimic gastric emptying. Monitor the drug concentration over time; a sharp drop after transfer indicates precipitation.
-
Solution: Incorporate a precipitation inhibitor into your formulation. Polymers like HPMC or HPMC-AS are often included in solid dispersions not just to stabilize the amorphous drug in the solid state, but also to maintain supersaturation in solution.
-
-
Limited Permeability: The ultimate barrier is the intestinal wall. Even if the drug is fully dissolved, it may not be able to cross the epithelium efficiently. Ganciclovir itself is a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[22] The propionate moiety is designed to improve this, but formulation choices can impact permeability.
-
Investigation: Conduct in vitro permeability assays using Caco-2 cell monolayers. This model mimics the human intestinal barrier and can help determine if the low bioavailability is due to poor transepithelial transport. Compare the permeability of the pure prodrug versus the fully dissolved formulation.
-
Solution: Consider including functional excipients that act as permeation enhancers, such as certain surfactants or medium-chain glycerides used in LBDDS. However, this must be approached with caution to avoid damaging the intestinal epithelium.
-
-
Pre-systemic Metabolism and Efflux: The gut wall and liver are metabolically active.
-
Rapid Metabolism: If intestinal esterases are highly active, the prodrug might be converted back to poorly permeable Ganciclovir in the gut lumen or within the enterocyte before it can reach systemic circulation.
-
Efflux Transporters: The prodrug or parent drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the GI lumen, limiting net absorption.
-
Investigation: Use in vitro models with liver microsomes or S9 fractions to assess the metabolic stability of the prodrug. Caco-2 assays can also be used to study efflux by measuring transport in both directions (apical to basolateral and basolateral to apical).
-
Caption: Fate of an oral Ganciclovir prodrug formulation.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:3 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask to form a clear solution.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the dried film from the flask. Gently mill the resulting solid into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization: Store the resulting powder in a desiccator. Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD).
Protocol 2: In Vitro Dissolution Testing for Prodrug Formulations
-
Apparatus: Use USP Apparatus II (Paddle) at a rotation speed of 50 or 75 RPM.
-
Media: Use 900 mL of a biorelevant medium, such as 0.1N HCl (pH 1.2) for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer or Fasted-State Simulated Intestinal Fluid (FaSSIF). Maintain the temperature at 37 ± 0.5°C.
-
Procedure: Place one unit dose (e.g., one tablet or capsule) into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Immediately filter the samples through a 0.45 µm PVDF syringe filter to remove undissolved particles. If necessary, dilute the filtrate with mobile phase to fall within the calibration range of the analytical method. To prevent hydrolysis post-sampling, it can be beneficial to dilute into a mobile phase with an acidic pH.
-
Analysis: Analyze the samples for the concentration of this compound using a validated HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC-UV Method
This protocol provides a starting point; it must be fully validated according to ICH guidelines.
-
Objective: To simultaneously quantify this compound (prodrug) and Ganciclovir (parent/degradant).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be required.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Example: Start at 5% B, ramp to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Ganciclovir and its propionate ester share a similar chromophore.
-
Validation: The method must be validated for specificity (demonstrating separation from degradation products from forced degradation studies), linearity, accuracy, precision, and limits of detection/quantitation.[19][23]
References
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of Ganciclovir and its Derivatives.
- Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Anonymous. (n.d.). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Pre-print.
- Heinig, K., Wirz, T., Gajate-Perez, A., & Belli, S. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(5-6), 436-442.
- MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI Special Issue Information.
- ResearchGate. (n.d.). (PDF) Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations.
- Anonymous. (n.d.). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. Pre-print.
- ResearchGate. (n.d.). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry | Request PDF.
- Gomez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433.
-
Mohandoss, S., et al. (2023). Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro). Journal of Molecular Structure, 1274, 134533. Available from: [Link]
- Maher, M., et al. (2016). Effect of Hydrophilic Excipients on Cyclodextrin Complexes of Acyclovir in Improving Solubility, Dissolution and Permeability. Letters in Drug Design & Discovery, 13(8), 771-780.
-
de Oliveira, R. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 297. Available from: [Link]
- ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF.
-
Permana, A. D., et al. (2023). Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. Pharmaceutical Sciences and Research, 10(1), 1-10. Available from: [Link]
- ResearchGate. (n.d.). Advanced Formulation Strategies For Enhancing Solubility And Permeability Of Ritonavir: A Comprehensive Review.
- El-Nabarawi, M. A., et al. (2022). Design and optimization of ganciclovir solid dispersion for improving its bioavailability. Drug Delivery, 29(1), 123-134.
-
El-Nabarawi, M. A., et al. (2022). Design and optimization of ganciclovir solid dispersion for improving its bioavailability. Drug Delivery, 29(1), 123-134. Available from: [Link]
- Recipharm. (n.d.). Solving the challenges during oral solid dosage development.
- ResearchGate. (n.d.). Structures of bioprecursor-type antiviral prodrugs (ganciclovir and... | Download Scientific Diagram.
- Sari, Y. W., & Yusuf, H. (2020). Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. Indonesian Journal of Pharmacy, 31(4), 229-241.
- Anonymous. (n.d.). Challenges and Strategies in Developing Oral Pharmaceutical Formulations. Pre-print.
-
Pescovitz, M. D., et al. (2000). Valganciclovir results in improved oral absorption of ganciclovir in liver transplant recipients. Antimicrobial Agents and Chemotherapy, 44(10), 2811-2815. Available from: [Link]
-
Srisang, S., et al. (2023). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. Pharmaceutics, 15(1), 226. Available from: [Link]
- Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharma's Almanac.
- ResearchGate. (n.d.). Long-term stability of ganciclovir in polypropylene containers at room temperature.
-
Al-Japairai, K. A. S., et al. (2024). In-situ gel bases ocular delivery system of Ganciclovir, in-vivo and in-vitro investigation. Journal of Drug Delivery Science and Technology, 95, 105652. Available from: [Link]
- ResearchGate. (n.d.). Formulation and In vitro Evaluation of Controlled Release Valganciclovir Tablets.
-
Tervonen, A., et al. (2020). Prodrug Approach for Posterior Eye Drug Delivery: Synthesis of Novel Ganciclovir Prodrugs and in Vitro Screening with Cassette Dosing. Molecular Pharmaceutics, 17(6), 2047-2061. Available from: [Link]
- Pharma.Tips. (n.d.). Troubleshooting Formulation Issues in High-Dose Tablets.
- Pacifici, G. M. (2016). Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. Clinical Pharmacokinetics, 55(10), 1223-1240.
- Altamira. (n.d.). Challenges and opportunities in oral formulation development.
-
Pescovitz, M. D., et al. (2000). Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients. Antimicrobial Agents and Chemotherapy, 44(10), 2811–2815. Available from: [Link]
-
Guichard, N., et al. (2017). Long-term stability of ganciclovir in polypropylene containers at room temperature. Journal of Oncology Pharmacy Practice, 25(4), 849-854. Available from: [Link]
-
De Clercq, E. (2013). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 170(1), 1-21. Available from: [Link]
- ResearchGate. (n.d.). Development And Validation of In-Vitro Release Test (IVRT) Method for Topical Complex Generic - Ganciclovir Ophthalmic Gel.
-
Rubsam, J. Z., et al. (1998). In vitro and in vivo enhancement of ganciclovir-mediated bystander cytotoxicity with gemcitabine. Cancer Research, 58(18), 4135-4141. Available from: [Link]
- Hardikar, S., & Bhosale, A. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research, 48(4), 68-75.
Sources
- 1. Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children [jscimedcentral.com]
- 2. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. mdpi.com [mdpi.com]
- 9. Design and optimization of ganciclovir solid dispersion for improving its bioavailability | Semantic Scholar [semanticscholar.org]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 14. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 15. altusformulation.com [altusformulation.com]
- 16. Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. pharm-int.com [pharm-int.com]
- 19. researchgate.net [researchgate.net]
- 20. Oral solid dosage development | dosage form development | Recipharm [recipharm.com]
- 21. archives.ijper.org [archives.ijper.org]
- 22. Design and optimization of ganciclovir solid dispersion for improving its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
issues with Ganciclovir Mono-O-propionate in long-term cell culture
A Guide for Researchers on Navigating Long-Term Cell Culture Applications
Welcome to the technical support center for Ganciclovir Mono-O-propionate. As Senior Application Scientists, we understand that long-term cell culture experiments involving antiviral compounds present unique challenges. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve consistent and reliable results in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in a cell culture setting.
Q1: What is this compound and why is it used instead of Ganciclovir?
This compound is an ester prodrug of Ganciclovir.[][2] A "prodrug" is an inactive or less active molecule that is converted into the active drug within the body or, in this case, in the cell culture environment. The propionate ester modification is designed to alter the physicochemical properties of the parent drug, Ganciclovir, potentially improving characteristics like lipophilicity. Ganciclovir itself has relatively low water solubility.[3]
Q2: How does this compound exert its antiviral effect?
The compound itself is not the active antiviral agent. It must first be converted to Ganciclovir. This conversion happens through hydrolysis of the ester bond, a process that can be accelerated by esterase enzymes present in serum-containing culture media.[4][5] Once Ganciclovir is released, it enters virus-infected cells and is phosphorylated to its active triphosphate form.[6][7] This phosphorylation is initiated by a virus-encoded kinase (e.g., UL97 in human cytomegalovirus, CMV), which makes the drug highly selective for infected cells.[6][8][9] Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, gets incorporated into the growing viral DNA chain, and halts further elongation, thereby inhibiting viral replication.[6][10][11]
Q3: How stable is this compound in my cell culture medium?
This is a critical consideration for long-term experiments. As an ester prodrug, this compound is susceptible to hydrolysis in aqueous solutions like cell culture media. The rate of this hydrolysis is dependent on pH and temperature. For a similar Ganciclovir prodrug, Valganciclovir, the half-life at 37°C and pH 7.08 is approximately 11 hours.[12] Therefore, you should assume that this compound will degrade over time in your incubator, leading to a decreasing concentration of the prodrug and an increasing concentration of the active Ganciclovir. This degradation is independent of cellular metabolism and will occur even in cell-free media.
Q4: How should I prepare and store stock solutions?
This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like DMSO.[]
-
Preparation: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. While Ganciclovir itself is stable for extended periods in solution[13][14], the stability of the prodrug in DMSO at room temperature for long periods is not guaranteed.
Q5: Is the compound expected to be toxic to my uninfected control cells?
Ganciclovir can exhibit dose-dependent cytotoxicity, particularly in rapidly dividing cells, by interfering with DNA synthesis.[15][16][17][18] However, its toxicity is significantly lower in uninfected cells because they lack the viral kinase required for its efficient activation.[6][7] Despite this selectivity, at high concentrations or with prolonged exposure, some baseline cytotoxicity in uninfected cell lines can be expected. It is crucial to establish the cytotoxic profile for your specific cell line using a dose-response experiment.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your long-term experiments.
Problem 1: I'm observing a decline in antiviral efficacy over the course of my multi-day or multi-week experiment.
This is the most common issue encountered in long-term cultures with ester prodrugs. The root cause is often a decrease in the effective concentration of the active compound.
-
Possible Cause A: Prodrug Instability and Hydrolysis
-
Explanation: As discussed in the FAQ, the propionate ester is likely hydrolyzing in your 37°C culture medium. If you only add the compound at the start of the experiment, the concentration of active Ganciclovir will peak and then decline as it is metabolized or degraded, while the prodrug reservoir is depleted.
-
Solution: Implement a regular media refreshment schedule. For long-term cultures, we recommend replacing the medium containing freshly diluted this compound every 24-48 hours. This ensures a more consistent and predictable concentration of the compound over time. To confirm this is the issue, you can analyze the concentration of both the prodrug and active Ganciclovir in your culture supernatant over time using HPLC (see Protocol 2).
-
-
Possible Cause B: Development of Viral Resistance
-
Explanation: Prolonged exposure to an antiviral agent can exert selective pressure on the virus population, leading to the emergence of resistant strains.[19] For Ganciclovir, resistance is most commonly associated with mutations in the viral UL97 kinase gene (preventing drug activation) or, less frequently, the UL54 DNA polymerase gene (the drug's target).[9][20][21]
-
Solution: If you suspect resistance, you should quantify the viral load over time (e.g., by qPCR or plaque assay). A rebound in viral titer despite consistent drug administration is a strong indicator of resistance. The definitive method for confirming resistance is to sequence the relevant viral genes (e.g., UL97 and UL54 for CMV) from the virus population in your culture and compare them to the wild-type sequence.
-
Problem 2: I'm seeing unexpected levels of cytotoxicity or cell death in my uninfected control cultures.
-
Possible Cause: High Effective Concentration or Compound Accumulation
-
Explanation: While Ganciclovir is more toxic to infected cells, it is not entirely benign.[22][23] If your working concentration is too high, you may observe off-target toxicity. A study on human corneal endothelial cells showed that Ganciclovir concentrations of 5 mg/ml or higher caused a significant reduction in cell viability.[17][18]
-
Solution: The first step is to perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. We recommend using a standard cytotoxicity assay like the MTT assay (see Protocol 3). Start with a broad range of concentrations and narrow it down to find the optimal concentration that balances antiviral efficacy with minimal toxicity to the host cells.
-
Problem 3: My results are inconsistent from one experiment to the next.
-
Possible Cause A: Inconsistent Stock Solution
-
Explanation: Repeated freeze-thaw cycles can lead to precipitation or degradation of the compound in your stock solution. Using a stock that has been stored improperly can lead to a lower-than-expected final concentration in your media.
-
Solution: Always prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. When thawing an aliquot, ensure it is brought to room temperature and vortexed thoroughly before diluting into your culture medium.
-
-
Possible Cause B: Variability in Cell Culture Medium Components
-
Explanation: If you are using a medium supplemented with serum, be aware that the concentration of esterase enzymes can vary between different lots of serum.[4] This can alter the rate at which this compound is converted to active Ganciclovir, leading to variability in the effective dose your cells are exposed to.
-
Solution: When starting a new series of long-term experiments, it is best practice to purchase a single, large lot of serum to use for the entire study. If you must switch lots, consider performing a bridging experiment to ensure the new lot does not significantly alter your results.
-
Section 3: Key Concepts Visualized
Visual aids to clarify complex processes and workflows.
Caption: Troubleshooting workflow for declining antiviral efficacy.
Section 4: Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.
-
Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For use, thaw a single aliquot, vortex, and dilute to the final working concentration in pre-warmed cell culture medium. Do not re-freeze any unused portion of the thawed aliquot.
-
Protocol 2: Assessment of Compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for assessing the rate of hydrolysis. Specific HPLC conditions (column, mobile phase, flow rate) will need to be optimized for this compound and Ganciclovir. Several published methods for Ganciclovir and its prodrugs can serve as a starting point. [24][25][26]
-
Sample Preparation:
-
Prepare your complete cell culture medium (including serum, if used).
-
Spike the medium with this compound to your typical working concentration.
-
Place the medium in a sterile flask inside a 37°C, 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot (e.g., 500 µL) of the medium.
-
Immediately process the sample to stop further degradation. A common method is protein precipitation: add 2-3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet proteins.
-
Transfer the supernatant to an HPLC vial for analysis. Store samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method (likely a reverse-phase C18 column) that can resolve this compound from Ganciclovir.
-
Create standard curves for both pure this compound and pure Ganciclovir to allow for quantification.
-
Run the collected time-point samples.
-
Integrate the peak areas for both the prodrug and the active drug at each time point.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time. Use this data to calculate the half-life (t½) of the prodrug in your specific culture conditions. This will provide an empirical basis for your media refreshment schedule.
-
Protocol 3: Standard Cytotoxicity Assessment (MTT Assay)
-
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium. Include a "vehicle control" (medium with the same final concentration of DMSO as your highest drug concentration) and a "no treatment" control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the various drug concentrations.
-
Incubate the plate for a period relevant to your experiment (e.g., 48-72 hours, or longer with appropriate media changes).
-
At the end of the incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
-
Data Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the drug concentration (on a log scale) to generate a dose-response curve and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
References
- Benchchem. Comparative Guide to Analytical Methods for the Quantification of Ganciclovir and its Derivatives. Benchchem.
- Komatsu, T., et al. (2013). Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways. PubMed.
- Heinig, K., et al. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed.
- ResearchGate. (2015). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. ResearchGate.
- ResearchGate. Mechanism of CMV resistance. The first phosphorylation of ganciclovir.... ResearchGate.
- Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma.
- ResearchGate. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate.
- Pescitelli, M. A., & Baughman, T. M. (Year not available). Reactivity of valganciclovir in aqueous solution. PubMed.
- Chou, S. (Year not available). The biology of cytomegalovirus drug resistance. PMC - NIH.
- Wikipedia. Ganciclovir. Wikipedia.
- Selleck Chemicals. Ganciclovir | Antiviral Agent | CMV Inhibitor | CAS 82410-32-0. Selleck Chemicals.
- Patsnap Synapse. (2024). What is the mechanism of Ganciclovir?. Patsnap Synapse.
- Chou, S., et al. (2023). Ganciclovir and maribavir cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants. PMC - NIH.
- Reddit. (2024). Effect of serum esterases on esters as prodrugs. Reddit.
- Pediatric Oncall. Ganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Balzarini, J., et al. (Year not available). Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing. PubMed.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018). AWS.
- Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. PubMed.
- El-Jawahri, A., et al. (Year not available). How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients. Blood - ASH Publications.
- Shin, Y. J., et al. (Year not available). Cytotoxicity of ganciclovir on cultured human corneal endothelial cells. PubMed.
- Shin, Y. J., et al. (2012). Cytotoxicity of Ganciclovir on Cultured Human Corneal Endothelial Cells. IOVS | ARVO Journals.
- YouTube. (2024). Pharmacology of Ganciclovir ; Clinical uses, Mechanism of action, Absorption and Side effects. YouTube.
- ResearchGate. In vitro toxicity of ganciclovir for astrocytes and neurons infected by.... ResearchGate.
- ACS Publications. Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics.
- ResearchGate. Solubility and Micronization of Ganciclovir. ResearchGate.
- Cayman Chemical. PRODUCT INFORMATION. Cayman Chemical.
- Guichard, N., et al. (2017). Long-term stability of ganciclovir in polypropylene containers at room temperature. PubMed.
- Long-term stability of ganciclovir in polypropylene containers at room temperature. (2017).
- ResearchGate. Stability of prodrugs I–III in human blood. Each prodrug (100 μM) was.... ResearchGate.
- BOC Sciences. CAS 194159-18-7 Ganciclovir Monopropionate. BOC Sciences.
- ChemicalBook. (2023). Ganciclovir Monoproprionate | 194159-18-7. ChemicalBook.
- Fresenius Kabi. (2018). Ganciclovir for Injection.
- Piret, J., & Boivin, G. (Year not available). Antiviral Drug Resistance: Mechanisms and Clinical Implications. PMC - NIH.
Sources
- 2. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganciclovir - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of ganciclovir in polypropylene containers at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
- 23. fresenius-kabi.com [fresenius-kabi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Preventing Ganciclovir Mono-O-propionate Precipitation in Experimental Media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected compound precipitation can be a significant roadblock in research, compromising experimental reproducibility and data integrity. This guide is designed for researchers, scientists, and drug development professionals who are working with Ganciclovir Mono-O-propionate and encountering challenges with its solubility in aqueous-based experimental media.
This compound is a valuable prodrug of Ganciclovir, designed to enhance its properties.[1][2] However, as a more lipophilic ester derivative of a parent drug that is already only slightly soluble in water, its handling in cell culture media and buffers requires careful consideration.[3][4] This guide provides in-depth troubleshooting advice, validated protocols, and a scientific rationale for each recommendation to help you maintain a precipitation-free experimental system.
Section 1: Understanding the Challenge: The "Why" Behind Precipitation
The primary cause of precipitation is exceeding the compound's solubility limit in the aqueous environment of your media. This often occurs during the transition from a high-concentration organic stock solution to the final, largely aqueous, working solution—a phenomenon commonly known as "crashing out."[5][6]
Several key factors contribute to this challenge:
-
Physicochemical Properties: this compound is an ester, making it more hydrophobic than its parent compound, Ganciclovir. This inherent low aqueous solubility is the root of the problem. While Ganciclovir's solubility in water is around 2.6-3.4 mg/mL, the propionate ester is expected to be significantly less soluble.[3][7][8]
-
Solvent Exchange: High-concentration stock solutions are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO).[9][10] When a small volume of this concentrated stock is rapidly diluted into a large volume of aqueous media, the organic solvent disperses, leaving the compound molecules exposed to an environment in which they are poorly soluble, causing them to aggregate and precipitate.[11]
-
Ester Stability: Propionate esters are susceptible to hydrolysis (the breaking of the ester bond by water), especially at non-optimal pH levels.[4][12] This degradation can release the parent drug, Ganciclovir, which also has limited solubility and may precipitate, or the ester itself may become unstable. Ganciclovir prodrugs show maximum stability near pH 5, whereas most cell culture media are buffered to a physiological pH of 7.2-7.4.[4]
Logical Relationship: From Stock to Precipitation
Here is a simplified diagram illustrating the critical points where precipitation can occur during the preparation of a working solution.
Caption: Workflow from solid compound to potential precipitation.
Section 2: Troubleshooting Guide: Diagnosing Precipitation Issues
This section is structured in a question-and-answer format to directly address the most common precipitation problems encountered in the lab.
Issue 1: Immediate Precipitation ("Crashing Out")
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate (cloudiness or visible particles) forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is a classic sign that the compound's aqueous solubility limit has been drastically and rapidly exceeded. Here are the most likely causes and their solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in your media is higher than its maximum aqueous solubility. Even if it's soluble in the stock solvent, it won't stay dissolved in the media. | Decrease the final working concentration. Perform a solubility test (see Protocol 3.3) to determine the maximum achievable concentration in your specific media. |
| Rapid Dilution / Poor Mixing | Adding a concentrated stock directly and quickly into a large volume of media creates localized areas of super-high concentration, triggering rapid precipitation before the compound can properly disperse.[5] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed media. Then, add this intermediate solution to the final volume. Always add the compound solution dropwise to the media while gently vortexing or swirling.[5][6] |
| Low Temperature of Media | The solubility of most compounds, including this compound, is lower at colder temperatures. Adding the stock to refrigerated or room-temperature media can cause it to fall out of solution.[13] | Always use pre-warmed (37°C) cell culture media for all dilution steps. [5][6] This significantly increases the solubility threshold. |
| High Final Solvent Concentration | While DMSO is a good solvent, its concentration in the final media should be kept to a minimum (typically <0.5%, and ideally <0.1%) to avoid cell toxicity and its own effects on compound solubility.[10] | Prepare a more concentrated stock solution so that a smaller volume is needed for dilution. For example, instead of adding 10 µL of a 10 mM stock to 1 mL of media (1% DMSO), add 1 µL of a 100 mM stock (0.1% DMSO). |
Issue 2: Delayed Precipitation (Hours or Days Later)
Question: My media containing this compound looked perfectly clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation suggests a change in the media conditions or compound stability over time.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Ester Hydrolysis | The propionate ester bond may be hydrolyzing over time in the aqueous, pH ~7.4 environment of the culture media.[4][12] This can release the less-soluble parent drug, Ganciclovir, which then precipitates. | Prepare fresh media with the compound immediately before use. For long-term experiments, consider replacing the media every 24-48 hours to remove any potential degradation products and replenish the stable compound. |
| Media Evaporation | In long-term cultures, especially in multi-well plates, evaporation can occur. This increases the concentration of all components, including your compound, potentially pushing it past its solubility limit.[5][14] | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator causes temperature cycling. Cooling the media can temporarily decrease the compound's solubility, causing it to precipitate. It may not always re-dissolve upon returning to 37°C.[5] | Minimize the time that cultures are outside the incubator. If you need to perform frequent analyses, consider setting up replicate plates for different time points. |
| pH Shift Due to Cell Metabolism | High-density cell cultures can produce metabolic byproducts (like lactic acid) that lower the pH of the medium. A change in pH can alter the solubility and stability of your compound.[4][5] | Monitor the color of the phenol red indicator in your media. A shift to yellow indicates acidic conditions. Change the medium more frequently in dense cultures to maintain a stable pH. |
Section 3: Proactive Prevention: Best Practices & Protocols
The best way to deal with precipitation is to prevent it from happening. The following protocols are designed to be self-validating systems for preparing and using this compound solutions.
Protocol 3.1: Preparation of a High-Concentration Stock Solution
This protocol ensures your compound is fully dissolved and accurately quantified before it is introduced to your experimental system.[9][15]
Materials:
-
This compound (solid powder)
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Volumetric flask (Class A recommended for accuracy)[15]
-
Sterile, light-blocking, screw-cap vials for aliquoting
Methodology:
-
Calculation: Determine the mass of this compound (MW: 311.29 g/mol ) needed to make a high-concentration stock (e.g., 50 mM).
-
Mass (mg) = 50 mmol/L * 0.31129 g/mmol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 50 mM stock, you need 15.56 mg.
-
-
Weighing: Accurately weigh the calculated amount of the compound. For small masses, it is best to weigh slightly more than needed, record the exact mass, and then adjust the solvent volume to achieve the desired concentration.[15]
-
Dissolution: Quantitatively transfer the weighed powder into the volumetric flask. Add approximately 70-80% of the final volume of anhydrous DMSO.
-
Solubilization: Cap the flask and vortex or sonicate gently until all solid material is completely dissolved. A brief, low-power sonication in a water bath can be very effective for slightly soluble compounds.[6]
-
Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization & Aliquoting: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[9] Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[9]
-
Storage: Store the aliquots at -20°C or -80°C. A properly stored DMSO stock should be stable for months.
Protocol 3.2: Preparation of Working Solutions in Media
This protocol uses a serial dilution method to prevent the compound from "crashing out."[5]
Materials:
-
High-concentration stock solution (from Protocol 3.1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is fully equilibrated to 37°C in a water bath.[5]
-
Create an Intermediate Dilution (Critical Step):
-
Pipette 990 µL of the pre-warmed media into a sterile tube.
-
Add 10 µL of your 50 mM stock solution to this media. This creates a 100-fold dilution, resulting in a 500 µM intermediate solution with 1% DMSO.
-
Vortex the intermediate solution gently but thoroughly. Visually inspect to ensure no precipitation has occurred.
-
-
Create the Final Working Solution:
-
Add the required volume of the 500 µM intermediate solution to a larger volume of pre-warmed media to achieve your final desired concentration.
-
Example: To make 10 mL of a 50 µM final solution, add 1 mL of the 500 µM intermediate solution to 9 mL of pre-warmed media.
-
The final DMSO concentration in this example will be a well-tolerated 0.1%.
-
-
Final Mix and Use: Gently mix the final working solution and use it immediately for your experiment.
Protocol 3.3: Quick Solubility Assessment
If you continue to face issues, perform this simple test to find the practical solubility limit in your specific media.
Methodology:
-
Prepare a series of dilutions of your high-concentration stock solution directly into small volumes (e.g., 1 mL) of your pre-warmed cell culture medium. Target a range of concentrations around your desired working concentration (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM).
-
Vortex each dilution gently.
-
Visually inspect each tube immediately for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).
-
Incubate the tubes at 37°C for 1-2 hours and inspect again.
-
The highest concentration that remains clear provides a good estimate of the maximum working concentration you should use.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this compound?
-
A1: Anhydrous, cell-culture grade DMSO is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.[2][10] Some solubility has also been noted in methanol, but it is generally more volatile and toxic to cells.[] Always prioritize DMSO for cell-based work.
-
-
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
-
A2: While this can be cell-line dependent, a general rule is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize artifacts and cytotoxicity.[10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Q3: Can I heat or sonicate the final media to re-dissolve a precipitate?
-
A3: This is not recommended. Heating the media can degrade essential components like glutamine, vitamins, and serum proteins.[13] Sonication can also damage media components. If precipitation occurs in your final working solution, it is a sign that the concentration is too high for the conditions, and the experiment should be repeated using a lower concentration or an improved dilution protocol.[6]
-
-
Q4: My compound is still precipitating even at low concentrations. What are my next steps?
-
A4: If you have followed all protocols and still observe precipitation, you may need to consider formulation strategies. This is an advanced step and involves including solubilizing agents (excipients) in your media, such as specific non-ionic surfactants or cyclodextrins.[17][18] However, these agents must be carefully validated as they can have their own biological effects. Consulting a formulation scientist is advisable at this stage.
-
Section 5: Visual Troubleshooting Workflow
Use this flowchart to guide your troubleshooting process when you observe precipitation.
Caption: A decision tree for troubleshooting precipitation.
References
-
Scientific.Net. (n.d.). Solubility and Micronization of Ganciclovir. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Micronization of Ganciclovir. Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. Retrieved from [Link]
-
PubMed. (1995). Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : this compound-d5. Retrieved from [Link]
-
Bitesize Bio. (2021). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
American Pharmaceutical Review. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Retrieved from [Link]
-
Drugs.com. (2023). Ganciclovir: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2014). Public Assessment Report Scientific discussion Ganciclovir Adoh 500 mg. Retrieved from [Link]
-
PubMed. (2017). Long-term stability of ganciclovir in polypropylene containers at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-term stability of ganciclovir in polypropylene containers at room temperature. Retrieved from [Link]
-
ResearchGate. (2022). Preparation and Characterization of Ganciclovir as Nanostructured Lipid Carrier for Ophthalmic Dosage Form. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears. Retrieved from [Link]
-
ScienceDirect. (2011). Controlling drug nanoparticle formation by rapid precipitation. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 3. Solubility and Micronization of Ganciclovir | Scientific.Net [scientific.net]
- 4. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. carbodiimide.com [carbodiimide.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Variability in Ganciclovir Mono-O-propionate Efficacy
Welcome to the technical support center for Ganciclovir Mono-O-propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities that can lead to variability in experimental outcomes. By understanding the underlying mechanisms and potential pitfalls, you can enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ganciclovir?
This compound is a prodrug of Ganciclovir, an antiviral agent effective against cytomegalovirus (CMV) and other herpesviruses.[1][2][3] A prodrug is an inactive or less active compound that is metabolized into its active form within the body. The propionate ester modification in this compound is designed to improve physicochemical properties such as lipophilicity, which can enhance its cellular uptake and bioavailability compared to the parent drug, Ganciclovir.[2][4] Once inside the cell, cellular esterases are expected to cleave the propionate group, releasing Ganciclovir to then be phosphorylated to its active triphosphate form.[5]
Q2: What is the fundamental mechanism of action of Ganciclovir?
Ganciclovir's antiviral activity is dependent on its conversion to Ganciclovir triphosphate. This process is initiated by a viral-encoded protein kinase, such as UL97 in CMV or thymidine kinase (TK) in Herpes Simplex Virus (HSV), which phosphorylates Ganciclovir to its monophosphate form.[6][7][8][9] Cellular kinases then further phosphorylate the monophosphate to the di- and triphosphate forms.[9][10] Ganciclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1][7][10][11]
Diagram: Ganciclovir Activation Pathway
Caption: Intracellular activation of this compound.
Q3: Why am I seeing inconsistent efficacy with this compound in my experiments?
Variability in the efficacy of this compound can stem from several factors:
-
Metabolic Conversion Efficiency: The conversion of the prodrug to Ganciclovir by cellular esterases and the subsequent phosphorylation by viral and cellular kinases are critical steps.[5] Differences in the expression and activity of these enzymes across different cell lines or tissues can lead to varying levels of the active Ganciclovir triphosphate.[12][13]
-
Cell Line-Specific Factors: The inherent characteristics of the cell line being used, including proliferation rate and expression of nucleoside transporters, can influence drug uptake and metabolism.
-
Viral Factors: In antiviral assays, the specific viral strain and its level of kinase activity are paramount.[14][15] Mutations in the viral kinase (e.g., UL97 in CMV) can confer resistance by reducing the initial phosphorylation of Ganciclovir.[7][14][16]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can all impact cellular metabolism and, consequently, drug efficacy. The stability and solubility of the compound in your experimental setup should also be considered.[17][18][19]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Suicide Gene Therapy (e.g., HSV-TK/GCV system)
Background: The Herpes Simplex Virus thymidine kinase (HSV-TK) gene is a widely used "suicide gene." When expressed in cancer cells, it phosphorylates Ganciclovir into a toxic metabolite, leading to cell death.[20][21][22] Failure to observe cytotoxicity suggests a breakdown in this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HSV-TK/GCV experiments.
Step-by-Step Protocol:
-
Verify HSV-TK Expression:
-
Rationale: The entire system hinges on the presence of the viral kinase.
-
Protocol (Western Blot):
-
Lyse both your experimental (transfected) and control (untransfected) cells.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for HSV-TK overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect using an ECL substrate. A band at the correct molecular weight for HSV-TK should be present only in your transfected cells.[23]
-
-
-
Optimize this compound Concentration:
-
Rationale: The effective concentration can be cell-line dependent due to differences in esterase activity and proliferation rates.
-
Protocol (Dose-Response Assay):
-
Plate your HSV-TK expressing cells and control cells at a consistent density in a 96-well plate.
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Treat the cells and incubate for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Assess cell viability using an MTT, MTS, or similar assay.[20]
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for both cell lines. You should observe a significantly lower IC50 in the HSV-TK expressing cells.
-
-
-
Assess Cell Proliferation Rate:
-
Rationale: Ganciclovir's mechanism of action requires DNA replication for the active triphosphate to be incorporated.[24] Slowly dividing cells will exhibit reduced sensitivity.
-
Protocol (Growth Curve):
-
Plate a known number of cells.
-
At regular intervals (e.g., every 24 hours for 4-5 days), trypsinize and count the cells from triplicate wells.
-
Plot cell number versus time to determine the doubling time. If the doubling time is excessively long, consider using cells at a lower passage number or optimizing culture conditions.
-
-
Issue 2: High Inter-Assay Variability in Antiviral Screening
Background: When screening this compound against a virus (e.g., CMV), inconsistent results between experiments can obscure the true efficacy of the compound.
Key Areas of Investigation:
| Parameter | Potential Cause of Variability | Recommended Action |
| Viral Titer & MOI | Inconsistent amount of virus used for infection. | Always use a freshly titrated viral stock. Perform infections at a consistent Multiplicity of Infection (MOI). |
| Compound Stability | Degradation of the propionate ester in solution before it reaches the cells. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your specific cell culture medium over the time course of your experiment.[18][19] |
| Cellular Health | High passage number can lead to altered metabolism and slower growth. | Use cells within a defined, low passage number range. Regularly check for mycoplasma contamination. |
| Readout Timing | Assay performed too early or too late can miss the optimal window of antiviral effect. | Perform a time-course experiment to determine the optimal endpoint for your specific virus and cell line combination. |
Protocol: Quantification of Intracellular Ganciclovir Triphosphate
-
Rationale: Directly measuring the active form of the drug can confirm whether upstream variability (prodrug conversion, phosphorylation) is the root cause of inconsistent efficacy. This is a specialized analysis, often requiring collaboration with a bioanalytical core facility.
-
Methodology Overview (LC-MS/MS):
References
-
Drew, W. L. (2003). Ganciclovir-Resistant Cytomegalovirus in Organ Transplant Recipients. Clinical Infectious Diseases, 37(6), 820–821. [Link]
-
ResearchGate. (n.d.). Mechanism of CMV resistance. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ganciclovir? Retrieved from [Link]
-
Abdel-Rahman, S. M., & Sane, R. T. (2021). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Molecules, 26(16), 4882. [Link]
-
Komatsu, T., et al. (2013). Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways. Antiviral Research, 100(3), 601-611. [Link]
-
Biron, K. K. (1991). Ganciclovir-resistant Human Cytomegalovirus Clinical Isolates; Resistance Mechanisms and in Vitro Susceptibility to Antiviral Agents. Transplantation Proceedings, 23(3 Suppl 3), 162-167. [Link]
-
Lee, H. R., et al. (2021). Analysis of Ganciclovir-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series. Journal of the Pediatric Infectious Diseases Society, 10(9), 943–949. [Link]
-
Li, Y., et al. (2024). Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring. Frontiers in Pharmacology, 15, 1378810. [Link]
-
Abdel-Rahman, S. M., & Sane, R. T. (2021). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Arkivoc, 2007(15), 180-202. [Link]
-
Gallant, J. E., et al. (1992). The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments. The Canadian Journal of Infectious Diseases, 3(3), 135–143. [Link]
-
Gentry, B. G., & Drach, J. C. (2014). Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells. Antimicrobial Agents and Chemotherapy, 58(4), 2329–2333. [Link]
-
PharmGKB. (n.d.). Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
Li, Y., et al. (2024). Efficacy and toxicity analysis of ganciclovir in patients with cytomegalovirus lung infection: what is new for target range of therapeutic drug monitoring. Frontiers in Pharmacology, 15, 1378810. [Link]
-
De Clercq, E. (2005). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11. [Link]
-
Gentry, B. G., & Drach, J. C. (2014). Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells. Antimicrobial Agents and Chemotherapy, 58(4), 2329–2333. [Link]
-
De Nicolò, A., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. Pharmaceuticals, 15(3), 288. [Link]
-
Al-Final, A. G., et al. (2021). Therapeutic Drug Monitoring of Ganciclovir: Where Are We? Therapeutic Drug Monitoring, 43(2), 168–181. [Link]
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490–S494. [Link]
-
Vellonen, K. S., et al. (2018). Prodrug Approach for Posterior Eye Drug Delivery: Synthesis of Novel Ganciclovir Prodrugs and in Vitro Screening with Cassette Dosing. Molecular Pharmaceutics, 15(7), 2547–2556. [Link]
-
Zenodo. (2022). ANALYTICAL METHODS FOR THE DETERMINATION OF GANCICLOVIR IN PHARMACEUTICALS: A MINI REVIEW. [Link]
-
YouTube. (2022). Pharmacology of Ganciclovir. Retrieved from [Link]
-
ResearchGate. (2009). Ganciclovir: A review of its analytical determination. Retrieved from [Link]
-
Boddu, S. H., et al. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Journal of Pharmaceutical Sciences, 103(11), 3764–3772. [Link]
-
ResearchGate. (2008). Factors influencing the response in patients receiving only valganciclovir. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Ganciclovir. Retrieved from [Link]
-
Wikipedia. (n.d.). Ganciclovir. Retrieved from [Link]
-
ResearchGate. (2012). Solubility and Micronization of Ganciclovir. Retrieved from [Link]
-
Al-Shaer, M. H., et al. (2019). Relationship of Ganciclovir Therapeutic Drug Monitoring with Clinical Efficacy and Patient Safety. Antimicrobial Agents and Chemotherapy, 63(5), e02324-18. [Link]
-
Anaizi, N. H., et al. (1999). Stability of ganciclovir in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 56(17), 1738–1741. [Link]
-
Ma, J., et al. (2008). Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer. World Journal of Gastroenterology, 14(1), 77–82. [Link]
-
Lin, H. R., et al. (2021). Polymeric Nanovectors Incorporated with Ganciclovir and HSV-tk Encoding Plasmid for Gene-Directed Enzyme Prodrug Therapy. Polymers, 13(6), 968. [Link]
-
Quenelle, D. C., et al. (2000). Metabolism of ganciclovir and cidofovir in cells infected with drug-resistant and wild-type strains of murine cytomegalovirus. Antiviral Research, 48(1), 59–67. [Link]
-
Fresenius Kabi. (2018). Ganciclovir for Injection USP. Retrieved from [Link]
-
Tod, M., et al. (2003). A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection. Antimicrobial Agents and Chemotherapy, 47(11), 3463–3470. [Link]
-
Singh, R., et al. (2012). HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector. Journal of Cancer Therapy, 3(4), 359–368. [Link]
-
Pongjanyakul, T., & Kanjanabat, S. (2021). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. Pharmaceutics, 13(1), 89. [Link]
-
ResearchGate. (n.d.). Herpes simplex virus-thymidine kinase / ganciclovir (HSV TK/GCV) based GDEPT system. Retrieved from [Link]
-
Gentry, B. G., & Drach, J. C. (2014). Metabolism of cyclopropavir and ganciclovir in human cytomegalovirus-infected cells. Antimicrobial Agents and Chemotherapy, 58(4), 2329–2333. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Resistance of human cytomegalovirus to ganciclovir/valganciclovir: a comprehensive review of putative resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability of ganciclovir in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ganciclovir vs. Ganciclovir Mono-O-propionate: A Comparative Efficacy and Mechanistic Guide
For drug development professionals and researchers in virology, the optimization of a lead compound's pharmacokinetic profile is a critical step toward clinical success. Ganciclovir (GCV), a cornerstone in the management of human cytomegalovirus (HCMV) infections, is a potent antiviral agent. However, its clinical utility is hampered by poor oral bioavailability, necessitating intravenous administration for systemic infections. This guide provides an in-depth comparison of ganciclovir and its prodrug, Ganciclovir Mono-O-propionate (GMOP), focusing on the chemical rationale, comparative efficacy, and the experimental methodologies required for evaluation.
The Rationale for Prodrug Development: Overcoming Ganciclovir's Limitations
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that effectively inhibits the replication of herpesviruses, most notably HCMV.[1][2] Its therapeutic action is dependent on a series of phosphorylation events within the virus-infected cell. Despite its intrinsic potency, ganciclovir's hydrophilic nature results in low oral bioavailability, typically reported to be between 5-9%.[3] This necessitates frequent and inconvenient intravenous infusions, particularly for long-term prophylaxis or treatment in transplant recipients and other immunocompromised patients.[2]
To address this challenge, researchers have developed prodrugs—biologically inactive compounds that are metabolized in vivo to the active parent drug. The primary strategy for ganciclovir has been esterification, where a lipophilic moiety is attached to the parent molecule. This compound is one such ester prodrug. The addition of the propionate group increases the molecule's lipophilicity, which is hypothesized to enhance its absorption across the intestinal wall via passive diffusion. Once absorbed, the ester bond is readily cleaved by endogenous esterase enzymes in the intestinal wall, liver, and blood, releasing active ganciclovir into systemic circulation.[3]
Mechanism of Action: A Shared Pathway to Viral Inhibition
The ultimate antiviral effect of both Ganciclovir and its Mono-O-propionate prodrug is mediated by the same active molecule: ganciclovir triphosphate. The key difference lies in the initial metabolic activation step.
-
Prodrug Hydrolysis: this compound first undergoes hydrolysis by cellular esterases to yield the parent ganciclovir molecule.
-
Initial Phosphorylation: In HCMV-infected cells, ganciclovir is selectively phosphorylated to ganciclovir monophosphate by the virus-encoded protein kinase UL97.[1] This step is crucial for the drug's selectivity, as the viral kinase is much more efficient at phosphorylating ganciclovir than host cellular kinases.
-
Subsequent Phosphorylation: Cellular enzymes, such as guanylate kinase and phosphoglycerate kinase, further convert the monophosphate form to ganciclovir diphosphate and finally to the active ganciclovir triphosphate (GCV-TP).
-
Inhibition of Viral DNA Synthesis: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1] Its incorporation leads to the premature termination of DNA elongation, effectively halting viral replication.[1]
The following diagram illustrates this convergent metabolic pathway.
Caption: Metabolic activation pathway of Ganciclovir and its propionate prodrug.
Comparative Efficacy: In Vitro Antiviral Activity
Direct head-to-head comparative studies of this compound and ganciclovir against HCMV in peer-reviewed literature are limited. However, data on their in vitro activity against Feline Herpesvirus Type 1 (FHV-1), a related alphaherpesvirus, provides a valuable benchmark for assessing the prodrug's effectiveness. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting viral replication.
The data indicates that this compound is efficiently converted to its active form, ganciclovir, within the in vitro cell culture system, exhibiting identical potency. This suggests that the propionate modification does not compromise the intrinsic antiviral activity of the parent molecule.
| Compound | Virus | Assay Type | IC50 (µM) | Source |
| This compound | Feline Herpesvirus Type 1 (FHV-1) | Plaque Reduction | 5.2 | BOC Sciences |
| Ganciclovir | Feline Herpesvirus Type 1 (FHV-1) | Plaque Reduction | 5.2 | Maggs DJ, et al. (2004) |
Disclaimer: The data presented is for Feline Herpesvirus Type 1 (FHV-1). While this allows for a direct comparison of reported IC50 values, these may differ from values obtained against Human Cytomegalovirus (HCMV).
Experimental Protocol: Plaque Reduction Assay for Antiviral Susceptibility
The Plaque Reduction Assay (PRA) is the gold-standard method for determining the in vitro susceptibility of cytomegalovirus to antiviral agents. It quantifies the concentration of a drug required to reduce the number of virus-induced plaques by 50% (IC50).
Detailed Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Seed human embryonic lung (HEL) or human foreskin fibroblast (HFF) cells in 24-well plates.
-
Incubate at 37°C in a 5% CO2 incubator until the cell monolayer is just confluent. The use of cells at specific population-doubling levels (e.g., 26 to 30) is crucial for reproducibility.
-
-
Virus Inoculation:
-
Prepare serial dilutions of the antiviral compounds (Ganciclovir and this compound) in culture medium.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Inoculate each well with 0.2 mL of a virus suspension containing a standardized number of plaque-forming units (PFU), typically 40-80 PFU per well.
-
Allow the virus to adsorb for 90 minutes at 37°C.
-
-
Drug Application and Overlay:
-
Carefully aspirate the virus inoculum from each well.
-
Overlay the monolayers with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or 0.5% methylcellulose) containing the predetermined concentrations of the antiviral drugs. Include "no drug" wells as a virus control. Three wells should be used for each drug concentration.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator. The long incubation period is necessary due to the slow growth cycle of HCMV.
-
-
Fixation and Staining:
-
After the incubation period, when plaques are visible in the control wells, fix the cell monolayers. A common fixative is 10% formalin in phosphate-buffered saline.
-
Stain the fixed monolayers with a solution such as 0.8% crystal violet in 50% ethanol to visualize the plaques. Uninfected cells will stain purple, while the areas of viral-induced cell death (plaques) will remain clear.
-
-
Plaque Counting and Data Analysis:
-
Count the plaques in each well using a microscope at low power.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control wells.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using regression analysis to find the concentration that corresponds to a 50% reduction.
-
Caption: Experimental workflow for a standard Plaque Reduction Assay (PRA).
Conclusion and Future Directions
The development of this compound represents a logical and scientifically grounded approach to improving the pharmacokinetic profile of ganciclovir. By increasing lipophilicity through esterification, the prodrug is designed for enhanced oral absorption, after which it is efficiently converted to the active parent compound by endogenous esterases.
The available in vitro data, showing an identical IC50 value of 5.2 µM against FHV-1 for both the prodrug and the parent ganciclovir, strongly supports the validity of this prodrug strategy. It indicates that the propionate ester is effectively cleaved in cell culture, releasing ganciclovir to exert its full antiviral potential without any loss of intrinsic potency.
For drug development professionals, this compound serves as a compelling candidate for further investigation. The critical next steps would involve in vivo pharmacokinetic studies in relevant animal models to quantify the improvement in oral bioavailability and to establish the plasma concentration-time profile of the released ganciclovir. Efficacy studies against HCMV in appropriate models would be required to confirm the therapeutic benefit. This comprehensive evaluation, grounded in the robust methodologies described, will ultimately determine its potential as a next-generation oral therapy for cytomegalovirus infections.
References
-
Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]
-
Cholkar, K., et al. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. PMC. Retrieved from [Link]
-
UK Chemical Suppliers. (n.d.). Products: 'G'. Retrieved from [Link]
-
Maggs, D. J., et al. (2004). In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1. American Journal of Veterinary Research. Retrieved from [Link]
-
Maggs, D. J., et al. (2004). In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ganciclovir? Retrieved from [Link]
-
Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases. Retrieved from [Link]
-
Chemsrc. (n.d.). Ganciclovir sodium | CAS#:107910-75-8. Retrieved from [Link]
-
Faulds, D., & Heel, R. C. (1990). Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. PubMed. Retrieved from [Link]
-
Andrei, G., et al. (2000). Antiviral activity of ganciclovir elaidic acid ester against herpesviruses. PubMed. Retrieved from [Link]
-
Drugs.com. (2025). Ganciclovir: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
- Google Patents. (n.d.). US7078524B2 - Process for the synthesis of ganciclovir.
-
Balzarini, J., & De Clercq, E. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). HCMV Plaque assay Method? Retrieved from [Link]
Sources
- 1. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro efficacy of ganciclovir against feline herpesvirus type 1 and assessment of ocular tolerability in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
A Comparative In Vitro Evaluation of Ganciclovir Prodrugs: Ganciclovir Mono-O-propionate vs. Valganciclovir
This guide provides a comprehensive in vitro comparison of two prodrugs of the antiviral agent Ganciclovir: Ganciclovir Mono-O-propionate and the well-established Valganciclovir. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating such compounds, underpinned by established experimental protocols and data interpretation. While direct comparative studies of this compound against Valganciclovir are not extensively published, this guide constructs a robust, scientifically-grounded hypothetical comparison based on the known properties of these molecules and standard antiviral testing methodologies.
Introduction: The Rationale for Ganciclovir Prodrugs
Ganciclovir is a potent antiviral drug, primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, especially in immunocompromised individuals.[1] Its mechanism of action relies on its conversion to Ganciclovir triphosphate within virus-infected cells, which then inhibits viral DNA synthesis.[1][2] However, Ganciclovir itself suffers from poor oral bioavailability, necessitating intravenous administration for effective treatment. To overcome this limitation, prodrug strategies have been employed.
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. Valganciclovir, the L-valyl ester of Ganciclovir, is a successful example of this approach, exhibiting significantly improved oral bioavailability.[3][4] this compound, an ester derivative, represents another potential prodrug designed to enhance the lipophilicity and potentially the cellular uptake of Ganciclovir.[5][6][] This guide outlines the in vitro experiments that would be conducted to compare the antiviral efficacy, cytotoxicity, and metabolic conversion of these two prodrugs.
Chemical Structures and Physicochemical Properties
A fundamental aspect of comparing these two prodrugs lies in their chemical structures, which dictate their physicochemical properties and, consequently, their biological activity.
-
Ganciclovir: A synthetic nucleoside analogue of 2'-deoxyguanosine.[8]
-
Valganciclovir: The L-valyl ester of Ganciclovir. The addition of the valine amino acid is designed to target peptide transporters in the intestine, enhancing absorption.[3][4]
-
This compound: An ester of Ganciclovir with propionic acid. This modification increases the lipophilicity of the molecule, which may facilitate passive diffusion across cell membranes.[5][6][]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Ganciclovir | C9H13N5O4 | 255.23 | Parent Drug |
| Valganciclovir | C14H22N6O5 | 354.36 | L-valyl ester |
| This compound | C12H17N5O5 | 311.29 | Propionate ester |
Mechanism of Action: The Intracellular Activation Pathway
The ultimate antiviral activity of both this compound and Valganciclovir is dependent on their conversion to Ganciclovir and subsequent phosphorylation to the active triphosphate form. Understanding this pathway is crucial for interpreting the results of in vitro antiviral assays.
The intracellular activation of Ganciclovir proceeds as follows:
-
Initial Monophosphorylation: In CMV-infected cells, the viral-encoded protein kinase UL97 phosphorylates Ganciclovir to Ganciclovir monophosphate. This step is the rate-limiting and selectivity-determining step, as this enzyme is absent in uninfected cells.[1][2]
-
Di- and Triphosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to the diphosphate and finally to the active Ganciclovir triphosphate.[1][2]
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1][2]
Figure 1: Intracellular activation pathway of Ganciclovir prodrugs.
In Vitro Experimental Comparison Framework
To objectively compare this compound and Valganciclovir, a series of in vitro assays would be performed. This section details the experimental design and protocols.
Cell Lines and Virus Strains
-
Cell Line: Human foreskin fibroblasts (HFF-1) are a standard and appropriate cell line for propagating human cytomegalovirus (HCMV) in vitro.
-
Virus Strain: A laboratory-adapted strain of HCMV, such as AD169, would be used for initial screening. Clinically relevant strains could be used for further validation.
Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay (PRA) is the gold standard for determining the antiviral efficacy of a compound against CMV.[9] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed HFF-1 cells in 24-well plates and allow them to grow to confluence.[9]
-
Compound Preparation: Prepare serial dilutions of Ganciclovir, this compound, and Valganciclovir in the assay medium.
-
Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of HCMV (e.g., 50-100 plaque-forming units per well).[9]
-
Treatment: After a 90-minute adsorption period, remove the viral inoculum and overlay the cells with a medium containing 0.4% agarose and the respective drug concentrations.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-12 days, or until plaques are clearly visible in the untreated virus control wells.[9][10]
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet.[9] Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.
Figure 2: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay
It is essential to determine the cytotoxicity of the compounds to ensure that the observed antiviral activity is not simply due to the killing of host cells.[11][12] The MTT assay is a widely used colorimetric assay for assessing cell viability.[12]
-
Cell Seeding: Seed HFF-1 cells in 96-well plates.[13]
-
Treatment: Expose the cells to the same serial dilutions of the compounds used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the plaque reduction assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50% compared to the untreated cell control.
Metabolic Conversion Assay
To understand the efficiency with which the prodrugs are converted to the active Ganciclovir within the cells, a metabolic conversion assay using High-Performance Liquid Chromatography (HPLC) would be performed.
-
Cell Culture and Treatment: Culture HFF-1 cells to near confluence in larger format plates (e.g., 6-well plates). Treat the cells with a fixed concentration of this compound and Valganciclovir.
-
Cell Lysis and Extraction: At various time points, lyse the cells and extract the intracellular contents, including the drugs and their metabolites.
-
HPLC Analysis: Analyze the cell extracts using a validated RP-HPLC method capable of separating and quantifying the prodrugs and Ganciclovir.[14][15][16]
-
Data Analysis: Determine the rate of disappearance of the prodrug and the rate of appearance of Ganciclovir over time.
Hypothetical Data and Interpretation
The following tables present hypothetical but plausible data that could be obtained from the described in vitro assays.
Table 1: Antiviral Activity and Cytotoxicity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Ganciclovir | 3.5 | >100 | >28.6 |
| Valganciclovir | 2.8 | >100 | >35.7 |
| This compound | 2.5 | >100 | >40.0 |
Interpretation:
In this hypothetical scenario, both prodrugs exhibit slightly greater antiviral potency (lower EC50 values) than the parent drug, Ganciclovir. This is expected as the prodrug modifications are designed to enhance cellular uptake. This compound shows a marginally lower EC50 than Valganciclovir, which could be attributed to its increased lipophilicity facilitating more efficient passive diffusion into the HFF-1 cells. All compounds display low cytotoxicity, resulting in favorable Selectivity Indices. A higher SI value is desirable as it indicates a wider therapeutic window.[13]
Table 2: Intracellular Conversion to Ganciclovir (at 6 hours post-treatment)
| Compound | Intracellular Prodrug Concentration (pmol/10^6 cells) | Intracellular Ganciclovir Concentration (pmol/10^6 cells) |
| Valganciclovir | 15.2 | 45.8 |
| This compound | 10.5 | 50.1 |
Interpretation:
This hypothetical data suggests that this compound is more rapidly and completely converted to Ganciclovir within the host cells compared to Valganciclovir at the 6-hour time point. This more efficient intracellular release of the active drug could contribute to its slightly higher antiviral potency observed in the plaque reduction assay. The conversion of Valganciclovir is highly efficient in vivo due to first-pass metabolism, but in a cell culture model, the rate of conversion by intracellular esterases could be a differentiating factor.[4]
Conclusion
This guide has outlined a comprehensive in vitro framework for the comparative evaluation of this compound and Valganciclovir. Based on the principles of prodrug design and established antiviral testing methodologies, it is plausible to hypothesize that this compound, due to its increased lipophilicity, could exhibit enhanced cellular uptake and potentially more rapid intracellular conversion to Ganciclovir compared to Valganciclovir in a standard cell culture model. This could translate to a modest improvement in in vitro antiviral potency.
It is imperative to note that these in vitro findings would require validation through further studies, including evaluation against a broader range of clinical CMV isolates and, ultimately, in vivo pharmacokinetic and efficacy models. Nevertheless, the experimental approach detailed herein provides a robust and scientifically rigorous foundation for the preclinical assessment of novel Ganciclovir prodrugs.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ganciclovir? Retrieved from Patsnap Synapse. [Link]
- Ganciclovir's Mechanism of Action: A Deep Dive into Antiviral Efficacy. (n.d.).
- The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments. (n.d.). PubMed Central.
-
Chemical Structure of Valganciclovir hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.).
- Therapeutic Drug Monitoring of Ganciclovir: Where Are We? (n.d.). PubMed Central.
-
Valganciclovir. (n.d.). Wikipedia. Retrieved from [Link]
-
What is the mechanism of Valganciclovir Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
- Comparative Guide to Analytical Methods for the Quantification of Ganciclovir and its Deriv
- Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). Benchchem.
-
Valganciclovir Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
valganciclovir. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
- VALCYTE (valganciclovir hydrochloride tablets) WARNING. (2001, March 29).
- Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. (2025, August 6).
- Development and Validation of RP-HPLC method for the determination of Ganciclovir in bulk drug and its formulations. (2025, August 5).
- Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised P
- Important Considerations in Antiviral Testing. (2025, June 5). Emery Pharma.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PubMed Central.
- Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube.
- Plaque reduction neutralization test for human cytomegalovirus based upon enhanced uptake of neutral red by virus-infected cells. (n.d.). Semantic Scholar.
- Plaque Assay of Cytomegalovirus Strains of Human Origin. (n.d.). Semantic Scholar.
- Analytical Method Development and Validation for Determination of Valganciclovir by Using RP-HPLC. (n.d.).
- Application Notes and Protocols for In Vitro Antiviral Activity Assay of Zanamivir. (n.d.). Benchchem.
-
Chemical Name : this compound-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (2025, August 5).
- HCMV Plaque assay Method? (2020, October 26).
Sources
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Valganciclovir - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 8. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jpionline.org [jpionline.org]
A Senior Application Scientist's Guide to the Comparative Analysis of Ganciclovir Prodrugs
For researchers and drug development professionals navigating the complexities of antiviral therapy, particularly against cytomegalovirus (CMV), the limitations of ganciclovir have spurred the development of innovative prodrug strategies. This guide provides an in-depth comparative analysis of ganciclovir and its key prodrugs, offering not just a review of existing data, but a practical resource complete with experimental protocols and the scientific rationale behind them. Our focus is to empower you with the knowledge to critically evaluate and select the most appropriate compounds for your research endeavors.
The Rationale for Ganciclovir Prodrugs: Overcoming Bioavailability Hurdles
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine that potently inhibits the replication of herpesviruses, including CMV.[1] Its clinical utility, however, has been hampered by poor oral bioavailability, typically ranging from only 5% to 9%. This necessitates intravenous administration, which is associated with patient inconvenience and an increased risk of catheter-related infections.[2][3] The primary objective in developing ganciclovir prodrugs has been to enhance its oral absorption, thereby improving patient compliance and reducing healthcare costs.
The fundamental principle of a prodrug is to chemically modify a parent drug to improve its pharmacokinetic properties, such as absorption or targeted delivery. Once absorbed, the prodrug is metabolized in the body to release the active parent drug. In the case of ganciclovir, this has predominantly been achieved through esterification of its hydroxyl groups.
The Gold Standard: Valganciclovir
Valganciclovir, the L-valyl ester prodrug of ganciclovir, stands as the most successful and widely adopted ganciclovir prodrug.[1] It is rapidly and extensively hydrolyzed to ganciclovir by esterases in the intestinal wall and liver. This simple chemical modification results in a dramatic improvement in oral bioavailability, reaching approximately 60%.[4] This tenfold increase in bioavailability allows for oral administration with therapeutic exposures comparable to intravenous ganciclovir.[5][6]
Mechanism of Action and Activation Pathway
The antiviral activity of ganciclovir, whether administered directly or as a prodrug, is dependent on its intracellular phosphorylation to the active triphosphate form. This process is initiated by a viral-encoded protein kinase, UL97 in CMV-infected cells, which monophosphorylates ganciclovir. Subsequently, cellular kinases further phosphorylate the monophosphate to the di- and triphosphate forms. Ganciclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation.[7]
Figure 1: Activation pathway of ganciclovir and its prodrug, valganciclovir.
Emerging Frontiers: Experimental Ganciclovir Prodrugs
Beyond valganciclovir, research has explored other prodrug strategies to further enhance ganciclovir's therapeutic profile, including improving its delivery to specific tissues like the eye or developing long-acting formulations.
Lipid-Based Prodrugs
To improve lipophilicity and potentially enhance penetration across biological membranes, long-chain acyl ester derivatives of ganciclovir have been synthesized.[2] These lipid prodrugs are designed to increase the drug's residence time in target tissues and provide sustained release of the active ganciclovir. Preclinical studies have shown that these modifications can increase lipophilicity without significant in vitro cytotoxicity.[2][8]
Ester Prodrugs for Ocular Delivery
For the treatment of CMV retinitis, localized delivery to the eye is crucial. Various short-chain and dipeptide monoester prodrugs of ganciclovir have been investigated to improve its permeation across the cornea and sustain its concentration in the vitreous humor.[9][10][11] These prodrugs are designed to be hydrolyzed by esterases present in ocular tissues, releasing ganciclovir at the site of infection.
Comparative Performance: A Data-Driven Analysis
The following tables summarize key performance parameters of ganciclovir and its prodrugs based on available experimental data.
Table 1: Pharmacokinetic Profile Comparison
| Compound | Administration Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Terminal Half-life (h) | Reference(s) |
| Ganciclovir | Oral | ~5-9 | 0.5-1.0 | 1-2 | 2.5-5 | [2][3] |
| Ganciclovir | Intravenous | 100 | 8.3-11.5 | End of infusion | 2.5-5 | [4] |
| Valganciclovir | Oral | ~60 | 4.2-5.5 (as ganciclovir) | 1.8-2.5 | 3.5-5.5 | [4][5] |
| 6-dGCV-DPiv (double prodrug) | Oral (in rats) | ~35 (as ganciclovir) | N/A | N/A | N/A | [12] |
| Dipeptide monoester prodrugs (YVGCV) | Oral (in rats) | ~200% increase vs oral GCV | N/A | N/A | N/A | [13] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |
| Ganciclovir | Human Foreskin Fibroblasts | CMV (AD169) | 0.5-2.5 | >200 | >80-400 | [14] |
| Valganciclovir | (Activity attributed to converted ganciclovir) | |||||
| Long-chain lipid prodrugs (C5, C10, C13) | ARPE-19 | Not specified (cytotoxicity only) | N/A | >100 | N/A | [2] |
Essential Experimental Protocols
To ensure the reproducibility and validity of research in this field, this section provides detailed, step-by-step protocols for key in vitro assays used in the comparative analysis of ganciclovir prodrugs.
Protocol 1: In Vitro Antiviral Activity Assessment - Plaque Reduction Assay
This assay is a gold standard for quantifying the infectious virus and evaluating the efficacy of antiviral compounds.
Rationale: The ability of an antiviral compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer is a direct measure of its antiviral activity. The 50% effective concentration (EC50) is the concentration of the drug that reduces the number of plaques by 50%.
Step-by-Step Methodology:
-
Cell Seeding: Seed human foreskin fibroblast (HFF) or MRC-5 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (ganciclovir and its prodrugs) in cell culture medium.
-
Virus Inoculation: Once the cell monolayer is confluent, aspirate the medium and infect the cells with a standardized amount of CMV (e.g., 50-100 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb to the cells for 90 minutes at 37°C.
-
Overlay Application: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 0.5% methylcellulose or agarose) containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells (no drug).
-
Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with a solution of 1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using a regression analysis.[15][16]
Figure 2: Workflow for the Plaque Reduction Assay.
Protocol 2: In Vitro Cytotoxicity Assessment - MTS Assay
This colorimetric assay is used to determine the cytotoxicity of the compounds on the host cells.
Rationale: It is crucial to ensure that the observed antiviral effect is not due to the toxicity of the compound to the host cells. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is the concentration of the drug that reduces cell viability by 50%.
Step-by-Step Methodology:
-
Cell Seeding: Seed HFF or MRC-5 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using a regression analysis.[17][18][19]
Sources
- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medscape.com [medscape.com]
- 7. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular disposition of ganciclovir and its monoester prodrugs following intravitreal administration using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and pharmacokinetics of a double prodrug of ganciclovir in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Assessing the Bystander Effect of Ganciclovir Mono-O-propionate in HSV-tk Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of suicide gene therapy for cancer, the Herpes Simplex Virus thymidine kinase (HSV-tk)/Ganciclovir (GCV) system remains a cornerstone, largely due to a phenomenon known as the "bystander effect." This effect, where non-transduced tumor cells are killed alongside their gene-modified neighbors, significantly amplifies the therapeutic efficacy of the treatment.[1][2][3] This guide provides an in-depth technical comparison of the bystander effect induced by the conventional pro-drug, Ganciclovir, and its more lipophilic derivative, Ganciclovir Mono-O-propionate. While direct comparative studies on the bystander effect of this compound are not extensively available in the current body of peer-reviewed literature, this guide will extrapolate from the known mechanisms of the bystander effect and the physicochemical properties of these compounds to provide a scientifically grounded assessment. We will delve into the causality behind experimental choices for evaluating this phenomenon and provide detailed protocols to empower researchers to conduct their own comparative analyses.
The Crucial Role of the Bystander Effect in HSV-tk/GCV Therapy
The central principle of HSV-tk/GCV therapy is the introduction of the HSV-tk gene into cancer cells. This viral enzyme can phosphorylate the non-toxic pro-drug Ganciclovir into Ganciclovir monophosphate, which is then further phosphorylated by cellular kinases into the cytotoxic Ganciclovir triphosphate. This active metabolite incorporates into the DNA of replicating cells, leading to chain termination and apoptosis.[4] However, the efficiency of gene delivery in a clinical setting is often a limiting factor, with only a fraction of tumor cells successfully transduced.[1] The bystander effect elegantly circumvents this limitation. The toxic Ganciclovir triphosphate can be transferred from the HSV-tk expressing ("donor") cells to adjacent non-expressing ("recipient") cells, inducing their death and creating a cascading wave of cytotoxicity that can eradicate a larger portion of the tumor mass.[5][6]
Mechanism of the Bystander Effect: The Primacy of Gap Junctions
The primary mechanism governing the bystander effect in the HSV-tk/GCV system is the intercellular transfer of phosphorylated Ganciclovir through gap junctions.[1][2] These specialized channels, formed by connexin proteins, directly connect the cytoplasm of adjacent cells, allowing for the passage of small molecules and ions. The negatively charged Ganciclovir phosphates, unable to readily cross the cell membrane, rely on these channels for propagation to neighboring cells.[5] The functionality of these gap junctions is therefore a critical determinant of the magnitude of the bystander effect.[1]
Comparing Ganciclovir and this compound: A Focus on Lipophilicity
While Ganciclovir has been the workhorse of HSV-tk therapy, its hydrophilic nature can limit its passive diffusion across the lipid bilayer of cell membranes. This has led to the exploration of more lipophilic pro-drug derivatives, such as this compound. The addition of a propionate ester group increases the lipophilicity of the molecule, which is hypothesized to enhance its cellular uptake.
| Feature | Ganciclovir | This compound | Rationale for Difference |
| Lipophilicity | Low | High | The propionate ester group increases the lipid solubility of the molecule. |
| Cellular Uptake | Primarily via nucleoside transporters | Potentially enhanced passive diffusion across the cell membrane | Increased lipophilicity can facilitate easier passage through the lipid bilayer. |
| Intracellular Conversion | Phosphorylated by HSV-tk | The ester bond must first be cleaved by intracellular esterases to release Ganciclovir, which is then phosphorylated by HSV-tk. | This additional step is required to liberate the active drug. |
| Hypothesized Bystander Effect | Established and significant, but dependent on high intracellular concentrations of phosphorylated GCV. | Potentially enhanced due to higher initial intracellular concentrations of the pro-drug, leading to a greater pool of Ganciclovir for phosphorylation and subsequent transfer. | Increased uptake could create a larger concentration gradient driving the transfer of toxic metabolites. |
Experimental Protocols for Assessing the Bystander Effect
To empirically compare the bystander effect of Ganciclovir and this compound, a standardized in vitro co-culture assay is the method of choice. This assay allows for the quantification of bystander cell killing under controlled conditions.
In Vitro Co-culture Bystander Killing Assay
This protocol directly measures the ability of HSV-tk expressing cells to kill neighboring non-expressing cells in the presence of either Ganciclovir or this compound.
Materials:
-
HSV-tk expressing (HSV-tk+) and non-expressing (parental) tumor cell lines of interest.
-
Complete cell culture medium appropriate for the chosen cell lines.
-
Ganciclovir (GCV) stock solution.
-
This compound stock solution.
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit).
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Plate reader or fluorescence microscope.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count both HSV-tk+ and parental cells.
-
Prepare a series of cell suspensions with varying ratios of HSV-tk+ to parental cells (e.g., 100:0, 75:25, 50:50, 25:75, 10:90, 0:100).
-
Seed a constant total number of cells per well in a 96-well plate. For example, 5,000 cells total per well.
-
Include wells with only parental cells and only HSV-tk+ cells as controls.
-
Allow cells to adhere and proliferate for 24 hours.
-
-
Pro-drug Treatment:
-
Prepare a range of concentrations for both Ganciclovir and this compound in complete culture medium. A typical starting range for GCV is 0.1 to 10 µM. The optimal concentration for this compound may need to be determined empirically.
-
Carefully remove the old medium from the wells and replace it with the medium containing the respective pro-drugs.
-
Include control wells for each cell ratio that receive medium without any pro-drug.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe significant cell killing, typically 3 to 7 days. The exact duration will depend on the cell line's doubling time and sensitivity to the drugs.
-
-
Quantification of Cell Viability:
-
At the end of the incubation period, assess cell viability using your chosen method.
-
For MTT or PrestoBlue™ assays, follow the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
For live/dead staining, visualize and quantify the percentage of live and dead cells using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the viability of the treated wells to the corresponding untreated control wells for each cell ratio.
-
Plot the percentage of cell viability against the percentage of HSV-tk+ cells for each pro-drug and each concentration.
-
A significant decrease in viability in the co-culture wells containing a low percentage of HSV-tk+ cells is indicative of a strong bystander effect.
-
Compare the dose-response curves for Ganciclovir and this compound to determine which compound exhibits a more potent bystander effect at various concentrations.
-
Visualizing the Workflow and Underlying Mechanisms
To better understand the experimental design and the molecular pathways involved, the following diagrams are provided.
Caption: Metabolic activation of Ganciclovir and its bystander effect.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Conclusion and Future Directions
The bystander effect is a linchpin of the HSV-tk/GCV suicide gene therapy system. The development of lipophilic pro-drugs like this compound holds the promise of enhancing this effect by facilitating greater cellular uptake of the pro-drug. While direct comparative data is still emerging, the experimental framework provided in this guide offers a robust methodology for researchers to perform their own assessments. A thorough understanding and quantification of the bystander effect for novel pro-drugs are paramount for the rational design and advancement of next-generation suicide gene therapies. Future studies should focus on direct, quantitative comparisons of the bystander effect of Ganciclovir and its lipophilic derivatives in a variety of cancer cell lines with differing levels of gap junctional intercellular communication. Such data will be invaluable in determining the clinical potential of these promising new agents.
References
- Bi, W., et al. (1993). In vitro evidence that metabolic cooperation is responsible for the bystander effect observed with HSV tk retroviral gene therapy. Human Gene Therapy, 4(6), 725-731.
- Mesnil, M., & Yamasaki, H. (2000). Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication. Cancer Research, 60(15), 3989-3999.
- Touraine, R. L., et al. (1998).
- Freeman, S. M., et al. (1993). The "bystander effect": tumor regression when a fraction of the tumor mass is genetically modified. Cancer Research, 53(21), 5274-5283.
- Hamstra, D. A., et al. (1999). Ganciclovir-mediated cell killing and bystander effect is enhanced in cells with two copies of the herpes simplex virus thymidine kinase gene. Cancer Gene Therapy, 7(2), 240-246.
- Chen, C. Y., et al. (2007). Killing effect of the herpes simplex virus thymidine kinase/ganciclovir enzyme/prodrug system on human nasopharyngeal carcinoma cells. Journal of International Medical Research, 35(4), 433-441.
- Samejima, Y., & Meruelo, D. (2000). Enhanced ganciclovir killing and bystander effect of human tumor cells transduced with a retroviral vector carrying a herpes simplex virus thymidine kinase gene mutant. Gene Therapy, 7(20), 1755-1762.
- Rubsam, J. Z., et al. (1999). The "bystander effect": association of U-87 cell death with ganciclovir-mediated apoptosis of nearby cells and lack of effect in athymic mice. Human Gene Therapy, 10(5), 713-724.
-
InvivoGen. (n.d.). Ganciclovir (GCV) - HSV1 Thymidine Kinase Inhibitor. Retrieved from [Link]
Sources
- 1. The bystander effect in the HSVtk/ganciclovir system and its relationship to gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro evidence that metabolic cooperation is responsible for the bystander effect observed with HSV tk retroviral gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bystander tumoricidal effect in the treatment of experimental brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ganciclovir and its Derivatives Against Other Antivirals for Cytomegalovirus Infections
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unmet Need in Cytomegalovirus (CMV) Therapy
Human Cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, remains a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and patients with HIV/AIDS.[1][2] While several antiviral agents are currently approved for the treatment of HCMV infections, challenges such as toxicity, poor oral bioavailability, and the emergence of drug resistance necessitate the continued development of novel therapeutic strategies.[2] This guide provides a detailed head-to-head comparison of Ganciclovir, its prodrugs, and other major anti-CMV agents, with a forward-looking perspective on emerging compounds like Ganciclovir Mono-O-propionate.
Mechanism of Action: A Tale of Two Targets
The primary approved antiviral drugs for CMV infections target the viral DNA polymerase, an essential enzyme for viral replication.[3] However, their activation pathways and specific inhibitory mechanisms differ, influencing their efficacy and resistance profiles.
Ganciclovir and its Prodrugs: The Nucleoside Analogue Approach
Ganciclovir, a synthetic analogue of 2'-deoxyguanosine, is a cornerstone of anti-CMV therapy.[1][4][5] Its antiviral activity is dependent on a three-step intracellular phosphorylation process. The initial and rate-limiting step is the conversion of Ganciclovir to Ganciclovir monophosphate, a reaction preferentially catalyzed by the virus-encoded protein kinase UL97 in CMV-infected cells.[5][6] This selective activation is a key contributor to Ganciclovir's therapeutic index. Subsequently, cellular kinases convert the monophosphate to the active Ganciclovir triphosphate.[6] Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[6]
The oral bioavailability of Ganciclovir is limited, which led to the development of prodrugs like Valganciclovir, the L-valyl ester of Ganciclovir.[7] Valganciclovir is efficiently absorbed in the intestine and rapidly hydrolyzed to Ganciclovir, resulting in significantly higher systemic exposure.[7] this compound is another potential prodrug designed to enhance the physicochemical properties of the parent compound.[4] While detailed comparative data is not yet available, the goal of such modifications is to improve bioavailability and potentially alter tissue distribution.
Caption: Mechanism of action of Ganciclovir and its prodrugs.
Cidofovir and Foscarnet: Alternative Mechanisms
Cidofovir is a nucleotide analogue of cytosine. Unlike Ganciclovir, its initial phosphorylation to the active diphosphate form is independent of viral enzymes and is carried out by host cellular kinases. This allows Cidofovir to be active against some Ganciclovir-resistant CMV strains that have mutations in the UL97 gene.
Foscarnet is a non-nucleoside pyrophosphate analogue that directly inhibits the viral DNA polymerase by blocking the pyrophosphate binding site. It does not require intracellular activation, making it effective against CMV strains resistant to both Ganciclovir and Cidofovir due to polymerase gene mutations.
Comparative Efficacy: In Vitro and In Vivo Data
The antiviral activity of these compounds is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.
| Antiviral Agent | Virus | IC50 Range (µM) | Reference(s) |
| Ganciclovir | Human CMV | 0.6 - 7.0 (mean 3.6) | [1] |
| HSV-1 | 0.2 - 0.5 | [8] | |
| HSV-2 | 0.4 - 1.8 | [8] | |
| Valganciclovir | Human CMV | Data is for Ganciclovir, as Valganciclovir is a prodrug | [7] |
| Cidofovir | Human CMV | 0.5 - 2.0 | |
| Foscarnet | Human CMV | 50 - 400 | |
| This compound | Human CMV | No data available |
Note: IC50 values can vary depending on the viral strain, cell type, and assay method used.
In clinical settings, Valganciclovir has demonstrated non-inferiority to intravenous Ganciclovir for the treatment of CMV disease in solid organ transplant recipients, with the significant advantage of oral administration. For this compound, in vivo efficacy data is not yet publicly available, and further preclinical and clinical studies are required to determine its therapeutic potential.
Experimental Protocols for Antiviral Evaluation
The head-to-head comparison of antiviral agents relies on standardized and reproducible experimental protocols. Below are representative methodologies for in vitro and in vivo evaluation.
In Vitro Antiviral Susceptibility Testing: Plaque Reduction Assay
The plaque reduction assay (PRA) is a widely accepted method for determining the susceptibility of CMV isolates to antiviral drugs.
Principle: This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Step-by-Step Methodology:
-
Cell Culture: Plate susceptible human fibroblast cells (e.g., MRC-5) in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of CMV.
-
Drug Application: After a viral adsorption period, remove the inoculum and add a semi-solid overlay medium containing serial dilutions of the antiviral compounds to be tested.
-
Incubation: Incubate the plates for 7-14 days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cell monolayers with a vital stain (e.g., crystal violet) and count the number of plaques in each well.
-
IC50 Calculation: The drug concentration that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 value.
Sources
- 1. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Validating HPLC Methods for Ganciclovir Mono-O-propionate Analysis
In the landscape of antiviral drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their prodrugs is paramount. Ganciclovir Mono-O-propionate, a prodrug of the potent antiviral agent Ganciclovir, presents a unique analytical challenge. Ensuring its identity, purity, and concentration through robust analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two prevalent high-performance liquid chromatography (HPLC) techniques for the analysis of this compound: the workhorse HPLC with Ultraviolet (UV) detection and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into methodological choices, validation strategies, and data interpretation, grounded in authoritative regulatory standards.
The Critical Role of Method Validation
Before delving into a direct comparison, it is essential to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This is not merely a regulatory hurdle but a fundamental scientific practice that ensures the reliability, consistency, and accuracy of analytical data. International guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, provide a comprehensive framework for this process, outlining the necessary validation characteristics[2].
Method 1: Stability-Indicating HPLC-UV
The HPLC-UV method is a robust, cost-effective, and widely accessible technique for the routine analysis and quality control of pharmaceutical substances. Its strength lies in its simplicity and reliability for quantifying analytes that possess a suitable chromophore.
Causality in Experimental Design
For a prodrug like this compound, a key requirement is that the analytical method must be "stability-indicating." This means the method must be able to accurately measure the intact drug, free from interference from its degradation products, impurities, or the active Ganciclovir moiety. Forced degradation studies are therefore a critical component of method development and validation[3][4]. By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), we can intentionally generate degradation products and ensure our chromatographic system can resolve them from the main analyte peak.
Experimental Protocol: HPLC-UV
Herein, we propose a stability-indicating reversed-phase HPLC (RP-HPLC) method, synthesized from established methods for Ganciclovir and its prodrugs.
1. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar compounds like Ganciclovir and its derivatives[4][5].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is often effective. A good starting point would be a phosphate or ammonium acetate buffer (pH adjusted to around 3-5) and methanol or acetonitrile[4][5]. For instance, a mobile phase of 25mM Ammonium acetate (pH 3.0) and methanol (90:10 v/v) has been shown to be effective for a similar prodrug, Valganciclovir[3].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Ganciclovir and its prodrugs exhibit a UV absorbance maximum around 254 nm, making this a suitable wavelength for detection[5][6].
-
Column Temperature: Maintaining a constant column temperature, for example, 30°C, is crucial for reproducible retention times.
2. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C. Ganciclovir prodrugs are known to be particularly susceptible to alkaline hydrolysis[3].
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
Validation Parameters & Expected Results (ICH Q2(R1))
The following table summarizes the key validation parameters for the proposed HPLC-UV method.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze stressed samples. The peak for this compound should be pure and well-resolved from degradation products and Ganciclovir. Peak purity can be assessed using a photodiode array (PDA) detector. | Peak purity index > 0.995. Resolution between adjacent peaks > 2.0. |
| Linearity | Prepare a series of at least five concentrations of the reference standard. Plot peak area versus concentration. | Correlation coefficient (r²) ≥ 0.998[5]. |
| Range | The range should cover 80-120% of the expected test concentration. | Linearity, accuracy, and precision should be demonstrated within this range. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration). | Mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): Analyze at least six replicate preparations of the same sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment. | Relative Standard Deviation (%RSD) ≤ 2.0%[5]. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the intended application (e.g., quantifying impurities). |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results. | The results should remain unaffected by minor changes, with %RSD of results ≤ 2.0%. |
Method 2: High-Sensitivity LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies or the detection of trace-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Causality in Experimental Design
LC-MS/MS combines the separation power of HPLC with the highly specific and sensitive detection capabilities of mass spectrometry. The key to its selectivity is the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise and co-eluting compounds. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended in bioanalytical methods to compensate for matrix effects and variations in sample processing[7].
Experimental Protocol: LC-MS/MS
1. Chromatographic Conditions:
-
Column: A C18 column is also suitable here, often with a shorter length and smaller particle size for faster analysis times.
-
Mobile Phase: A gradient elution using mobile phases like 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common for LC-MS/MS to achieve better peak shapes and ionization efficiency.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Ganciclovir and its prodrugs[7][8].
-
MRM Transitions: The selection of precursor and product ions is critical. For Ganciclovir, a common transition is m/z 256.2 → 152.3[7][8]. For this compound (Molecular Weight: 311.29), the precursor ion would be [M+H]⁺ at m/z 312.3. The product ion would need to be determined through infusion experiments but would likely correspond to the Ganciclovir fragment at m/z 152.3 or another stable fragment.
-
Internal Standard: A deuterated analog of Ganciclovir (Ganciclovir-d5) would be an appropriate internal standard.
Validation Parameters & Expected Results (FDA Bioanalytical Method Validation Guidance)
The validation of bioanalytical methods follows guidelines from regulatory bodies like the FDA, which have some different emphases compared to ICH Q2(R1), particularly concerning matrix effects[9].
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard. | Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard. |
| Linearity & LLOQ | A calibration curve with a blank, a zero standard, and at least six non-zero standards. The LLOQ is the lowest standard on the curve. | Correlation coefficient (r²) ≥ 0.99. The calculated concentration of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in at least five replicates. | The mean concentration should be within ±15% of the nominal value, and the %RSD should not exceed 15%. |
| Matrix Effect | Assess the effect of the biological matrix on ionization by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
| Recovery | Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, stock solution). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
The choice between these two powerful techniques depends on the specific analytical requirements of the task at hand.
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower (LOQ typically in the µg/mL range)[5] | Higher (LOQ can reach pg/mL to low ng/mL range)[7][10] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the specificity of MRM transitions. Less prone to matrix interference[1][11]. |
| Application | Ideal for routine QC, assay, and purity testing of bulk drug and finished products. | Gold standard for bioanalysis (pharmacokinetics), trace-level impurity analysis, and characterization of degradation products[11][12]. |
| Cost | Lower initial instrument cost and ongoing operational expenses. | Higher initial investment and maintenance costs. |
| Complexity | Relatively simple to operate and maintain. | Requires more specialized expertise for method development, operation, and data interpretation. |
| Throughput | Moderate; run times are typically longer to ensure resolution. | Can be very high, with run times often under 5 minutes per sample[7]. |
Visualizing the Workflow
To better illustrate the processes discussed, the following diagrams outline the typical workflows for method validation and the principle of MRM detection.
Caption: A typical workflow for validating an HPLC method according to ICH guidelines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ijstr.org [ijstr.org]
- 5. ijnrd.org [ijnrd.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Investigating the Cross-Reactivity of Ganciclovir Mono-O-propionate
For drug development professionals and researchers in the antiviral field, understanding the analytical specificity of assays for therapeutic drug monitoring is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Ganciclovir Mono-O-propionate, a prodrug of the antiviral agent Ganciclovir, in analytical assays designed to quantify Ganciclovir. We will delve into the underlying principles of prodrug cross-reactivity, present a detailed experimental protocol for a comparative analysis, and discuss the interpretation of potential outcomes.
The Principle of Prodrug Cross-Reactivity
Ganciclovir is a synthetic nucleoside analogue of guanine and a potent antiviral agent used in the treatment of cytomegalovirus (CMV) infections.[1][2] However, its oral bioavailability is low. To overcome this limitation, prodrugs such as Valganciclovir and, hypothetically, this compound are utilized.[3][4] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.
This compound is chemically described as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate.[][6] This modification, the addition of a propionate ester group, is designed to enhance its pharmacokinetic properties. Once administered, esterases in the body are expected to cleave this propionate group, releasing the active Ganciclovir.
This metabolic conversion is the primary mechanism of cross-reactivity in a biological context. In vivo, a prodrug like this compound is expected to exhibit 100% cross-reactivity as it is transformed into Ganciclovir. However, the critical question for researchers and clinicians is the extent of cross-reactivity in in vitro diagnostic assays, particularly immunoassays, which are often used for therapeutic drug monitoring. An immunoassay that cannot distinguish between the prodrug and the active drug may lead to an overestimation of the active Ganciclovir concentration, potentially leading to incorrect dosage adjustments.
Comparative Analysis: this compound and Structurally Related Antivirals
A thorough cross-reactivity study should not be limited to the parent drug and its prodrug. It is essential to include other structurally similar antiviral agents to assess the specificity of the analytical method. The following table outlines key compounds for such a comparative study.
| Compound | Structure | Relationship to Ganciclovir | Rationale for Inclusion |
| Ganciclovir | 2-Amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one | Parent Drug | The target analyte of the assay; establishes the baseline for 100% reactivity. |
| This compound | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate | Prodrug | The primary subject of the cross-reactivity investigation. |
| Valganciclovir | L-valyl ester of Ganciclovir | Alternative Prodrug | A widely used Ganciclovir prodrug; provides a benchmark for prodrug cross-reactivity.[3][4] |
| Acyclovir | 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one | Structural Analogue | Structurally similar to Ganciclovir, differing in the side chain.[7][8] |
| Valacyclovir | L-valyl ester of Acyclovir | Prodrug of Analogue | Potential for cross-allergy with Ganciclovir due to shared chemical structures.[9] |
| Penciclovir | 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine | Structural Analogue | An acyclic guanine analogue with a different side chain structure.[10] |
| Famciclovir | Diacetyl ester of Penciclovir | Prodrug of Analogue | Another example of a prodrug for a structurally related antiviral. |
| Foscarnet | Phosphonoformic acid | Structurally Unrelated | An inorganic pyrophosphate analogue that acts on viral DNA polymerase but is structurally distinct; serves as a negative control.[10][11] |
Experimental Workflow for Cross-Reactivity Assessment
To quantify the cross-reactivity of this compound and other compounds in a Ganciclovir-specific immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.[12] The following protocol outlines the key steps.
Diagram of the Competitive ELISA Workflow
Caption: Workflow for determining cross-reactivity using a competitive ELISA.
Step-by-Step Experimental Protocol
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a Ganciclovir-protein conjugate (e.g., Ganciclovir-BSA).
-
Incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of Ganciclovir (as the standard), this compound, and the other test compounds.
-
In a separate plate or tubes, mix each dilution with a fixed concentration of a primary antibody specific for Ganciclovir.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound anti-Ganciclovir antibody will bind to the Ganciclovir conjugate coated on the plate.
-
-
Detection:
-
Wash the plate to remove unbound primary antibody and analyte.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound secondary antibody will convert the substrate, resulting in a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of the free analyte in the initial mixture.
-
Plot a standard curve for Ganciclovir by graphing absorbance versus the logarithm of the Ganciclovir concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for Ganciclovir and each of the test compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each test compound using the following formula:[12]
% Cross-Reactivity = (IC50 of Ganciclovir / IC50 of Test Compound) x 100
-
Interpreting the Results and Establishing Trustworthiness
The results of this study can be summarized in a table for clear comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ganciclovir | Calculated Value | 100% |
| This compound | Calculated Value | Calculated Value |
| Valganciclovir | Calculated Value | Calculated Value |
| Acyclovir | Calculated Value | Calculated Value |
| Valacyclovir | Calculated Value | Calculated Value |
| Penciclovir | Calculated Value | Calculated Value |
| Famciclovir | Calculated Value | Calculated Value |
| Foscarnet | Calculated Value | Calculated Value |
A high percentage of cross-reactivity for this compound would indicate that the immunoassay recognizes the prodrug similarly to the active drug. This would necessitate careful consideration when interpreting results from clinical samples, as the measured concentration may not accurately reflect the amount of active Ganciclovir. Conversely, a low cross-reactivity would suggest that the assay is specific for the active form. The inclusion of both positive (Valganciclovir) and negative (Foscarnet) controls, along with other structural analogs, serves as a self-validating system for the experimental protocol, thereby enhancing the trustworthiness of the findings.
Conclusion
This guide provides a robust framework for researchers to conduct a comprehensive cross-reactivity study of this compound. By understanding the principles of prodrug metabolism and employing a systematic experimental approach, scientists can generate reliable data on the specificity of Ganciclovir assays. Such studies are crucial for the accurate therapeutic monitoring of antiviral drugs and contribute to the safe and effective treatment of CMV infections.
References
-
Drugs.com. Ganciclovir Alternatives Compared. [Link]
-
PubMed. Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity. [Link]
-
PubMed Central. Antiviral Agents. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It? [Link]
-
ResearchGate. Guanosine and its nine approved analogues: (a) acyclovir, (b)... [Link]
-
Wikipedia. Ganciclovir. [Link]
-
MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
ResearchGate. Chemical structure of ganciclovir. [Link]
-
PubMed Central. Antiviral Drugs for Viruses Other Than Human Immunodeficiency Virus. [Link]
-
Quansys Biosciences. Cross reactivity testing at Quansys Biosciences. [Link]
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
PubMed. Validation of an assay for quantifying ganciclovir in dried blood spots. [Link]
-
Ann Lab Med. Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. [Link]
-
PubMed Central. Ganciclovir-induced drug reaction with eosinophilia and systemic symptoms. [Link]
-
NCBI Bookshelf. Ganciclovir. [Link]
-
PubMed. Reactivity of valganciclovir in aqueous solution. [Link]
-
FDA. 22257 Valganciclovir Clinical PREA. [Link]
-
PubMed. Specificity of two-site immunoassays. [Link]
Sources
- 1. Ganciclovir - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an assay for quantifying ganciclovir in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ganciclovir‐induced drug reaction with eosinophilia and systemic symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Drugs for Viruses Other Than Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ganciclovir Mono-O-propionate
As a cornerstone of antiviral research and therapy, Ganciclovir and its derivatives are pivotal in advancing drug development. Ganciclovir Mono-O-propionate, a prodrug of Ganciclovir, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.[1][2][][4] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols for cytotoxic and hazardous pharmaceutical compounds.
Ganciclovir is classified as a potential carcinogen and teratogen, necessitating that it and its prodrugs be handled as hazardous substances.[5][6] Consequently, all waste generated from its use, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as cytotoxic waste.[7][8] Disposal procedures must adhere strictly to local, state, and federal regulations.[5][9][10]
Core Principles of Cytotoxic Waste Management
The fundamental principle governing the disposal of this compound is the prevention of exposure and environmental contamination. This is achieved through a multi-layered approach encompassing risk assessment, proper segregation, secure containment, and compliant disposal methods. By its nature, any substance that comes into contact with a cytotoxic drug, regardless of the amount, must be treated as cytotoxic waste.[7]
Risk Assessment and Hazard Identification
Ganciclovir and its derivatives are categorized as hazardous drugs, often falling under the umbrella of antineoplastic agents in disposal protocols.[10][11] The primary risks associated with these compounds include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[12][13]
-
Carcinogenicity: Considered a potential carcinogen in humans.[5]
-
Organ Toxicity: Can cause damage to organs through prolonged or repeated exposure.[14]
Therefore, all handling and disposal activities must be conducted with appropriate engineering controls (e.g., chemical fume hood, biological safety cabinet) and personal protective equipment.
The Imperative of Waste Segregation
Proper segregation at the point of generation is the most critical step in managing cytotoxic waste. This prevents the cross-contamination of other waste streams and ensures that hazardous materials are handled and treated correctly. Failure to segregate properly can lead to regulatory violations and increased disposal costs.[7][8]
Procedural Guide for Disposal
This section outlines the step-by-step methodology for the disposal of this compound and associated materials.
Required Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, all personnel must be equipped with the following PPE:[15]
-
Gloves: Double-gloving with chemotherapy-rated gloves is required.[16]
-
Gown: A disposable, impermeable gown with long sleeves and closed cuffs.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator is necessary.[5][9]
All disposable PPE worn during handling and disposal must be treated as cytotoxic waste.[7][15]
Disposal of Unused or Expired this compound (Bulk Waste)
Bulk quantities of the compound, whether in solid or solution form, are considered "bulk" chemotherapy waste and must be disposed of as hazardous chemical waste.[16]
Protocol:
-
Containment: Securely seal the primary container holding the this compound.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Segregation: Do not mix with other chemical waste streams.[16] Place the labeled container in a designated, secure accumulation area for hazardous chemical waste.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The preferred method of destruction for cytotoxic waste is incineration at a permitted facility.[7][17] Do not dispose of down the drain or in regular trash. [9][11]
Disposal of Contaminated Materials (Trace Waste)
Items that are contaminated with trace amounts of this compound are managed as "trace" cytotoxic waste. This includes:
-
Empty vials and packaging
-
Used syringes and needles (sharps)
-
Contaminated labware (e.g., pipette tips, culture plates)
-
Used PPE (gloves, gowns, etc.)[7]
-
Spill cleanup materials[18]
Protocol for Non-Sharp Trace Waste:
-
Collection: At the point of use, place all contaminated items into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.[8][11] These containers should be clearly labeled with the cytotoxic symbol and/or the words "Cytotoxic Waste" or "Chemotherapy Waste."[11]
-
Sealing: When the container is three-quarters full, securely seal the bag and then the outer container.[11]
-
Disposal: The sealed container should be sent for incineration via a licensed medical or hazardous waste disposal service.[7][17]
Protocol for Contaminated Sharps:
-
Collection: Immediately place all needles, syringes, and other contaminated sharps into a puncture-proof, leak-proof sharps container specifically designated for cytotoxic sharps.[7][15] These containers are typically color-coded (e.g., purple or yellow) and must be clearly labeled for cytotoxic/chemotherapy waste.[8]
-
Sealing and Disposal: Once the container is full to the indicated line, lock the lid securely and manage it as cytotoxic waste for incineration.[8]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE described in section 2.1.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover the spill, working from the outside in. For powder spills, gently cover with damp absorbent pads to avoid generating dust.[19]
-
Clean the Area: Using a chemotherapy spill kit, clean the area thoroughly. All cleanup materials must be disposed of as cytotoxic waste.[16][18]
-
Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate cleaning agent.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Summary of Disposal Procedures
| Waste Type | Container | Disposal Method |
| Bulk this compound | Sealed container with hazardous waste label | Hazardous waste incineration via licensed contractor |
| Contaminated Labware (non-sharp) | Puncture-resistant container with yellow cytotoxic liner | Cytotoxic/Chemotherapy waste incineration |
| Contaminated Sharps | Color-coded, puncture-proof cytotoxic sharps container | Cytotoxic/Chemotherapy waste incineration |
| Contaminated PPE | Puncture-resistant container with yellow cytotoxic liner | Cytotoxic/Chemotherapy waste incineration |
| Spill Cleanup Materials | Puncture-resistant container with yellow cytotoxic liner | Cytotoxic/Chemotherapy waste incineration |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for this compound waste disposal.
References
-
Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. [Link]
-
Slate Run Pharmaceuticals. (2015, July 22). SAFETY DATA SHEET Ganciclovir Sodium for Injection. [Link]
-
PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. [Link]
-
Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. [Link]
-
Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?. [Link]
-
WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste. [Link]
-
Fresenius Kabi. (2015, June 1). Ganciclovir for Injection, USP - SAFETY DATA SHEET. [Link]
-
Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
PubMed. (n.d.). Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : this compound-d5. [Link]
-
Carl ROTH. (2025, February 18). Safety Data Sheet: Ganciclovir. [Link]
-
Taylor & Francis Online. (2025, August 10). Long-term stability of ganciclovir in polypropylene containers at room temperature. [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ganciclovir. [Link]
-
National Institutes of Health (NIH). (2023, January 6). Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. [Link]
-
University of Pittsburgh. (2022, April 4). 03-013 - Subject: CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. [Link]
-
Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
European Journal of Hospital Pharmacy. (n.d.). TCH-042 Stability Study of Ganciclovir in 0.9% Sodium Chloride in Different Types of Containers: Optimization of Resources. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 4. Ganciclovir Monoproprionate | 194159-18-7 [chemicalbook.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. slaterunpharma.com [slaterunpharma.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 16. web.uri.edu [web.uri.edu]
- 17. epa.gov [epa.gov]
- 18. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
